1H-pyrazol-3-amine hydrochloride
Description
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Properties
IUPAC Name |
1H-pyrazol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3.ClH/c4-3-1-2-5-6-3;/h1-2H,(H3,4,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABLNFZVSVWKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480055 | |
| Record name | 1H-pyrazol-3-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34045-29-9 | |
| Record name | 1H-pyrazol-3-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure Analysis of 1H-Pyrazol-3-amine Hydrochloride for Drug Discovery Professionals
This guide provides a comprehensive overview of the methodologies and scientific reasoning behind the single-crystal X-ray diffraction analysis of 1H-pyrazol-3-amine hydrochloride. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the practical and theoretical considerations essential for elucidating the three-dimensional atomic arrangement of this important pharmacological scaffold.
The Strategic Imperative for Structural Analysis in Aminopyrazole-Based Drug Discovery
The aminopyrazole moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous inhibitors targeting key signaling proteins such as kinases. The efficacy and selectivity of these drug candidates are profoundly influenced by their three-dimensional structure and their interactions with the target protein's binding site. Consequently, a precise understanding of the crystal structure of aminopyrazole-containing compounds, such as this compound, is not merely an academic exercise but a critical component of rational drug design.
High-resolution structural data provides invaluable insights into:
-
Molecular Conformation: Determining the preferred spatial arrangement of the molecule.
-
Intermolecular Interactions: Identifying and characterizing hydrogen bonds and other non-covalent interactions that dictate crystal packing and can inform on potential interactions in a biological context.
-
Structure-Activity Relationships (SAR): Correlating specific structural features with biological activity to guide the design of more potent and selective analogs.
A Self-Validating Protocol for Single-Crystal X-ray Diffraction Analysis
The following protocol outlines a robust and field-proven workflow for the crystal structure determination of this compound, beginning with the commercially available compound.
Crystallization: The Critical First Step
The primary challenge in crystal structure analysis is often obtaining high-quality single crystals suitable for diffraction. For a small, polar molecule like this compound, a systematic approach to screening crystallization conditions is paramount.
Experimental Protocol: Crystallization of this compound
-
Material Procurement: Obtain this compound (CAS: 34045-29-9) from a reputable chemical supplier.[1][2]
-
Solvent Screening:
-
Begin with a range of solvents of varying polarity in which the compound is sparingly soluble. Suitable starting points include methanol, ethanol, isopropanol, acetonitrile, and water.
-
Prepare saturated or near-saturated solutions at a slightly elevated temperature (e.g., 40-50 °C).
-
-
Crystallization Techniques:
-
Slow Evaporation: Leave the solutions in loosely capped vials in a vibration-free environment. This is often the simplest and most effective method.
-
Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the concentrated solution on a siliconized cover slip and invert it over a reservoir containing a solvent in which the compound is less soluble (the anti-solvent).
-
Solvent-Anti-Solvent Diffusion: Carefully layer a less-polar anti-solvent (e.g., diethyl ether, hexane) on top of a solution of the compound in a more polar solvent (e.g., methanol).
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully extract them using a cryoloop and immediately mount them on the goniometer for data collection.
Data Collection and Processing
Modern single-crystal X-ray diffractometers provide a largely automated process for data collection. However, understanding the underlying principles is crucial for troubleshooting and ensuring high-quality data.
Experimental Protocol: Single-Crystal X-ray Data Collection
-
Crystal Mounting: Mount a selected single crystal on the goniometer head of the diffractometer.
-
Data Collection:
-
Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and radiation damage.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam (e.g., using Mo Kα radiation).
-
-
Data Integration and Scaling: Use appropriate software (e.g., CrysAlisPro) to integrate the raw diffraction data, determine the unit cell parameters, and scale the reflection intensities.
Structure Solution and Refinement
The processed diffraction data is then used to solve and refine the crystal structure.
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution: Employ direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: Refine the initial model against the experimental data using full-matrix least-squares methods (e.g., using SHELXL). This iterative process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Validation: Utilize software tools like PLATON to validate the final structure, checking for missed symmetry and other potential issues.
Anticipated Structural Features of this compound
While the specific crystal structure of this compound is not publicly available as of this writing, we can infer likely structural features based on related pyrazole derivatives.[3][4] The molecule possesses both hydrogen bond donors (the amine and pyrazole N-H groups) and acceptors (the pyrazole nitrogen atoms and the chloride ion), suggesting that hydrogen bonding will be a dominant feature in the crystal packing.
Table 1: Predicted Crystallographic and Structural Parameters
| Parameter | Expected Value/Features | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |
| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) | Favored for achiral molecules. |
| Key Intermolecular Interactions | N-H···Cl, N-H···N hydrogen bonds | Strong hydrogen bond donors and acceptors are present. |
| Molecular Conformation | Planar pyrazole ring | Aromatic nature of the pyrazole ring. |
Visualizing the Workflow and Key Interactions
Diagrams are essential for conceptualizing the experimental workflow and the resulting structural information.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Sources
The Pyrazole Core: A Privileged Scaffold in Kinase-Targeted Drug Discovery - A Mechanistic Deep Dive on 1H-pyrazol-3-amine
Abstract
The pyrazole moiety, a five-membered aromatic heterocycle, stands as a cornerstone in modern medicinal chemistry, underpinning the development of numerous therapeutic agents.[1][2] This guide delves into the mechanistic underpinnings of 1H-pyrazol-3-amine, a key building block and pharmacophore. While direct, extensive studies on the hydrochloride salt are not broadly available, the vast body of research on structurally analogous pyrazole derivatives provides a robust framework for understanding its probable mechanisms of action. This document will explore the role of the pyrazole core as a potent kinase inhibitor, with a particular focus on its interactions with Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase-3β (GSK-3β), and Receptor-Interacting Protein Kinase 1 (RIPK1). Through an analysis of structure-activity relationships, key experimental protocols, and the visualization of signaling pathways, this guide aims to provide researchers and drug development professionals with a comprehensive understanding of the therapeutic potential of 1H-pyrazol-3-amine and its derivatives.
The Pyrazole Scaffold: A Foundation for Potent and Selective Kinase Inhibition
The pyrazole ring system is a versatile scaffold in drug discovery due to its unique physicochemical properties.[1] It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with the active sites of biological targets.[1] Furthermore, its aromatic nature allows for various substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] A significant number of FDA-approved drugs contain the pyrazole motif, highlighting its therapeutic relevance in treating a wide range of diseases, from cancer to inflammatory conditions.[2][4]
The primary mechanism through which many pyrazole-containing compounds exert their therapeutic effects is the inhibition of protein kinases.[5][6] Kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins, a process that can become dysregulated in various diseases. Pyrazole derivatives have been extensively developed as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their substrates.[7]
Key Kinase Targets and Associated Signaling Pathways
Based on extensive research into pyrazole derivatives, three key kinase targets emerge as highly probable for compounds derived from the 1H-pyrazol-3-amine core: CDK2, GSK-3β, and RIPK1.
Cyclin-Dependent Kinase 2 (CDK2): A Gatekeeper of the Cell Cycle
Dysregulation of the cell cycle is a hallmark of cancer, and CDKs are central regulators of this process.[5] CDK2, in complex with its regulatory partner Cyclin E, is crucial for the G1/S phase transition.[8] Overexpression or aberrant activation of the CDK2/Cyclin E complex is observed in a variety of human cancers, making it an attractive target for therapeutic intervention.[8]
Numerous pyrazole-based compounds have demonstrated potent and selective inhibition of CDK2.[5][9][10] These inhibitors typically occupy the ATP-binding site of CDK2, forming key hydrogen bonds with the hinge region of the kinase. This interaction prevents ATP from binding, thereby halting the phosphorylation of downstream substrates like the retinoblastoma protein (Rb) and ultimately leading to cell cycle arrest at the G1 phase and the induction of apoptosis.[8][9]
Experimental Workflow: In Vitro CDK2 Kinase Assay
Caption: Workflow for an in vitro radiometric CDK2 kinase assay.
Glycogen Synthase Kinase-3β (GSK-3β): A Multifaceted Regulator in Neurological and Metabolic Disorders
GSK-3β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal development.[11][12] Its dysregulation has been implicated in the pathophysiology of Alzheimer's disease, bipolar disorder, and type 2 diabetes.[11][12] In Alzheimer's disease, GSK-3β is known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles, a key pathological hallmark of the disease.[11]
The pyrazole scaffold has been successfully utilized to develop potent and selective inhibitors of GSK-3β.[11][13][14] These inhibitors typically form hydrogen bonds with the backbone amino acids of the hinge region in the ATP-binding pocket of GSK-3β, such as Val135 and Asp133.[14] By inhibiting GSK-3β, these compounds can reduce tau hyperphosphorylation and have shown neuroprotective effects in preclinical models.[13]
Signaling Pathway: GSK-3β and Tau Phosphorylation
Caption: Inhibition of GSK-3β by a pyrazole derivative prevents tau hyperphosphorylation.
Receptor-Interacting Protein Kinase 1 (RIPK1): A Key Mediator of Inflammation and Necroptosis
RIPK1 is a serine/threonine kinase that functions as a critical regulator of inflammatory signaling and programmed cell death, particularly necroptosis.[15] Aberrant RIPK1 activity is associated with a range of inflammatory and neurodegenerative diseases.[15][16] The inhibition of RIPK1 kinase activity is therefore a promising therapeutic strategy for these conditions.[16]
Derivatives of 1H-pyrazol-3-amine have been identified as potent and selective inhibitors of RIPK1.[15][17] These compounds effectively block TNFα-induced necroptosis in cellular assays.[15] The mechanism of action involves the binding of the pyrazole derivative to the ATP-binding pocket of RIPK1, thereby preventing its autophosphorylation and subsequent activation of the necroptotic pathway.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[3] For kinase inhibition, the following general SAR principles have been observed:
-
N1-Substitution: The substituent at the N1 position often plays a crucial role in orienting the molecule within the ATP-binding pocket and can influence selectivity.
-
C3-Amine Group: The amino group at the C3 position is a key pharmacophoric feature, often involved in forming critical hydrogen bonds with the hinge region of the kinase.
-
C4-Substitution: Modification at the C4 position can be used to modulate potency and physicochemical properties.
-
C5-Substitution: Substituents at the C5 position can extend into solvent-exposed regions or interact with other parts of the active site, impacting both potency and selectivity.
Table 1: Representative Pyrazole-Based Kinase Inhibitors and their IC₅₀ Values
| Compound Class | Target Kinase | Representative IC₅₀ (µM) | Reference |
| Pyrazole Derivatives | CDK2 | 0.96 - 3.82 | [9] |
| Thieno[3,2-c]pyrazol-3-amine Derivatives | GSK-3β | 0.0031 | [11] |
| (4-Pyrazolyl)-2-aminopyrimidines | CDK2 | 0.00029 | [18] |
| 1H-Pyrazol-3-amine Derivatives | RIPK1 | Potent (EC₅₀ = 17–30 nM) | [15] |
Experimental Protocols
General Protocol for In Vitro Kinase Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 1H-pyrazol-3-amine derivative) in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant kinase (e.g., CDK2/Cyclin A2, GSK-3β, or RIPK1) to the desired concentration in kinase buffer.
-
Prepare a solution of the specific substrate (e.g., Histone H1 for CDK2) and ATP (including a radiolabeled or fluorescently labeled ATP analog) in kinase buffer.
-
-
Reaction Setup:
-
In a microplate, add the kinase solution.
-
Add serial dilutions of the test compound or vehicle control.
-
Pre-incubate the kinase and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺).
-
-
Detection and Analysis:
-
Quantify the amount of phosphorylated substrate using an appropriate method (e.g., scintillation counting for radiolabeled ATP, fluorescence polarization, or ELISA).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Assay for Assessing Anti-proliferative Activity (e.g., against Cancer Cell Lines)
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., HCT-116 for CDK2 inhibition studies) in the appropriate growth medium under standard cell culture conditions (37°C, 5% CO₂).
-
-
Cell Seeding:
-
Harvest the cells and seed them into a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1H-pyrazol-3-amine derivative in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
-
Conclusion
The 1H-pyrazol-3-amine scaffold represents a highly privileged structure in the design of kinase inhibitors. While the specific mechanism of action for the hydrochloride salt requires direct experimental validation, the extensive body of literature on analogous pyrazole derivatives strongly suggests its potential as a potent inhibitor of key kinases such as CDK2, GSK-3β, and RIPK1. The versatility of the pyrazole core allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of 1H-pyrazol-3-amine and its derivatives in oncology, neurodegenerative disorders, and inflammatory diseases.
References
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: Not available)
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (URL: [Link])
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])
-
Full article: Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. (URL: [Link])
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed. (URL: [Link])
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (URL: [Link])
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (URL: [Link])
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (URL: [Link])
-
Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed. (URL: [Link])
-
Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico - Taylor & Francis Online. (URL: [Link])
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
-
Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])
-
Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Design of thieno[3,2-c]pyrazol-3-amine derivatives as GSK-3β inhibitors. - ResearchGate. (URL: [Link])
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. (URL: [Link])
-
Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (URL: [Link])
-
Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PubMed Central. (URL: [Link])
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL: [Link])
-
Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - MDPI. (URL: [Link])
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed Central. (URL: [Link])
-
Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease - PMC. (URL: [Link])
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (URL: [Link])
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (URL: [Link])
-
Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF - ResearchGate. (URL: [Link])
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: [Link])
-
Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. (URL: [Link])
-
1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - Semantic Scholar. (URL: [Link]
-
Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. (URL: [Link])
-
Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - figshare. (URL: [Link])
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. (URL: [Link])
-
Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - ACS Figshare. (URL: [Link])
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Item - Discovery of a 1HâPyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - American Chemical Society - Figshare [acs.figshare.com]
- 17. Item - Discovery of a 1HâPyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - figshare - Figshare [figshare.com]
- 18. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of 1H-Pyrazol-3-Amine Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1H-pyrazol-3-amine hydrochloride (CAS No: 34045-29-9).[1][2] Intended for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights into the structural elucidation of this important heterocyclic amine. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the spectral features and providing a framework for their interpretation.
Introduction
1H-pyrazol-3-amine is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents due to the prevalence of the pyrazole scaffold in bioactive molecules. The hydrochloride salt is often preferred for its increased stability and solubility. Accurate and comprehensive spectroscopic characterization is a non-negotiable cornerstone of chemical synthesis, ensuring structural integrity, purity, and conformity of the material. This guide will delve into the expected spectroscopic signature of the molecule's hydrochloride salt, primarily referencing data from its free base, 1H-pyrazol-3-amine, due to the public availability of its spectral data.[3][4] The influence of the hydrochloride salt formation on the spectra will be a key point of discussion.
Molecular Structure and Tautomerism
1H-pyrazol-3-amine can exist in different tautomeric forms. The protonation in the hydrochloride salt is expected to occur at the most basic site, which could be the exocyclic amino group or one of the pyrazole ring nitrogens. This protonation will significantly influence the spectroscopic data.
Caption: Tautomeric equilibrium in the 1H-pyrazol-3-amine core structure.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical connectivity and environmental information. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the free base, 1H-pyrazol-3-amine, shows distinct signals for the pyrazole ring protons and the amine protons.[3] For the hydrochloride salt, we anticipate shifts in these signals due to protonation.
Expected ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H4 (pyrazole ring) | ~ 5.5 - 6.0 | Doublet (d) | 1H | Coupled to H5. The exact shift is solvent and concentration-dependent. |
| H5 (pyrazole ring) | ~ 7.4 - 7.8 | Doublet (d) | 1H | Coupled to H4. Deshielded compared to H4. |
| -NH₂ / -NH₃⁺ (amino group) | ~ 5.0 - 6.0 (broad) / ~ 8.0 - 9.0 (broad) | Singlet (br s) | 2H / 3H | The chemical shift and broadening are highly dependent on proton exchange rates, solvent, and concentration. In the salt form, this signal is expected to shift downfield significantly and may integrate to 3H. |
| N-H (pyrazole ring) | ~ 11.0 - 12.0 (broad) | Singlet (br s) | 1H | A broad, exchangeable proton signal. |
Interpretation and Causality:
-
Ring Protons: The two protons on the pyrazole ring (H4 and H5) form a simple AX spin system, appearing as two doublets. The difference in their chemical shifts is due to the anisotropic effects of the neighboring nitrogen atoms and the electron-donating amino group.
-
Amine/Ammonium Protons: In the free base, the -NH₂ protons typically appear as a broad singlet. Upon formation of the hydrochloride salt, the amino group is protonated to form an ammonium group (-NH₃⁺). This results in significant deshielding, causing a downfield shift. The signal will likely be broad due to quadrupolar relaxation and exchange with the solvent.
-
Pyrazole N-H Proton: The N-H proton of the pyrazole ring is acidic and its signal is usually broad and far downfield.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon environments within the molecule.
Expected ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C3 (C-NH₂) | ~ 150 - 155 | Carbon bearing the amino group, significantly deshielded. |
| C4 | ~ 90 - 95 | Shielded carbon atom of the pyrazole ring. |
| C5 | ~ 125 - 130 | Deshielded relative to C4 due to its position between two nitrogen atoms. |
Interpretation and Causality: The chemical shifts of the pyrazole ring carbons are characteristic of this heterocyclic system. The C3 carbon, attached to the electronegative nitrogen of the amino group, is the most deshielded. C5 is also deshielded due to the influence of the adjacent ring nitrogens, while C4 is the most shielded of the ring carbons.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound will be dominated by vibrations of the N-H and C=N bonds. Data for the free base is available from the NIST Chemistry WebBook.[4]
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching vibrations (amine and pyrazole N-H). In the salt, this region will be complex due to -NH₃⁺ stretches. |
| 3200 - 2800 | Broad, Medium | N-H stretching from the ammonium ion (-NH₃⁺). |
| 1650 - 1600 | Medium-Strong | N-H bending (scissoring) vibration of the amino group. |
| 1580 - 1490 | Medium-Strong | C=N and C=C stretching vibrations of the pyrazole ring. |
Interpretation and Causality: The most prominent feature in the IR spectrum will be the broad and intense N-H stretching bands in the high-frequency region. For the hydrochloride salt, the formation of the ammonium ion introduces characteristic broad absorptions in the 3200-2800 cm⁻¹ region. The pyrazole ring itself gives rise to a series of characteristic stretching vibrations for the C=N and C=C bonds in the fingerprint region.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For this compound, Electrospray Ionization (ESI) would be a suitable technique. The mass spectrum of the free base is available in the NIST database.[3]
Expected Mass Spectrometry Data (ESI+)
| m/z | Proposed Fragment |
| 84.05 | [M+H]⁺ (protonated molecule) |
| 56.04 | [M+H - N₂]⁺ |
| 55.03 | [M+H - HCN]⁺ |
M refers to the neutral free base, C₃H₅N₃, with a monoisotopic mass of 83.05 Da.
Fragmentation Pathway: The fragmentation of pyrazoles is a well-studied process.[5] The molecular ion is typically stable. Common fragmentation pathways involve the loss of neutral molecules such as nitrogen (N₂) and hydrogen cyanide (HCN).
Caption: Proposed ESI-MS fragmentation pathway for 1H-pyrazol-3-amine.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water) to a concentration of ~1 mg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-200 amu).
Conclusion
The comprehensive spectroscopic analysis of this compound is essential for its unequivocal identification and quality control. This guide outlines the expected ¹H NMR, ¹³C NMR, IR, and MS data, providing a detailed interpretation based on the structure of the molecule and the influence of the hydrochloride salt. The provided protocols offer a starting point for the experimental acquisition of this critical data. By integrating these different spectroscopic techniques, researchers can confidently verify the structure and purity of this valuable synthetic intermediate.
References
-
PubChem, Pyrazol-3-ylamine, National Center for Biotechnology Information, [Link]
-
NIST, 3-Aminopyrazole, in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link]
-
Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability of 1H-pyrazol-3-amine hydrochloride
This guide provides a comprehensive technical overview of the critical physicochemical properties of 1H-pyrazol-3-amine hydrochloride, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with actionable experimental protocols. The insights and methodologies presented herein are grounded in established regulatory guidelines and first-principle chemical knowledge to ensure scientific integrity and practical applicability.
Introduction: The Significance of this compound
1H-pyrazol-3-amine and its derivatives are pivotal building blocks in medicinal chemistry, forming the core scaffold of numerous compounds with therapeutic potential, including kinase inhibitors for inflammatory diseases and cancer.[1][2] The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of the parent amine, facilitating its handling and formulation. A thorough understanding of the solubility and stability profile of this compound is, therefore, a prerequisite for its effective application in research and development, ensuring reproducible experimental outcomes and the development of robust formulations.
This guide will elucidate the principles governing the solubility of this compound and provide a framework for its systematic characterization. Furthermore, it will detail a comprehensive strategy for assessing its chemical stability under various stress conditions, in alignment with international regulatory standards.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of this compound is essential for any experimental design.
| Property | Value | Source |
| Molecular Formula | C₃H₆ClN₃ | [3] |
| Molecular Weight | 119.55 g/mol | [3] |
| Appearance | White to gray to brown solid | [4] |
| CAS Number | 34045-29-9 | [3] |
| Canonical SMILES | Cl.NC1=NNC=C1 | [3] |
As the hydrochloride salt of a weak base, this compound is expected to exhibit good solubility in aqueous media. The protonated amine group significantly increases the polarity of the molecule compared to its free base form (1H-pyrazol-3-amine), which is very soluble in water.[4] The stability of the compound is intrinsically linked to the integrity of the pyrazole ring and the amino substituent, which can be susceptible to various degradation pathways.
Solubility Profile: A Systematic Approach
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, solubility is influenced by pH, temperature, and the solvent system.
Theoretical Considerations
Being a salt of a weak base, the aqueous solubility of this compound is pH-dependent. In acidic to neutral solutions, the equilibrium favors the protonated, more soluble form. As the pH increases towards the pKa of the conjugate acid, the equilibrium will shift towards the free base, potentially leading to a decrease in solubility and precipitation if the free base has lower solubility. The solubility in organic solvents will be governed by the polarity of the solvent and its ability to form hydrogen bonds.
Experimental Determination of Equilibrium Solubility
The shake-flask method is the gold standard for determining equilibrium solubility.[5] A systematic evaluation should be conducted across a range of physiologically relevant pH values and in various organic solvents.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
-
Preparation of Media: Prepare buffer solutions at a minimum of three pH conditions (e.g., pH 1.2, 4.5, and 6.8) as recommended by WHO guidelines for biopharmaceutics classification.[6] Also, prepare other relevant aqueous and organic solvents.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each medium in a sealed container. The presence of undissolved solid is crucial to ensure saturation.[6]
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) until equilibrium is reached.[6] The time to reach equilibrium should be established in preliminary studies.[7]
-
Sample Collection and Preparation: Withdraw an aliquot of the supernatant. Immediately filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solids. Dilute the filtrate with a suitable solvent to prevent precipitation upon cooling.[6]
-
Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.
Illustrative Solubility Data Presentation
| Solvent System | pH | Temperature (°C) | Illustrative Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | 25 | > 250 |
| Acetate Buffer | 4.5 | 25 | > 250 |
| Phosphate Buffer | 6.8 | 25 | > 250 |
| Water | ~5-6 | 25 | > 250 |
| Ethanol | N/A | 25 | Soluble |
| Methanol | N/A | 25 | Soluble |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Soluble |
| Acetone | N/A | 25 | Sparingly Soluble |
Note: The above data is illustrative. Actual experimental determination is required.
Stability Profiling and Forced Degradation
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation (stress testing) studies are conducted to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[8][9] These studies are a core requirement of regulatory guidelines from bodies like the International Council for Harmonisation (ICH).[10][11]
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for a comprehensive stability assessment of this compound.
Caption: Hypothetical Oxidation Pathway.
Analytical Methodologies
A robust, stability-indicating analytical method is crucial for both solubility and stability studies. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and effective technique for this purpose.
Method Development and Validation
The analytical method must be able to separate the parent compound from all potential degradation products and any impurities. [9]Method validation should be performed according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: 10 mM Potassium Dihydrogen Phosphate, pH 3.8B: Acetonitrile |
| Gradient | Isocratic or Gradient (to be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at an appropriate wavelength (e.g., 210-280 nm) |
| Quantification | Based on peak area relative to a standard curve |
Note: This is an illustrative starting point. Method development and validation are required.
The use of a mass spectrometer (LC-MS) as a detector can be invaluable for the identification and structural elucidation of unknown degradation products formed during stress testing.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is sparse in public literature, the application of fundamental physicochemical principles and established methodologies, as outlined herein, will enable researchers to thoroughly characterize these critical attributes. A rigorous understanding of solubility and stability is paramount for the successful translation of this important chemical scaffold from the laboratory to advanced applications in drug development.
References
- Vertex AI Search. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
- World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953.
- World Health Organization. (2009). Annex 10: ICH. WHO Technical Report Series, No. 953.
- Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
- GMP SOP. Stability testing overview for Pharmaceutical products.
- Fluorochem. This compound.
- PubChem. 1H-Pyrazol-3-amine, 5-methyl-.
- Solubility of Things. Pyrazole.
- ChemicalBook. 1H-Pyrazol-3-amine(1820-80-0).
- Taylor & Francis Online. Analytical methods – Knowledge and References.
- BLD Pharm. 34045-29-9|this compound.
- PubChem. Pyrazol-3-ylamine.
- MedCrave online. (2016).
- World Health Organization. (2019). Annex 4: Proposal for a protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019.
- Research Journal of Pharmacy and Technology. (2018).
- JOCPR. (2017). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP.
- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
- ResearchGate. (2019).
- Chinese Pharmaceutical Journal. (2017). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
- SciELO. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
- MedchemExpress.com. 1-Methyl-1H-pyrazol-3-amine | Biochemical Reagent.
- ChemicalBook. Pyrazole | 288-13-1.
- Ministry of the Environment, Government of Japan. III Analytical Methods.
- Apollo Scientific. (2023).
- ResearchGate. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
- ChemicalBook. (2025). 1H-Pyrazol-3-amine,5-propyl-(9CI)
- Sigma-Aldrich. 1-Methyl-1H-pyrazol-3-amine AldrichCPR.
- PubMed. (2025).
- ResearchGate.
- Molecules. (2022).
- International Journal of Chemical and Pharmaceutical Analysis.
- ResearchGate.
- Scientific Research Publishing. (2016).
- Molecules. (2017).
- NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. National Institute of Standards and Technology.
Sources
- 1. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. scielo.br [scielo.br]
- 6. who.int [who.int]
- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. database.ich.org [database.ich.org]
The Discovery and Development of 1H-Pyrazol-3-amine Hydrochloride Derivatives: A Technical Guide for Researchers
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in the design of bioactive molecules.[3] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[4][5][6] This has led to their incorporation into a number of commercially successful drugs.[5][6]
Among the various classes of pyrazole derivatives, those bearing an amino group at the 3-position, specifically 1H-pyrazol-3-amine and its hydrochloride salt, have emerged as particularly valuable building blocks in drug discovery. The presence of the amino group provides a key reactive handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth technical overview of the discovery, synthesis, characterization, and applications of 1H-pyrazol-3-amine hydrochloride derivatives, with a focus on their role as kinase inhibitors in oncology and inflammatory diseases.
Synthetic Strategies: From Precursors to the Pyrazole Core
The synthesis of 1H-pyrazol-3-amine derivatives is primarily achieved through the cyclocondensation of a hydrazine source with a suitable three-carbon electrophilic partner. The two most prevalent and versatile methods involve the use of β-ketonitriles or malononitrile and its derivatives.
The β-Ketonitrile Route: A Classic and Reliable Approach
One of the most common and robust methods for the synthesis of 3-aminopyrazoles involves the reaction of a β-ketonitrile with hydrazine.[2][6] The reaction proceeds through a well-established mechanism involving two key steps:
-
Hydrazone Formation: The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.
-
Intramolecular Cyclization: This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, leading to the formation of the pyrazole ring.[6]
Caption: Reaction mechanism for 3-aminopyrazole synthesis from β-ketonitriles.
The Malononitrile Route: A Versatile Alternative
An alternative and equally important synthetic strategy utilizes malononitrile or its derivatives as the three-carbon precursor. This method is particularly useful for accessing 3,5-diaminopyrazoles.[7] The reaction of malononitrile with hydrazine hydrate is a common method for the preparation of 3,5-diaminopyrazoles.[8]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed procedures for the synthesis of this compound. These protocols are intended for use by trained laboratory personnel in a properly equipped chemical fume hood, with appropriate personal protective equipment.
Protocol 1: Synthesis of 1H-Pyrazol-3-amine from 3-Aminocrotononitrile
This procedure is adapted from established methods for the synthesis of aminopyrazoles from β-enaminonitriles.
Materials:
-
3-Aminocrotononitrile
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminocrotononitrile (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dissolve the crude residue in a minimal amount of ethanol and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the pH is acidic.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield this compound.
Safety and Handling of Reagents
Hydrazine and Hydrazine Hydrate:
-
Hazards: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[9] It can be fatal if inhaled, swallowed, or absorbed through the skin. It is also flammable and can form explosive mixtures with air.[9]
-
Handling: Always handle hydrazine and its solutions in a well-ventilated chemical fume hood.[6][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[6][10] Avoid contact with skin, eyes, and clothing.
-
Storage: Store hydrazine in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.[6]
β-Ketonitriles and Malononitrile:
-
Hazards: These compounds are generally toxic and can be harmful if inhaled, swallowed, or absorbed through the skin. They can also cause irritation to the eyes and respiratory system.
-
Handling: Handle in a chemical fume hood and wear appropriate PPE.
-
Storage: Store in a cool, dry, well-ventilated area away from strong acids and bases.
Characterization Techniques: Confirming Structure and Purity
The identity and purity of synthesized this compound and its derivatives are confirmed using a combination of spectroscopic and analytical techniques.
| Property | Value |
| Molecular Formula | C₃H₆ClN₃ |
| Molecular Weight | 119.55 g/mol [11] |
| Appearance | White to off-white solid |
| Melting Point | 36-38 °C (for the free base)[5] |
| Solubility | Very soluble in water (for the free base)[5] |
Table 1: Physical and Chemical Properties of 1H-Pyrazol-3-amine and its Hydrochloride Salt.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 1H-pyrazol-3-amine in a suitable deuterated solvent will show characteristic signals for the protons on the pyrazole ring and the amine group. The chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of the protons. For the parent pyrazole, characteristic signals are observed around 6.10 and 7.74 ppm.[12]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal, and the chemical shifts are indicative of the type of carbon (e.g., aromatic, aliphatic).
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to look for in 1H-pyrazol-3-amine include N-H stretching of the amine and the pyrazole ring, and C=N and C=C stretching of the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.
Applications in Drug Discovery: Targeting Kinases in Disease
1H-Pyrazol-3-amine derivatives have gained significant attention as potent and selective inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammation.[4][13]
Structure-Activity Relationships (SAR) of Pyrazole-Based Kinase Inhibitors
The 3-amino group of the pyrazole core serves as a crucial anchor point, often forming a key hydrogen bond interaction with the hinge region of the kinase ATP-binding pocket.[13] Modifications at other positions of the pyrazole ring and the amino group allow for the fine-tuning of potency and selectivity.
Caption: A typical workflow for establishing structure-activity relationships.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 1 | Akt1 | 61 | [4] |
| Compound 3 | ALK | 2.9 | [4] |
| Compound 7 | Aurora A | 28.9 | [4] |
| Compound 7 | Aurora B | 2.2 | [4] |
| Compound 24 | CDK1 | 2380 | [4] |
| Compound 25 | CDK1 | 1520 | [4] |
Table 2: Examples of 1H-Pyrazol-3-amine Derivatives as Kinase Inhibitors. [4]
Conclusion and Future Directions
The 1H-pyrazol-3-amine scaffold continues to be a highly valuable and versatile platform in the discovery and development of novel therapeutics. Its synthetic accessibility, coupled with the ability to readily introduce diverse chemical functionalities, allows for the systematic exploration of chemical space to identify potent and selective drug candidates. The success of pyrazole-based drugs in the market is a testament to the enduring importance of this heterocyclic core. Future research in this area will likely focus on the development of novel synthetic methodologies to access even more diverse derivatives, the application of computational methods to guide the design of next-generation inhibitors, and the exploration of new therapeutic applications for this remarkable class of compounds.
References
-
Al-Ostoot, F. H., Al-Ghamdi, K. M., Al-Massarani, S. M., & El-Sayed, M. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(21), 6485. [Link]
-
Brückner Research Group. (n.d.). CB-LSOP-Hydrazines.docx. Retrieved from [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem Compound Database. Retrieved from [Link]
-
Patel, R. V., Patel, J. K., & Kumari, P. (2014). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
-
Raghav, N., & Singh, G. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]
-
Reddit. (2018, October 15). Practical Hydrazine Hydrate Safety. r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of pyrazole-based multi-kinase inhibitors and their IC50.... Retrieved from [Link]
-
Sharma, V., Kumar, V., & Kumar, P. (2019). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]
-
Taylor, E. C., & Hartke, K. S. (1959). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 1959, 1901-1906. [Link]
-
University of New Mexico. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]
- Verma, A., & Saraf, S. K. (2008). 4-Aminopyrazole as a lead for versatile biological activities. International Journal of ChemTech Research, 2(2), 990-998.
-
Verma, A., Joshi, N., & Singh, D. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Arabian Journal of Chemistry, 10, S2949-S2957. [Link]
- Wang, X., & Gribble, G. W. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Pyrroles. Springer.
-
Wodajo, F. M., Fessard, T., & Melissen, S. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 21(24), 9573. [Link]
-
Mohammat, M. F., Syahri, J., & Hassan, N. I. (2020). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. Retrieved from [Link]
-
Tietze, L. F., & Rackelmann, N. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1989-2028. [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- El-Abadelah, M. M., Hussein, A. Q., & Al-Adhami, K. H. (1989). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 1989, 1473-1478.
-
Elmaati, T. M. A. (2007). Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile. Journal of the Korean Chemical Society, 51(4), 346-351. [Link]
-
Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (1984). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 1984, 1-4. [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. soc.chim.it [soc.chim.it]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]
- 13. mdpi.com [mdpi.com]
theoretical studies of 1H-pyrazol-3-amine hydrochloride
An In-depth Technical Guide to the Theoretical and Applied Studies of 1H-Pyrazol-3-Amine Hydrochloride
Abstract
1H-Pyrazol-3-amine and its hydrochloride salt represent a cornerstone scaffold in modern medicinal chemistry. As a "privileged structure," the pyrazole ring is a key component in numerous FDA-approved therapeutics, valued for its metabolic stability and versatile binding capabilities.[1][2] This guide provides a comprehensive exploration of this compound, bridging the gap between fundamental theory and practical application. We delve into advanced computational methodologies, including Density Functional Theory (DFT) and molecular docking, to elucidate its electronic structure, spectroscopic properties, and reactivity. These theoretical insights are contextualized with experimental data and protocols, offering researchers, scientists, and drug development professionals a robust framework for leveraging this vital molecule in the design of next-generation therapeutics.
The Pyrazole Scaffold: Significance in Drug Discovery
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, has gained immense prominence since its discovery.[3] Its unique electronic properties, including aromaticity and the ability to act as both a hydrogen bond donor and acceptor, make it an exceptional bioisostere for other aromatic rings like benzene or phenol.[4] This bioisosteric replacement often leads to enhanced pharmacological potency and improved physicochemical properties, such as increased water solubility and reduced lipophilicity, which are critical for drug efficacy.[4]
The versatility of the pyrazole core is demonstrated by its presence in a wide array of drugs treating conditions from inflammation (Celecoxib) to cancer and rare genetic diseases.[3][5] Specifically, derivatives of 1H-pyrazol-3-amine have been identified as potent and selective inhibitors of key signaling proteins like Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of cell death and inflammation.[6][7] Understanding the intrinsic properties of the this compound scaffold at a quantum-mechanical level is therefore paramount for the rational design of novel and more effective therapeutic agents.
Theoretical Framework: Unveiling Molecular Properties
Computational chemistry provides indispensable tools for predicting and understanding the behavior of molecules, offering insights that are often difficult to obtain through experimentation alone.[8][9] For this compound, Density Functional Theory (DFT) is the method of choice for a detailed investigation of its structural and electronic properties.
Molecular Geometry and Electronic Structure
The first step in any theoretical study is to determine the molecule's most stable three-dimensional conformation through geometry optimization. Using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p) provides a highly accurate prediction of bond lengths, bond angles, and dihedral angles.
-
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[10]
-
Molecular Electrostatic Potential (MEP): The MEP surface is a color-coded map of the electrostatic potential onto the electron density surface. It provides a powerful visual tool for identifying the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule. This is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.[11]
Predicted vs. Experimental Spectroscopic Profiles
Computational methods allow for the simulation of various spectra, which can be compared with experimental data for validation.
-
Vibrational Analysis (FT-IR): Theoretical frequency calculations predict the positions of vibrational bands in an infrared spectrum. These calculations are crucial for assigning specific molecular motions (stretching, bending) to the experimentally observed peaks. For 1H-pyrazol-3-amine, key predicted bands would include N-H stretching of the amine group and the pyrazole ring, as well as C=N and C-N stretching vibrations within the ring.[12][13]
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the theoretical ¹H and ¹³C NMR chemical shifts.[14][15] Comparing these calculated values with experimental spectra, typically recorded in a solvent like DMSO-d₆, helps confirm the molecular structure and provides a deeper understanding of the electronic environment of each atom.
-
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis absorption.[16] This allows for the prediction of the maximum absorption wavelength (λmax) and helps assign transitions, such as π→π* and n→π*, which are characteristic of aromatic and heteroaromatic systems.
Table 1: Comparison of Theoretical and Experimental Spectroscopic Data (Illustrative)
| Parameter | Theoretical (DFT) | Experimental | Assignment |
|---|---|---|---|
| FT-IR (cm⁻¹) | |||
| ν(N-H) amine | ~3400-3500 | ~3450 | Asymmetric/Symmetric Stretch |
| ν(N-H) pyrazole | ~3150 | ~3160 | Ring N-H Stretch |
| ν(C=N) | ~1620 | ~1625 | Ring Stretch |
| ¹H NMR (ppm) | |||
| Ring NH | ~11.5 | ~11.8 | Pyrazole N1-H |
| Amine NH₂ | ~5.0 | ~5.2 | 3-amino group |
| Ring CH | ~7.5, ~5.8 | ~7.6, ~5.9 | Pyrazole C4-H, C5-H |
| UV-Vis λmax (nm) | ~230 | ~235 | π→π* transition |
Reactivity and Stability
Global Reactivity Descriptors
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's chemical behavior.
Table 2: Key Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high polarizability. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |
| Chemical Potential (μ) | -χ | Represents the escaping tendency of electrons. |
These descriptors provide a quantitative basis for comparing the reactivity of different pyrazole derivatives, guiding the selection of candidates with desired stability profiles.[11]
Thermal Analysis (TGA/DSC)
Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are experimental techniques used to measure changes in mass and heat flow as a function of temperature.[17] For a hydrochloride salt like this compound, a typical TGA-DSC thermogram would reveal several key events:
-
Dehydration: An initial endothermic peak in the DSC curve accompanied by a mass loss in the TGA curve, if the compound is a hydrate.
-
Dehydrochlorination/Melting: An endothermic peak corresponding to the release of HCl and/or melting of the compound.[18]
-
Decomposition: One or more sharp exothermic peaks in the DSC curve with significant mass loss, indicating the oxidative degradation and combustion of the organic molecule.[18][19]
Understanding the thermal stability is crucial for pharmaceutical development, influencing storage conditions, formulation, and shelf-life.[20][21]
Application in Drug Design: Molecular Docking
Molecular docking is a computational technique that predicts how a small molecule (ligand) binds to the active site of a target protein.[22] This method is central to structure-based drug design, allowing scientists to screen virtual libraries of compounds and prioritize those with the highest predicted binding affinity.[23]
For 1H-pyrazol-3-amine derivatives, docking studies can elucidate the specific interactions that drive their inhibitory activity against targets like RIPK1.[6] Key interactions often include:
-
Hydrogen Bonds: Formed between the amine group or pyrazole nitrogens and amino acid residues in the protein's active site.
-
π-π Stacking: Aromatic interactions between the pyrazole ring and aromatic residues like tryptophan or tyrosine.[4]
-
Hydrophobic Interactions: Involving the carbon framework of the pyrazole ring.
The insights from docking, combined with the electronic properties revealed by MEP and FMO analysis, provide a powerful platform for understanding Structure-Activity Relationships (SAR). This allows for the rational, data-driven modification of the pyrazole scaffold to optimize binding affinity, selectivity, and overall drug-like properties.
Methodologies and Protocols
Protocol: DFT Calculation (Illustrative)
-
Input File Creation: Construct the initial 3D coordinates of this compound.
-
Geometry Optimization: Perform a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. Include a solvent model (e.g., PCM for water or methanol) if desired.
-
Frequency Calculation: Using the optimized geometry, perform a frequency calculation at the same level of theory to confirm the structure is at a true energy minimum (no imaginary frequencies) and to obtain theoretical IR data.
-
Property Calculations: On the optimized structure, perform single-point energy calculations to obtain NBO, MEP, and FMO data.
-
NMR Calculation: Use the GIAO method with the optimized geometry to calculate isotropic shielding values, which are then converted to chemical shifts relative to a standard (e.g., TMS).[14]
Protocol: Synthesis of 1H-Pyrazolo[3,4-b]pyridines (General)
A common synthetic route to pyrazole-based fused systems involves the condensation of an aminopyrazole with a 1,3-dicarbonyl compound.[24]
-
Reactant Mixture: Dissolve 5-aminopyrazole (1.0 eq) and a 1,3-dicarbonyl compound (1.1 eq) in a suitable solvent, such as glacial acetic acid or ethanol.
-
Reaction: Heat the mixture to reflux for a specified time (e.g., 4-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Purification: Wash the crude product with a cold solvent (e.g., water or ethanol) and recrystallize or purify by column chromatography to yield the pure pyrazolopyridine derivative.
Protocol: Experimental Characterization
-
FT-IR Spectroscopy: Record the spectrum of the solid sample using a KBr pellet or an ATR accessory over a range of 4000-400 cm⁻¹.
-
NMR Spectroscopy: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[25]
-
Single Crystal X-ray Diffraction: Grow a suitable single crystal by slow evaporation from a solvent. Mount the crystal and collect diffraction data at a low temperature (e.g., 100 K). Solve and refine the structure to determine precise bond lengths, angles, and crystal packing.[26][27]
-
TGA/DSC: Place 3-5 mg of the sample in an alumina pan. Heat under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to ~600 °C.[20]
Conclusion
The theoretical study of this compound provides profound insights into the fundamental properties that make it a privileged scaffold in drug discovery. By integrating quantum chemical calculations with experimental validation, we can build predictive models that accelerate the design and optimization of novel therapeutics. The methodologies outlined in this guide—from DFT and TD-DFT to molecular docking—offer a robust, multi-faceted approach to understanding molecular structure, reactivity, and biological interactions. As the demand for more selective and potent drugs continues to grow, these theoretical frameworks will be increasingly critical in navigating the complex landscape of medicinal chemistry and realizing the full potential of the pyrazole core.
References
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Google Scholar.
- Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756.
- REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIV
- Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756.
- Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and M
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI.
- Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- Sattu, H., Hinanaaz, S., & Navneetha, O. (2023). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(7), 3404-3413.
- Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. (n.d.). College of Science.
- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024).
- Synthesis, computational and biological study of pyrazole derivatives. (n.d.).
- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (n.d.). Semantic Scholar.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 1735-1740.
- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET.
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2024). Scientific Reports, 14(1), 1-18.
- Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). Journal of Medicinal Chemistry, 68(20).
- Recent advances in the therapeutic applications of pyrazolines. (2012). European Journal of Medicinal Chemistry, 53, 300-320.
- Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflamm
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
- Quantum-Chemical Simulation of 1H NMR Spectra 2: Somparison of DFT-Based Procedures for Computing Isotropic Proton Coupling Constants in Organic Molecules. (n.d.). Google Scholar.
- 1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2025). Journal of Molecular Structure, 1301, 137279.
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv
- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI.
- TGA-DSC thermogram of materials I and II. (n.d.).
- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Deriv
- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica.
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI.
- This compound. (n.d.). BLD Pharm.
- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (n.d.). PMC.
- Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. (n.d.). Kuwait Journal of Science.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC.
- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.
- 1H-PYRAZOL-3-AMINE. (n.d.).
- The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry, 54(10), 808-812.
- Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. (n.d.).
- Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. (2024). Zeitschrift für Kristallographie - New Crystal Structures, 239(1), 1-4.
- Applications of Simultaneous TGA-DSC in Pharmaceutical Formul
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- 1H-pyrazol-3-amine. (n.d.).
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Structure and IR Spectra of 3(5)
- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. (n.d.). Semantic Scholar.
- Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (n.d.). J-Stage.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Item - Discovery of a 1HâPyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - American Chemical Society - Figshare [acs.figshare.com]
- 8. eurasianjournals.com [eurasianjournals.com]
- 9. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. science.su.edu.krd [science.su.edu.krd]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sonar.ch [sonar.ch]
- 15. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 18. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. azom.com [azom.com]
- 21. researchgate.net [researchgate.net]
- 22. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benthamdirect.com [benthamdirect.com]
- 24. dau.url.edu [dau.url.edu]
- 25. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 26. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1H-Pyrazol-3-amine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrazol-3-amine hydrochloride, a salt of the versatile heterocyclic building block 3-aminopyrazole, is a compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure, appearing in numerous approved drugs and clinical candidates due to its ability to form key interactions with various biological targets.[1] The hydrochloride salt form of 3-aminopyrazole offers advantages in terms of stability and solubility, making it a preferred intermediate in many synthetic and formulation processes. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on practical insights for laboratory and development settings.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 34045-29-9 | [2] |
| Molecular Formula | C₃H₆ClN₃ | [2] |
| Molecular Weight | 119.55 g/mol | [2] |
| Appearance | Solid | [3] |
| pKa (of 3-aminopyrazole) | 15.28 ± 0.10 (Predicted) | [4] |
| Solubility | Very soluble in water; Soluble in Methanol. | [4] |
The hydrochloride salt is formed by the protonation of the exocyclic amino group, which significantly influences its physical and chemical behavior compared to the free base, 3-aminopyrazole (CAS 1820-80-0). The increased polarity of the salt form enhances its solubility in aqueous media, a critical factor in many biological assays and formulation studies. Conversely, the free base exhibits greater solubility in a wider range of organic solvents.[5]
Synthesis and Purification
The synthesis of this compound is typically achieved in a two-step process: the synthesis of the 3-aminopyrazole free base, followed by its conversion to the hydrochloride salt.
Synthesis of 3-Aminopyrazole (Free Base)
Several methods have been reported for the synthesis of 3-aminopyrazole. A common and effective laboratory-scale synthesis involves the condensation of a β-ketonitrile with hydrazine.
Experimental Protocol: Synthesis of 3-Aminopyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting β-ketonitrile (e.g., 3-oxo-3-phenylpropanenitrile) in anhydrous ethanol.
-
Reagent Addition: Add hydrazine hydrate and a catalytic amount of acetic acid to the solution.
-
Reaction: Heat the mixture at 60°C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: The crude 3-aminopyrazole can be purified by recrystallization or column chromatography.
Conversion to this compound
The hydrochloride salt is prepared by treating the free base with hydrochloric acid.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve the purified 3-aminopyrazole in a suitable organic solvent, such as isopropanol or diethyl ether.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) to the stirred solution of the free base. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration and wash with a small amount of cold solvent.
-
Drying: Dry the product under vacuum to obtain this compound as a solid.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the pyrazole ring and the exocyclic amino group. However, the protonation of the amino group in the hydrochloride salt significantly modulates its reactivity compared to the free base.
-
Nucleophilicity of the Amino Group: The lone pair of electrons on the nitrogen of the amino group in the free base makes it nucleophilic and susceptible to reactions with electrophiles, such as acylation and alkylation. In the hydrochloride salt, this lone pair is protonated, rendering the amino group non-nucleophilic. Therefore, reactions involving the amino group typically require prior neutralization with a base to regenerate the free amine.[6]
-
Electrophilic Aromatic Substitution: The pyrazole ring is an aromatic system that can undergo electrophilic substitution reactions. The amino group in the free base is an activating group, directing electrophiles primarily to the C4 position. The reactivity of the ring towards electrophiles is expected to be lower in the hydrochloride salt due to the electron-withdrawing nature of the ammonium group.
Applications in Drug Discovery and Development
The 1H-pyrazol-3-amine scaffold is a cornerstone in the design of kinase inhibitors. The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The pyrazole ring itself can participate in various non-covalent interactions, and its substituents can be modified to achieve selectivity and desired pharmacokinetic properties.
Numerous patents and research articles describe the use of 3-aminopyrazole derivatives as potent inhibitors of various kinases implicated in cancer and inflammatory diseases.[7] For example, derivatives have been investigated as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.
Analytical and Quality Control Methods
Ensuring the identity and purity of this compound is crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the free base, 3-aminopyrazole, in DMSO-d₆ shows two one-proton doublets for the pyrazole ring protons at approximately δ 7.33 and 5.52 ppm, and a broad three-proton singlet for the NH and NH₂ protons around δ 7.05 ppm.[8] Upon formation of the hydrochloride salt, the chemical shifts of the ring protons and the amino protons are expected to shift downfield due to the electron-withdrawing effect of the ammonium group.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the pyrazole ring carbons will also be affected by the protonation of the amino group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of 3-aminopyrazole shows characteristic N-H stretching vibrations for the primary amine and the pyrazole NH. In the hydrochloride salt, the formation of the ammonium ion will lead to the appearance of new N-H stretching and bending vibrations at different frequencies.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the mass spectrum would typically show the molecular ion of the free base (m/z ≈ 83.09).
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method is a standard technique for assessing the purity of this compound.
Illustrative HPLC Method:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210-230 nm).
-
Quantification: Purity is determined by calculating the peak area percentage of the main component relative to all other peaks in the chromatogram.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its favorable physicochemical properties, particularly its enhanced water solubility and stability as a salt, make it a practical starting material for the synthesis of a wide range of biologically active molecules. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is essential for its successful application in the development of new therapeutics.
References
-
Solubility of Things. Pyrazole. [Link]
-
PubChem. Pyrazol-3-ylamine. [Link]
-
Matrix Fine Chemicals. 1H-PYRAZOL-3-AMINE | CAS 1820-80-0. [Link]
- Google Patents. US6218418B1 - 3(5)
-
MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
-
MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
-
Prestat, G., Busca, P., & Fichez, J. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
-
Organic Syntheses. 3(5)-aminopyrazole. [Link]
-
ResearchGate. Recent developments in aminopyrazole chemistry. [Link]
-
PubChem. 1H-Pyrazol-3-amine, 5-methyl-. [Link]
-
ResearchGate. Recent developments in aminopyrazole chemistry | Request PDF. [Link]
- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
NIH. Approaches towards the synthesis of 5-aminopyrazoles. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 34045-29-9|this compound|BLD Pharm [bldpharm.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 3-Aminopyrazole | 1820-80-0 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 8. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
An In-Depth Technical Guide to N-(2,6-dimethylphenyl)-2-(piperidin-1-yl)acetamide: Synthesis, Properties, and Applications
A Note on Chemical Identification: Initial searches for CAS number 69939-91-9 did not yield a conclusively identified chemical entity. However, given the structural nomenclature provided in related inquiries, this guide focuses on the well-characterized and commercially significant compound, N-(2,6-dimethylphenyl)-2-(piperidin-1-yl)acetamide , commonly known as Lidocaine (CAS Number: 137-58-6). This compound is a cornerstone of modern medicine, and its properties and applications are of significant interest to researchers in drug development.
Introduction: Beyond a Local Anesthetic
First synthesized in 1943 by Swedish chemist Nils Löfgren, Lidocaine was the first amino amide-type local anesthetic, representing a significant advancement over the earlier amino ester anesthetics.[1] Marketed under trade names such as Xylocaine, it is renowned for its rapid onset of action and intermediate duration of efficacy.[1] While its primary application is in local and regional anesthesia, Lidocaine's utility extends to the management of ventricular tachyarrhythmias, making it a versatile therapeutic agent.[1][2]
This guide provides a comprehensive overview of Lidocaine, from its fundamental physicochemical properties and synthesis to its molecular mechanism of action and practical experimental protocols for its evaluation. The content is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal molecule.
Physicochemical Properties of Lidocaine
The molecular structure of Lidocaine features a hydrophilic tertiary amine and a hydrophobic aromatic nucleus, linked by an amide bond. This amphipathic nature is crucial for its biological activity, allowing it to traverse neuronal membranes and access its intracellular target.
| Property | Value |
| IUPAC Name | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide |
| CAS Number | 137-58-6 |
| Molecular Formula | C₁₅H₂₂N₂O |
| Molecular Weight | 234.34 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 66-69 °C |
| Boiling Point | 180-182 °C at 4 mmHg |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and chloroform |
| pKa | 7.9 |
Synthesis of Lidocaine: A Two-Step Process
The synthesis of Lidocaine is a classic example of nucleophilic acyl substitution followed by nucleophilic substitution, making it a common procedure in introductory organic chemistry laboratories.[3] The process begins with the acylation of 2,6-dimethylaniline with chloroacetyl chloride, followed by the introduction of the piperidine moiety.
A generalized synthetic scheme is presented below:
Caption: Synthetic pathway of Lidocaine.
Mechanism of Action: A Sodium Channel Blockade
Lidocaine exerts its anesthetic and antiarrhythmic effects by blocking voltage-gated sodium channels in the cell membranes of neurons and cardiomyocytes.[4] In its neutral form, Lidocaine diffuses across the cell membrane. Once inside the cell, the tertiary amine becomes protonated, and the cationic form of the drug binds to a specific receptor site within the pore of the sodium channel. This binding stabilizes the inactivated state of the sodium channel, preventing the influx of sodium ions that is necessary for the depolarization and propagation of action potentials. The result is a blockade of nerve impulse conduction, leading to a loss of sensation in the targeted area.
Caption: Mechanism of Lidocaine action on sodium channels.
Applications in Research and Drug Development
Lidocaine and its analogues are valuable tools in neuroscience and pharmacology research. They are used to:
-
Probe the structure and function of sodium channels.
-
Investigate the mechanisms of pain perception and transmission.
-
Develop novel anesthetic and antiarrhythmic agents with improved efficacy and safety profiles.
-
Serve as lead compounds for the development of drugs targeting other ion channels.
Derivatives of N-(2,6-dimethylphenyl)acetamide have been synthesized and evaluated for a range of biological activities, including antibacterial, antifungal, and anthelmintic properties.[5] This highlights the potential of this chemical scaffold for broader therapeutic applications.
Experimental Protocol: Evaluation of Local Anesthetic Activity (Tail-Flick Test)
The following is a generalized protocol for assessing the local anesthetic properties of a compound like Lidocaine in a rodent model.
Objective: To determine the efficacy and duration of local anesthesia of a test compound using a thermal nociception assay.
Materials:
-
Test compound (e.g., Lidocaine hydrochloride solution)
-
Vehicle control (e.g., saline)
-
Male Sprague-Dawley rats (200-250 g)
-
Tail-flick analgesia meter
-
Syringes and needles (30-gauge)
Procedure:
-
Acclimatization: Acclimate the rats to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Measurement: Determine the baseline tail-flick latency for each rat by applying a radiant heat source to the tail and recording the time taken for the rat to flick its tail. The average of three readings is taken as the baseline. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.
-
Drug Administration: Inject a small volume (e.g., 0.1 mL) of the test compound solution or vehicle subcutaneously into the dorsal surface of the tail, approximately 2-3 cm from the tip.
-
Post-Treatment Measurements: Measure the tail-flick latency at various time points after injection (e.g., 5, 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of the test compound with the vehicle control.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
N-(2,6-dimethylphenyl)-2-(piperidin-1-yl)acetamide, or Lidocaine, remains a vital tool in both clinical practice and biomedical research. Its well-understood mechanism of action, straightforward synthesis, and extensive history of use make it an ideal model compound for the study of local anesthesia and sodium channel pharmacology. The continued exploration of its derivatives holds promise for the development of new therapeutic agents with enhanced properties.
References
-
Chemistry 212 Laboratory. Synthesis of Lidocaine. [Link]
-
The Preparation of Lidocaine | Journal of Chemical Education. ACS Publications. [Link]
-
Sandiego.edu. The Synthesis of Lidocaine. [Link]
-
Chemistry Steps. Synthesis of Lidocaine. [Link]
-
Wikipedia. Lidocaine. [Link]
-
ResearchGate. Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. [Link]
Sources
A Senior Application Scientist's Guide to the Preliminary Biological Screening of 1H-Pyrazol-3-amine Hydrochloride
Introduction: The Pyrazole Scaffold and Its Therapeutic Promise
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of forming critical hydrogen bonds and hydrophobic interactions with a multitude of biological targets.[1] This has led to the development of numerous pyrazole-containing drugs with diverse therapeutic applications.
This guide focuses on a specific derivative, 1H-pyrazol-3-amine hydrochloride . As an amine-substituted pyrazole, it presents a key reactive handle for further chemical modification while retaining the core pyrazole structure that is often responsible for biological activity. The hydrochloride salt form is typically employed to enhance solubility and stability for screening purposes.
The rationale for selecting this compound for a preliminary biological screen is grounded in the extensive literature demonstrating the broad-spectrum activities of pyrazole derivatives, including antimicrobial, anticancer, and anti-inflammatory effects. This document provides a technical framework for conducting a robust preliminary evaluation of this compound, outlining not just the "how" but the "why" behind each experimental step, ensuring scientific integrity and generating reliable preliminary data.
Physicochemical Profile
A foundational understanding of the test compound's properties is critical for designing meaningful biological assays.
| Property | Value | Source |
| IUPAC Name | 1H-pyrazol-5-amine;hydrochloride | [2] |
| CAS Number | 34045-29-9 | [2] |
| Molecular Formula | C₃H₆ClN₃ | [3] |
| Molecular Weight | 119.55 g/mol | [2][3] |
| Physical State | Solid | [2] |
| Purity | ≥95-98% (Assay dependent) | [2][3] |
Chapter 1: The Strategic Workflow for Preliminary Screening
A successful preliminary screen is not a random collection of assays but a structured, logical progression designed to efficiently identify potential "hits" for further development. The workflow is designed to cast a wide net initially and then focus resources on the most promising activities.
Chapter 2: In Vitro Antimicrobial Activity Screening
Expertise & Rationale: Many heterocyclic compounds, including pyrazoles, are known to interfere with microbial metabolic pathways or cell wall integrity. The broth microdilution assay is the gold-standard method recommended by both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[4] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, providing a quantitative measure of its potency.[5][6]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compound Stock: Prepare a 1 mg/mL stock solution of this compound in sterile dimethyl sulfoxide (DMSO). The use of DMSO is necessary for solubilizing many organic compounds; however, its final concentration in the assay should not exceed 1% to avoid solvent-induced toxicity to the microbes.
-
Microorganism Selection:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
Fungus: Candida albicans (e.g., ATCC 90028)
-
-
Inoculum Preparation: Culture the selected microorganisms overnight. Adjust the turbidity of the microbial suspension in sterile saline to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.[6]
-
Assay Plate Setup (96-well plate):
-
Add 100 µL of appropriate sterile broth to all wells.
-
Add 100 µL of the compound stock solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column. This creates a concentration gradient.
-
Add 100 µL of the prepared microbial inoculum to each well.
-
-
Controls:
-
Positive Control: Wells containing broth and inoculum only (to confirm microbial growth).
-
Negative Control: Wells containing broth only (to confirm media sterility).
-
Vehicle Control: Wells containing broth, inoculum, and the highest concentration of DMSO used in the assay (to rule out solvent toxicity).
-
-
Incubation: Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[6]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound where no turbidity (i.e., no visible growth) is observed.[5]
Data Presentation: Antimicrobial Activity
| Microorganism | Gram Stain/Type | Minimum Inhibitory Concentration (MIC) in µg/mL |
| S. aureus | Gram-positive | 128 |
| E. coli | Gram-negative | >256 |
| C. albicans | Fungus | 256 |
| Streptomycin (Control) | - | 8 (vs S. aureus), 16 (vs E. coli) |
| Fluconazole (Control) | - | 4 (vs C. albicans) |
| (Note: Data are illustrative and represent a hypothetical outcome for demonstration purposes.) |
Chapter 3: In Vitro Anticancer Activity Screening
Expertise & Rationale: Pyrazole derivatives have been extensively investigated as anticancer agents, often acting as inhibitors of protein kinases that are critical for cancer cell proliferation and survival.[7][8] The PI3K/Akt and MAPK/ERK signaling pathways are frequently dysregulated in cancer and are common targets for such inhibitors.[1] The MTT assay is a robust, colorimetric method for assessing cell viability.[9] It measures the metabolic activity of mitochondrial reductase enzymes, which are only active in living cells.[10] These enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[11]
Hypothesized Mechanism of Action
Many pyrazole-based inhibitors function as ATP-competitive agents, binding to the ATP pocket of kinases and preventing the phosphorylation of downstream targets, thereby inhibiting cell proliferation and inducing apoptosis.[1][12]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Line Selection:
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HeLa: Human cervical cancer
-
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Incubate for 48-72 hours.
-
Controls:
-
Untreated Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin).
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10] Viable cells will metabolize the MTT, forming purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently agitate the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Data Presentation: Cytotoxicity Screening
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 75.4 |
| A549 | Lung Cancer | 112.8 |
| HeLa | Cervical Cancer | 98.2 |
| Doxorubicin (Control) | - | 0.8 (vs MCF-7) |
| (Note: Data are illustrative and represent a hypothetical outcome for demonstration purposes.) |
Chapter 4: In Vitro Anti-inflammatory Activity Screening
Expertise & Rationale: Inflammation is a biological response that can lead to protein denaturation.[13] Consequently, agents that can prevent protein denaturation can be considered for their potential anti-inflammatory properties.[14] The inhibition of heat-induced albumin denaturation is a simple, rapid, and widely accepted in vitro assay for the preliminary screening of anti-inflammatory activity.[15][16] Bovine Serum Albumin (BSA) or egg albumin is used as the model protein, which denatures and becomes turbid upon heating. The ability of a test compound to reduce this turbidity is measured spectrophotometrically.[13]
Experimental Protocol: Inhibition of Protein Denaturation
-
Reaction Mixture Preparation: In test tubes, prepare the reaction mixtures as follows:
-
Test Sample: 2.8 mL of phosphate-buffered saline (PBS, pH 6.4) + 2 mL of various concentrations of this compound + 0.2 mL of egg albumin solution (freshly prepared).[15][17]
-
Control: 2.8 mL PBS + 2 mL of distilled water + 0.2 mL of egg albumin solution.
-
Standard: 2.8 mL PBS + 2 mL of various concentrations of Diclofenac Sodium + 0.2 mL of egg albumin solution.
-
-
Incubation: Incubate all tubes at 37°C for 15-20 minutes.[16][17]
-
Heat Denaturation: Heat the mixtures in a water bath at 70°C for 5-10 minutes.[15][17]
-
Cooling and Measurement: After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm.[15]
-
Calculation: Calculate the percentage inhibition of protein denaturation.
-
% Inhibition = (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control x 100[16]
-
Data Presentation: Anti-inflammatory Activity
| Compound Concentration (µg/mL) | % Inhibition by 1H-Pyrazol-3-amine HCl | % Inhibition by Diclofenac Sodium (Standard) |
| 50 | 15.2 | 35.8 |
| 100 | 28.9 | 52.1 |
| 250 | 45.6 | 78.4 |
| 500 | 60.3 | 91.5 |
| (Note: Data are illustrative and represent a hypothetical outcome for demonstration purposes.) |
Conclusion and Future Directions
This guide outlines a systematic and scientifically grounded approach for the preliminary biological screening of this compound. The described protocols for antimicrobial, anticancer, and anti-inflammatory assays provide a robust foundation for identifying potential therapeutic activities. The illustrative data suggest that the compound may possess moderate anti-inflammatory and weak-to-moderate anticancer and antimicrobial properties.
Based on these preliminary findings, a "hit" would be defined by pre-determined activity thresholds (e.g., IC₅₀ < 50 µM or MIC < 64 µg/mL). Should this compound meet these criteria in any of the primary screens, the logical next steps would involve more comprehensive dose-response studies, screening against a broader panel of cell lines or microbial strains, and initiating mechanism-of-action studies to elucidate its specific biological targets. These foundational screens are the critical first step in the long and rigorous journey of drug discovery and development.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). PMC - PubMed Central. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2014). ChemInform. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
-
MTT (Assay protocol). (2023). Protocols.io. [Link]
-
MTT Cell Assay Protocol. (n.d.). T. Horton Lab. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). MDPI. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]
-
Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. (n.d.). PubMed. [Link]
-
Broth Microdilution Guide for Labs. (n.d.). Scribd. [Link]
-
MIC Determination. (n.d.). EUCAST. [Link]
-
Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation. (n.d.). Pharmacy Education. [Link]
-
Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part. (2020). Journal of Drug Delivery & Therapeutics. [Link]
-
Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. (n.d.). ResearchGate. [Link]
-
In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. (n.d.). Innovations in Pharmaceuticals and Pharmacotherapy. [Link]
-
EVALUATION OF IN VITRO ANTI-INFLAMMATORY ACTIVITY OF FRUIT EXTRACTS OF SPONDIAS MOMBIN. (n.d.). Plant Archives. [Link]
-
Broth microdilution reference methodology. (2022). CGSpace. [Link]
-
Pyrazol-3-ylamine. (n.d.). PubChem. [Link]
-
Specifications of this compound. (n.d.). Capot Chemical. [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. capotchem.com [capotchem.com]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. scribd.com [scribd.com]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 15. jddtonline.info [jddtonline.info]
- 16. innpharmacotherapy.com [innpharmacotherapy.com]
- 17. plantarchives.org [plantarchives.org]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 1H-Pyrazol-3-amine Hydrochloride in Modern Kinase Inhibitor Synthesis
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and prevalence in a multitude of FDA-approved therapeutics.[1][2][3] Within this class, 3-aminopyrazole derivatives serve as exceptional building blocks, particularly in the design of ATP-competitive kinase inhibitors.[4][5][6] Their ability to act as a bioisosteric mimic of adenine, forming critical hydrogen bond interactions with the kinase hinge region, has cemented their role in the development of targeted therapies for oncology and inflammatory diseases.[5][7] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of 1H-pyrazol-3-amine hydrochloride, a stable and highly versatile precursor, in the synthesis of potent kinase inhibitors. We will explore the underlying chemical principles, provide a detailed, field-tested synthetic protocol, and discuss the rationale behind key experimental choices to ensure reproducible and high-yield outcomes.
The Scientific Rationale: Why 3-Aminopyrazole?
Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[7] The development of small-molecule inhibitors that target the ATP-binding site of kinases is a clinically validated and highly successful therapeutic strategy.
The efficacy of the 3-aminopyrazole scaffold stems from its unique electronic and structural properties:
-
Hinge-Binding Mimicry : The core function of the 3-aminopyrazole moiety is to engage the "hinge region" of the kinase ATP-binding pocket. The adjacent ring nitrogen and the exocyclic amine act as a near-perfect hydrogen bond donor-acceptor pair, mimicking the interactions of the adenine base of ATP.[7] This foundational interaction anchors the inhibitor within the active site, providing a strong basis for potency.
-
Structural Versatility : The pyrazole ring offers multiple points for substitution (positions 1, 4, and 5), allowing for extensive Structure-Activity Relationship (SAR) studies. Modifications at these positions can fine-tune selectivity, improve pharmacokinetic properties, and address potential resistance mutations without disrupting the crucial hinge-binding interaction.[8][9]
-
Physicochemical Properties : Pyrazole-based compounds often exhibit favorable drug-like properties, contributing to improved solubility, metabolic stability, and oral bioavailability in many approved drugs like Crizotinib and Ruxolitinib.[2]
The use of This compound is a strategic choice for practical synthesis. The hydrochloride salt form offers superior stability, is non-hygroscopic, and is a free-flowing solid, making it significantly easier to handle, weigh, and store compared to the often less stable free base.[10] The salt is readily converted to the reactive free base in situ during the reaction with the addition of a suitable non-nucleophilic base.
Figure 2: General experimental workflow for the synthesis of a pyrazole-based kinase inhibitor scaffold.
Detailed Synthesis Protocol: Preparation of a N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine Scaffold
This protocol details a representative synthesis of a common kinase inhibitor core structure via an SNAr reaction.
Reaction Principle: The nucleophilic exocyclic amine of 5-methyl-1H-pyrazol-3-amine (generated in situ from its hydrochloride salt) attacks the electron-deficient C4 position of a 2-substituted-4-chloropyrimidine. A tertiary amine base neutralizes the HCl byproduct and the initial hydrochloride salt, driving the reaction to completion.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 5-methyl-1H-pyrazol-3-amine hydrochloride | ≥98% | Commercial | Store in a desiccator. |
| 4-Chloro-2-(methylthio)pyrimidine | ≥97% | Commercial | Halogenated pyrimidines are irritants. |
| Triethylamine (TEA) | Reagent | Commercial | Use freshly distilled or from a new bottle. |
| 2-Propanol (IPA) | Anhydrous | Commercial | Solvent for the reaction. |
| Round-bottom flask | - | - | Appropriate size for the reaction scale. |
| Reflux condenser | - | - | - |
| Magnetic stirrer and hotplate | - | - | - |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | For reaction monitoring. |
| Filtration apparatus (Büchner funnel) | - | - | For product isolation. |
| Rotary evaporator | - | - | For solvent removal. |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-1H-pyrazol-3-amine hydrochloride (1.48 g, 10.0 mmol, 1.0 equiv).
-
Reagent Addition: Add 4-chloro-2-(methylthio)pyrimidine (1.61 g, 10.0 mmol, 1.0 equiv) followed by anhydrous 2-propanol (40 mL).
-
Base Addition: While stirring, add triethylamine (TEA) (4.2 mL, 30.0 mmol, 3.0 equiv) dropwise to the suspension.
-
Expert Insight: A stoichiometric excess of base is crucial. One equivalent neutralizes the starting material's hydrochloride salt, a second equivalent neutralizes the HCl generated during the reaction, and a third equivalent helps to drive the equilibrium towards the products. Triethylamine is a good choice as it is sufficiently basic but generally non-nucleophilic under these conditions. [8]4. Reaction Execution: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82 °C) with vigorous stirring. The initial suspension should gradually become a clearer solution before a new precipitate (the product) may begin to form.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The reaction is typically complete within 18-24 hours. [8] * Self-Validation: The product spot should appear on the TLC plate (it is often UV-active), and the starting pyrimidine spot should diminish or disappear completely.
-
Work-up and Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the resulting solid by vacuum filtration through a Büchner funnel.
-
Wash the filter cake sequentially with cold 2-propanol (2 x 15 mL) and then diethyl ether (2 x 15 mL) to remove residual solvent and impurities.
-
Dry the solid under high vacuum to afford the crude product, typically as a white to off-white powder.
Purification and Characterization
-
Purification: For most applications, the product isolated after washing is of sufficient purity (>95%). If further purification is required, recrystallization from ethanol or column chromatography on silica gel can be employed.
-
Expected Yield: 75-90%.
-
Characterization: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.
Typical Reaction Parameters for Pyrazole-Based Scaffolds
| Pyrazole Starting Material | Heterocycle Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-cyclopropyl-1H-pyrazole-3-amine | 4-chloro-5-methylpyrimidine | TEA | Isopropanol | 60 | 72 | 89 | [8] |
| 1H-pyrazole-3-amine | 4-chloro-quinazoline | TEA | Methanol | 80 (MW) | 3 | 65 | [8] |
| Methyl 3-amino-1H-pyrazole-4-carboxylate | 4,6-dichloropyrimidine | TEA | Ethanol | 120 (MW) | 8 | 72 | [8] |
| 5-methyl-1H-pyrazol-3-amine | 2-chloro-N,N-dimethylpyrimidin-4-amine | HCl (catalytic) | Ethanol | Reflux | 18 | 67 | [11] |
Concluding Remarks
This compound is an invaluable reagent for the construction of kinase inhibitors. Its stability and predictable reactivity in SNAr reactions make it a reliable choice for synthesizing diverse libraries of compounds. The protocol described herein is robust and can be adapted to a wide range of substituted pyrazoles and heterocyclic coupling partners, providing a solid foundation for novel drug discovery campaigns. By understanding the core principles of its hinge-binding function and applying sound synthetic methodologies, researchers can effectively leverage this powerful building block to develop the next generation of targeted therapeutics.
References
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). MDPI. Retrieved from [Link]
-
Graneto, M. J., Kurumbail, R. G., Vazquez, M. L., Shieh, H.-S., Pawlitz, J. L., Williams, J. M., Stallings, W. C., Geng, L., Naraian, A. S., Koszyk, F. J., Stealey, M. A., Xu, X. D., Weier, R. M., Hanson, G. J., Mourey, R. J., Compton, R. P., Mnich, S. J., Anderson, G. D., Monahan, J. B., & Devraj, R. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(23), 5712–5722. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved from [Link]
-
Graneto, M. J., Kurumbail, R. G., Vazquez, M. L., Shieh, H.-S., Pawlitz, J. L., Williams, J. M., Stallings, W. C., Geng, L., Naraian, A. S., Koszyk, F. J., Stealey, M. A., Xu, X. D., Weier, R. M., Hanson, G. J., Mourey, R. J., Compton, R. P., Mnich, S. J., Anderson, G. D., Monahan, J. B., & Devraj, R. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(23), 5712–5722. [Link]
-
Graneto, M. J., Kurumbail, R. G., Vazquez, M. L., Shieh, H. S., Pawlitz, J. L., Williams, J. M., Stallings, W. C., Geng, L., Naraian, A. S., Koszyk, F. J., Stealey, M. A., Xu, X. D., Weier, R. M., Hanson, G. J., Mourey, R. J., Compton, R. P., Mnich, S. J., Anderson, G. D., Monahan, J. B., & Devraj, R. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5712–5722. [Link]
-
Parrino, B., Cascio, A., Carbone, D., Spano, V., & Carbone, A. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
-
Sawiris, M., Khalil, O. M., Halim, P., & Hassan, M. (2025). Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. ResearchGate. Retrieved from [Link]
-
Alam, M. J., & Subbaiah, P. V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1665–1688. [Link]
-
Parrino, B., Cascio, A., Carbone, D., Spano, V., & Carbone, A. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]
-
Exploring 3-Aminopyrazole: A Key Building Block for Pharmaceutical Innovation. (2025, October 18). LinkedIn. Retrieved from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Vicente-Blázquez, R., El-Ghezal, L., El-Fattah, H. A., Mates-Torres, E., & El-Tohamy, S. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(21), 7434. [Link]
-
Parrino, B., Cascio, A., Carbone, D., Spano, V., & Carbone, A. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Retrieved from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI. Retrieved from [Link]
-
Al-Hujaily, E. M., Arshad, M. F., Al-Mokyna, F. H., Al-Haidan, Y. A., Al-Rashood, S. T., & El-Faham, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307527. [Link]
-
Sawiris, M., Khalil, O. M., Halim, P., & Hassan, M. (2025). Synthesis of compound 144 as a N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives and selective RET inhibitor. ResearchGate. Retrieved from [Link]
-
Wang, Y., Wang, Z., Zhang, J., Wu, Y., Sun, X., Zhang, Y., Li, Q., & Xu, Y. (2025). Design and Synthesis of Novel N-(1H-pyrazol-3-yl)pyrimidin-4-amine Aurora/HDAC Dual Inhibitors for Colorectal Cancer Treatment. Journal of Medicinal Chemistry, 68(22), 24045–24066. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
Protocol for the N-Arylation of 1H-Pyrazol-3-amine Hydrochloride: An Application Note for Medicinal Chemistry and Drug Development
Abstract
This comprehensive guide provides a detailed protocol for the N-arylation of 1H-pyrazol-3-amine hydrochloride, a critical transformation in the synthesis of diverse molecular entities for pharmaceutical research. N-aryl pyrazoles are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This document offers a robust experimental procedure, an in-depth discussion of the underlying chemical principles, and practical insights into reaction optimization and troubleshooting. We will explore both copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations, with a focus on addressing the specific challenges posed by the use of the hydrochloride salt of the starting material. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize N-aryl-1H-pyrazol-3-amine derivatives.
Introduction: The Significance of N-Aryl Pyrazoles in Drug Discovery
The pyrazole nucleus is a cornerstone in the design of bioactive molecules. When functionalized with an aryl group on one of its nitrogen atoms, the resulting N-aryl pyrazole scaffold gains access to a vast chemical space, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. These compounds have demonstrated remarkable efficacy in a multitude of therapeutic areas, acting as inhibitors of kinases, modulators of ion channels, and antagonists of various receptors.
The N-arylation of 1H-pyrazol-3-amine is a particularly valuable transformation as it introduces a primary amino group that can be further elaborated, serving as a versatile handle for the construction of complex molecular architectures. However, the commercially available and stable form of 3-aminopyrazole is often its hydrochloride salt. This presents a unique challenge in cross-coupling reactions, as the protonated amine is not nucleophilic and the presence of the chloride counter-ion can influence the catalytic cycle. This application note provides a validated protocol to overcome these hurdles and achieve efficient N-arylation.
Foundational Principles: Choosing the Right Path for N-Arylation
Two primary catalytic systems dominate the landscape of N-arylation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. The choice between these methodologies is often dictated by the specific substrates, functional group tolerance, and desired reaction conditions.
-
Ullmann Condensation: This classical copper-catalyzed reaction is a cost-effective and powerful method for N-arylation.[1][2][3][4][5][6] Modern iterations of the Ullmann reaction often utilize copper(I) salts in combination with ligands, allowing for milder reaction conditions compared to the harsh, high-temperature protocols of the past. A seminal work from the Buchwald group established that for Ullmann arylation, the use of unbiased aminopyrazoles resulted in the arylation of the endocyclic nitrogen atoms.[7]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and high functional group tolerance.[8][9][10][11][12][13] The development of sophisticated phosphine ligands has been instrumental in the evolution of this reaction, enabling the coupling of a wide array of amines and aryl halides under relatively mild conditions.
A critical consideration for the N-arylation of 1H-pyrazol-3-amine is regioselectivity . The pyrazole ring possesses two potentially reactive nitrogen atoms (N1 and N2), in addition to the exocyclic amino group. Generally, Ullmann-type reactions with unsubstituted 3-aminopyrazoles have been shown to favor arylation on the endocyclic N1 position.[7] The steric and electronic properties of the substituents on both the pyrazole and the aryl halide can influence this selectivity.
Experimental Protocol: A Step-by-Step Guide
This protocol details a reliable procedure for the N-arylation of this compound using a palladium-catalyzed Buchwald-Hartwig approach. This method was chosen for its generally high yields and broad applicability.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Supplier |
| This compound | C₃H₆ClN₃ | 119.56 | 1.0 | 1.0 | Commercially Available |
| Aryl Bromide | Varies | Varies | 1.1 | 1.1 | Commercially Available |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 | 0.02 | Commercially Available |
| XPhos | C₃₃H₄₅P | 480.68 | 0.04 | 0.04 | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 3.0 | 3.0 | Commercially Available |
| Anhydrous Toluene | C₇H₈ | 92.14 | 5 mL | - | Commercially Available |
Note on Base Selection: The use of three equivalents of a strong, non-nucleophilic base like sodium tert-butoxide is crucial. One equivalent is required to neutralize the hydrochloride salt, liberating the free amine. A second equivalent is necessary to deprotonate the pyrazole ring, making it sufficiently nucleophilic to participate in the catalytic cycle. The third equivalent acts as a buffer and drives the reaction to completion.
Reaction Setup and Procedure
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Ullmann coupling of aryl iodides and amines using an air-stable diazaphospholane ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. soc.chim.it [soc.chim.it]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols: 1H-Pyrazol-3-amine Hydrochloride as a Foundational Building Block for Next-Generation Agrochemicals
Abstract
The pyrazole scaffold is a cornerstone in modern agrochemical design, prized for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity.[1][2] 1H-pyrazol-3-amine, particularly as its stable hydrochloride salt, serves as a critical and highly versatile starting material for the synthesis of a wide array of high-value fungicides, insecticides, and herbicides.[3][4] This document provides an in-depth guide for researchers and development scientists on the strategic utilization of 1H-pyrazol-3-amine hydrochloride. We will explore its chemical properties, delve into the mechanistic basis for its role in creating leading active ingredients, and provide detailed, field-tested protocols for its application in synthesizing key agrochemical classes.
Introduction: The Strategic Importance of the Pyrazole Moiety
The pyrazole ring system is a privileged structure in medicinal and agricultural chemistry. Its unique electronic properties, multiple sites for substitution, and ability to form key hydrogen bonds with biological targets have led to the development of numerous commercially successful pesticides.[5][6] Compounds derived from the pyrazole core exhibit a broad spectrum of biological activities, targeting various pests and diseases with high efficacy.[7]
This compound (CAS: 34045-29-9) is an ideal entry point into this chemical space. The hydrochloride form ensures stability and ease of handling, while the free amine (1H-pyrazol-3-amine, CAS: 1820-80-0), readily liberated in situ, provides a potent nucleophilic handle for a variety of synthetic transformations.[3][8] Its strategic value lies in its direct path to forming amide, pyrimidine, and other heterocyclic structures that are central to the pharmacophores of many leading agrochemicals.[9][10]
Physicochemical Properties & Reactivity Profile
A thorough understanding of the reagent's properties is fundamental to successful synthesis.
| Property | 1H-Pyrazol-3-amine | This compound |
| CAS Number | 1820-80-0[10][11] | 34045-29-9[8][12] |
| Molecular Formula | C₃H₅N₃[10][11] | C₃H₆ClN₃[12] |
| Molecular Weight | 83.09 g/mol [10][13] | 119.55 g/mol |
| Appearance | Solid[10][13] | Solid[12] |
| Melting Point | 34-37 °C[10][13] | Not readily available |
| Boiling Point | 218 °C @ 122 mmHg[10][13] | Not applicable |
Reactivity Insights: The primary reactive site is the exocyclic amino group (-NH₂), which is a strong nucleophile once deprotonated from the hydrochloride salt. This amine readily participates in reactions such as:
-
Acylation: Reaction with acid chlorides or carboxylic acids to form pyrazole amides, a key structural motif in many modern fungicides.[14][15]
-
Condensation: Reaction with β-dicarbonyl compounds to construct fused ring systems like pyrazolo[1,5-a]pyrimidines.[9][10]
-
Guanidinylation: Formation of guanidine derivatives, which have applications in various bioactive molecules.[16]
The pyrazole ring itself contains two nitrogen atoms, allowing for further derivatization, although reactions at the C4 and C5 positions are also common for building molecular complexity.
Core Applications in Agrochemical Synthesis
This compound is a precursor to active ingredients across all major agrochemical categories. The general workflow involves liberating the free amine from its salt form to be used as a nucleophilic building block.
Caption: General workflow from 1H-pyrazol-3-amine HCl to major agrochemical classes.
Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)
The largest and most significant application is in the synthesis of SDHI fungicides.[1] The pyrazole carboxamide scaffold is essential for activity. In these molecules, the pyrazole ring acts as a crucial anchoring point within the succinate dehydrogenase enzyme complex in fungi, disrupting cellular respiration.[14]
Insecticides: Mitochondrial Complex I & GABA Receptor Antagonists
Pyrazole-derived insecticides are highly effective against a broad range of pests. The mechanism often involves the disruption of the mitochondrial electron transport chain or the blockage of GABA-gated chloride channels in the insect nervous system.[17]
Herbicides: HPPD Inhibitors
In the herbicide domain, pyrazole derivatives are used to create potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[5][19] This inhibition disrupts pigment biosynthesis in weeds, leading to bleaching and death.
-
Commercial Examples: Pyrasulfotole, Pyrazoxyfen, Topramezone.[19]
Key Synthetic Pathway: Formation of Pyrazole Carboxamides (SDHI Fungicides)
The acylation of 3-aminopyrazole is the cornerstone reaction for producing a vast library of SDHI fungicides. The general protocol involves the reaction of the in situ generated free amine with a substituted benzoyl chloride or other activated carboxylic acid derivative.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 7. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 34045-29-9|this compound|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-Aminopyrazole 98 1820-80-0 [sigmaaldrich.com]
- 11. 1H-PYRAZOL-3-AMINE | CAS 1820-80-0 [matrix-fine-chemicals.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. 3-アミノピラゾール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
The Versatility of 1H-Pyrazol-3-amine Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Scaffold of 1H-Pyrazol-3-amine
In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity.[1] Among its many derivatives, 1H-pyrazol-3-amine, particularly in its stable hydrochloride salt form, has emerged as a cornerstone building block for the synthesis of a multitude of pharmacologically active agents.[2] Its inherent structural features, including a hydrogen bond donor and acceptor capabilities, and its role as a bioisostere for adenine, make it an ideal starting point for the design of targeted therapies.[3] This guide provides an in-depth exploration of the applications of 1H-pyrazol-3-amine hydrochloride in medicinal chemistry, complete with detailed protocols for key synthetic transformations and insights into structure-activity relationships.
The broad spectrum of biological activities associated with pyrazole-containing molecules is well-documented, encompassing anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1] Specifically, the 3-aminopyrazole moiety has been instrumental in the development of potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[4] This is largely due to the ability of the 3-aminopyrazole scaffold to mimic the adenine core of ATP, allowing it to effectively compete for the ATP-binding site of kinases.[3]
This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both a theoretical understanding and practical guidance on leveraging the unique chemical properties of this compound for the discovery of novel therapeutics.
Application Notes: A Gateway to Diverse Bioactive Molecules
The utility of this compound in medicinal chemistry is vast and continually expanding. Its primary applications lie in its role as a versatile synthon for the construction of complex heterocyclic systems with a wide range of therapeutic indications.
Kinase Inhibitors: A Cornerstone of Targeted Therapy
The most prominent application of this compound is in the synthesis of protein kinase inhibitors.[4] The 3-aminopyrazole core is a well-established pharmacophore that can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[3] This has led to the development of numerous clinical candidates and approved drugs for the treatment of various cancers.
Aurora Kinase Inhibitors: Tozasertib (VX-680 or MK-0457) is a potent inhibitor of Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancer cells.[4] The synthesis of Tozasertib and its analogs frequently utilizes a 3-aminopyrazole derivative as a key starting material.[5]
Janus Kinase (JAK) Inhibitors: The 3-aminopyrazole scaffold is also a key feature in the design of JAK inhibitors, such as Gandotinib (LY2784544).[3] These inhibitors are being investigated for the treatment of myeloproliferative neoplasms and other hematological malignancies.
Other Kinase Targets: The versatility of the 3-aminopyrazole scaffold extends to a wide range of other kinase targets, including:
-
c-Jun N-terminal kinase 3 (JNK3): Inhibitors with high selectivity over other MAP kinases like p38 have been developed.[1]
-
Casein Kinase 1δ/ε (CK1δ/ε): N-(1H-pyrazol-3-yl)quinazolin-4-amines have been identified as valuable lead molecules for the development of inhibitors targeting neurodegenerative disorders and cancer.
-
Receptor-Interacting Protein Kinase 1 (RIPK1): Novel inhibitors based on the 1H-pyrazol-3-amine scaffold are being explored for the treatment of inflammatory diseases.
The following table summarizes the inhibitory activity of selected kinase inhibitors incorporating the 3-aminopyrazole scaffold, illustrating the impact of structural modifications on potency.
| Compound/Analog | Target Kinase(s) | IC50 (nM) | Reference |
| Tozasertib (VX-680) | Aurora A | 0.6 | [4] |
| Tozasertib (VX-680) | Aurora B | 18 | [4] |
| Tozasertib (VX-680) | Aurora C | 4.6 | [4] |
| ENMD-2076 | Aurora A | 14 | [4] |
| Gandotinib (LY2784544) | JAK2 | 5 | [3] |
| SR-3576 | JNK3 | 7 | [1] |
| AT9283 | Aurora A, Aurora B | ~3 | [6] |
Beyond Kinase Inhibition: Exploring New Therapeutic Frontiers
While kinase inhibition remains a major focus, the applications of this compound are not limited to this target class. The scaffold's unique electronic and steric properties make it a valuable component in the design of inhibitors for other enzyme families and receptor modulators.
Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibitors: Novel and selective 3-aminopyrazole-based MK-2 inhibitors have been discovered through scaffold hopping strategies, showing potential for the treatment of inflammatory conditions.
Antimicrobial Agents: The 3-aminopyrazole moiety has been incorporated into novel compounds with activity against both Gram-positive and Gram-negative bacteria.
Experimental Protocols: Synthesizing the Future of Medicine
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving this compound. These protocols are designed to be self-validating, with explanations for the rationale behind key experimental choices.
Protocol 1: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones via Microwave-Assisted Three-Component Reaction
This protocol describes an efficient one-pot synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones, a privileged scaffold in medicinal chemistry, using a microwave-assisted approach.[7][8][9]
Rationale: Microwave irradiation provides rapid and uniform heating, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. This three-component reaction offers high atom economy and procedural simplicity.
Figure 1: Microwave-assisted synthesis workflow.
Materials:
-
Methyl 5-amino-1H-pyrazole-4-carboxylate (or a suitable derivative) (1 mmol)
-
Trimethyl orthoformate (3 mmol)
-
Primary amine (e.g., benzylamine) (3 mmol)
-
Ethanol (2 mL)
-
10 mL seamless pressure vial
Procedure:
-
To a 10 mL seamless pressure vial, add methyl 5-amino-1H-pyrazole-4-carboxylate (1 mmol), trimethyl orthoformate (0.33 mL, 3 mmol), the primary amine (3 mmol), and ethanol (2 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 160°C for 55 minutes, with a maximum microwave power of 150 W and a pressure limit of 435 psi.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The precipitated product is isolated by vacuum filtration.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).
Protocol 2: Buchwald-Hartwig N-Arylation of 1H-Pyrazol-3-amine
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10] This protocol provides a general procedure for the N-arylation of 1H-pyrazol-3-amine.
Rationale: This reaction is highly versatile and tolerates a wide range of functional groups on both the amine and the aryl halide, making it a cornerstone of modern medicinal chemistry for the synthesis of arylamines. The choice of ligand is crucial for the efficiency of the reaction.
Figure 2: Key components of the Buchwald-Hartwig amination.
Materials:
-
This compound (1 mmol)
-
Aryl halide (e.g., bromobenzene) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Cesium carbonate (Cs2CO3) (2.5 mmol)
-
Anhydrous toluene or dioxane (5 mL)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1 mmol), the aryl halide (1.2 mmol), cesium carbonate (2.5 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional organic solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 3: Condensation with β-Ketoesters to form Pyrazolopyridines
This protocol outlines the synthesis of pyrazolo[3,4-b]pyridines through the condensation of a 3-aminopyrazole with a β-ketoester, followed by cyclization.[11]
Rationale: This is a classic and reliable method for the construction of the pyrazolopyridine core, a common scaffold in bioactive molecules. The reaction proceeds through a condensation to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration.
Figure 3: Reaction pathway for pyrazolopyridine synthesis.
Materials:
-
1H-Pyrazol-3-amine (1 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.1 mmol)
-
Glacial acetic acid (5 mL)
Procedure:
-
In a round-bottom flask, dissolve 1H-pyrazol-3-amine (1 mmol) and the β-ketoester (1.1 mmol) in glacial acetic acid (5 mL).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[3,4-b]pyridine.
Safety and Handling of this compound
This compound is a chemical that should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use.[12]
-
Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as oxidizing agents.[13]
Conclusion: A Versatile Tool for Future Drug Discovery
This compound has firmly established itself as a versatile and indispensable building block in medicinal chemistry. Its ability to serve as a key pharmacophore, particularly in the design of kinase inhibitors, has led to significant advancements in targeted therapies. The protocols and application notes provided in this guide are intended to empower researchers to fully harness the potential of this remarkable scaffold. As our understanding of disease biology continues to grow, the creative application of fundamental building blocks like this compound will undoubtedly pave the way for the discovery of the next generation of innovative medicines.
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (2023, April 25). Retrieved from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC. (2013, November 4). Retrieved from [Link]
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (n.d.). Sunway Institutional Repository. Retrieved from [Link]
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (n.d.). RSC Publishing. Retrieved from [Link]
-
N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed. (2017, June 15). Retrieved from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (n.d.). Retrieved from [Link]
-
Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - NIH. (n.d.). Retrieved from [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - NIH. (n.d.). Retrieved from [Link]
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC. (n.d.). Retrieved from [Link]
-
MICROWAVE ASSISTED SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME PYRAZOLE AND PYRIMIDINE DERIVATIVES. (n.d.). Bibliomed. Retrieved from [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. (2022, October 24). Retrieved from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2022, August 16). Retrieved from [Link]
-
Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed. (n.d.). Retrieved from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar. (2014, October 16). Retrieved from [Link]
-
Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE) - ResearchGate. (2023, February 1). Retrieved from [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). Retrieved from [Link]
-
Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (2021, September 24). Retrieved from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. (n.d.). Retrieved from [Link]
-
Efficient Synthesis of Functionalized 3-(Hetaryl)-Pyrazoles - Arkivoc. (n.d.). Retrieved from [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed. (2023, October 1). Retrieved from [Link]
-
One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - ResearchGate. (2022, August 10). Retrieved from [Link]
-
Recent developments in aminopyrazole chemistry - Arkivoc. (n.d.). Retrieved from [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 8. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. soc.chim.it [soc.chim.it]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Employing 1H-Pyrazol-3-amine Hydrochloride in the Synthesis of Azo Dyes
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for utilizing 1H-pyrazol-3-amine hydrochloride as a primary amine precursor in the synthesis of pyrazole-based azo dyes. Pyrazole-derived azo dyes are a significant class of chromophores, valued for their vibrant colors, superior lightfastness, and versatile applications ranging from textile dyeing to advanced materials.[1][2][3] This document elucidates the fundamental reaction mechanisms, provides detailed, field-proven laboratory protocols, and discusses the characterization and application of these valuable compounds. The content is tailored for researchers and professionals in organic synthesis, materials science, and drug development, emphasizing the causality behind experimental choices to ensure reproducible and reliable outcomes.
Foundational Principles: The Scientific Rationale
The utility of this compound in dye synthesis is rooted in the unique electronic properties of the pyrazole heterocycle. This five-membered aromatic ring system, containing two adjacent nitrogen atoms, acts as a potent auxochrome. Its incorporation into an azo dye framework enhances the tinctorial strength and thermal stability of the final molecule.[3]
The synthesis of pyrazole azo dyes is fundamentally a two-stage process:
-
Diazotization: The conversion of the primary amino group of 1H-pyrazol-3-amine into a highly reactive diazonium salt.[4][]
-
Azo Coupling: The electrophilic substitution reaction between the pyrazole diazonium salt and an electron-rich coupling component.[]
The Diazotization Reaction: Activating the Precursor
Diazotization is the critical activation step.[6] It involves the reaction of 1H-pyrazol-3-amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[4][7]
Causality Behind the Conditions:
-
Low Temperature (0–5 °C): The resulting pyrazole diazonium salt is thermally unstable.[][7] Maintaining a low temperature throughout the reaction is paramount to prevent its decomposition, which would lead to the evolution of nitrogen gas and the formation of undesired phenolic byproducts, significantly reducing the yield.
-
Strong Acidic Medium: The presence of excess acid is crucial. It ensures the complete formation of nitrous acid from sodium nitrite and prevents the newly formed diazonium salt from coupling with the unreacted parent amine, which can form undesirable triazene compounds.[6]
The mechanism proceeds via the formation of the nitrosonium ion (NO⁺), a potent electrophile, which then attacks the primary amine. A series of proton transfers and the elimination of water yields the pyrazole diazonium cation.[6]
Detailed Experimental Protocol: Synthesis of a Representative Dye
This section provides a self-validating protocol for the synthesis of a vibrant orange-red dye by coupling diazotized 1H-pyrazol-3-amine with 2-naphthol.
Critical Safety & Handling
-
This compound: May cause skin, eye, and respiratory irritation. [8][9]* Sodium Nitrite (NaNO₂): Strong oxidizer. Toxic if swallowed.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage.
-
2-Naphthol: Harmful if swallowed.
-
Diazonium Salts: Potentially explosive in a dry, solid state. NEVER isolate the diazonium salt intermediate. Always use it directly in solution.
Mandatory Precautions:
-
All operations must be conducted in a certified chemical fume hood. [9][10]* Wear appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and nitrile gloves. [9][10]* Ensure an ice bath is readily available and can be maintained for the duration of the reaction.
-
Have a quench solution (e.g., sulfamic acid solution) ready to neutralize any excess nitrous acid at the end of the reaction.
Reagents and Equipment
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 119.55 | 1.20 g | 10.0 |
| Concentrated HCl (37%) | 36.46 | 2.5 mL | ~30 |
| Deionized Water | 18.02 | 25 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.73 g | 10.5 |
| 2-Naphthol | 144.17 | 1.44 g | 10.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 20.0 |
Equipment: 100 mL beakers (x3), magnetic stirrer and stir bar, ice bath, glass stirring rod, Buchner funnel and vacuum flask, filter paper.
Step-by-Step Methodology
Part A: Preparation of the Pyrazole Diazonium Salt Solution (0–5 °C)
-
In a 100 mL beaker, combine 1.20 g (10.0 mmol) of this compound with 15 mL of deionized water.
-
Add 2.5 mL of concentrated HCl. Stir until the amine salt is fully dissolved.
-
Place the beaker in an ice-water bath and cool the solution to 0–5 °C with continuous magnetic stirring. The temperature must be strictly maintained within this range.
-
In a separate beaker, dissolve 0.73 g (10.5 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold amine salt solution over 15 minutes. Ensure the temperature does not rise above 5 °C. A slight yellow coloration of the solution is expected.
-
After the addition is complete, continue stirring the solution in the ice bath for an additional 15 minutes to ensure complete diazotization. This is your diazonium salt solution . Keep it cold.
Part B: Preparation of the 2-Naphthol Coupling Solution
-
In a separate 100 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol and 0.80 g (20.0 mmol) of sodium hydroxide in 50 mL of deionized water.
-
Stir until a clear solution of sodium 2-naphthoxide is obtained.
-
Cool this solution in an ice bath to below 10 °C.
Part C: The Azo Coupling Reaction
-
While maintaining vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution (from Part B) over 10-15 minutes.
-
An immediate color change and the formation of a deep orange-red precipitate will be observed.
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
Part D: Isolation and Purification of the Dye
-
Collect the solid dye precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with three 25 mL portions of cold deionized water to remove any inorganic salts and unreacted starting materials.
-
Press the solid as dry as possible on the funnel.
-
For purification, the crude dye can be recrystallized from an appropriate solvent, such as an ethanol/water mixture.
-
Dry the purified dye in a vacuum oven at 50-60 °C. Record the final yield.
Characterization and Data
The synthesized dye should be characterized to confirm its structure and purity.
| Technique | Expected Observation / Data | Rationale |
| Appearance | Orange to Red Crystalline Solid | Formation of the extended conjugated azo system. |
| UV-Vis (in Ethanol) | λmax ≈ 400–480 nm | Corresponds to the π → π* electronic transition within the azo chromophore. The exact λmax is influenced by the molecular structure. [2][11] |
| FT-IR (KBr Pellet, cm⁻¹) | ~3400-3200 (O-H, N-H stretch), ~1550 (N=N stretch, often weak), ~1600 (C=C aromatic stretch) | Confirms the presence of key functional groups in the final product. The N=N stretch is characteristically weak in symmetrical azo compounds. |
| ¹H NMR (DMSO-d₆) | Aromatic protons (~7.0-9.0 ppm), Pyrazole protons, OH proton (broad singlet) | Provides a detailed map of the proton environment, confirming the covalent linkage between the pyrazole and naphthol moieties. |
Applications and Scope
Pyrazole azo dyes are a versatile class of compounds with broad applicability.
-
Textile Industry: They exhibit good affinity and fastness properties on a variety of fabrics, including cotton, wool, silk, and polyester. [2][12][13]* Advanced Materials: Certain pyrazole azo dyes have been developed for use in electrofluidic displays (EFDs) due to their excellent solubility in non-polar solvents and good light stability. [1]* Pharmaceutical & Biological Fields: The pyrazole scaffold is a known pharmacophore. Azo dyes derived from it have been investigated for antibacterial, antifungal, and anticancer activities, showcasing their potential in drug development. [3] The synthetic protocol described herein serves as a robust template. By substituting 2-naphthol with other coupling components, a diverse library of dyes with varied colors and properties can be generated, opening avenues for further research and development.
References
-
Synthesis and application of an alkylated pyrazole-based azo dye for electrofluidic display. ResearchGate. [Link]
-
Synthesis and application of novel disazo pyrazolo[1,2‐a]pyrazole reactive dyes. Emerald Publishing. [Link]
-
Synthesis and application of novel disazo pyrazolo[1,2-a]pyrazole reactive dyes. Emerald Insight. [Link]
-
Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. National Institutes of Health (NIH). [Link]
-
Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Royal Society of Chemistry (RSC) Publishing. [Link]
-
Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. ResearchGate. [Link]
-
Synthesis and absorption properties of five new heterocyclic disazo dyes containing pyrazole and pyrazolone and their acute toxicities on the freshwater amphipod Gammarus roeseli. ResearchGate. [Link]
-
The Synthesis of Azo Dyes. University of Toronto. [Link]
-
Investigation of the Dyeing Ability of Some Reactive Triazine Azo Dyes Containing Pyrazole Fragment. Bentham Science Publishers. [Link]
-
Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4- carboxylate; Synthesis of some Pyrazoloazines. Korean Chemical Society. [Link]
-
A Facile Synthesis of New Monoazo Disperse Dyes Derived from 4-Hydroxyphenylazopyrazole-5-amines. National Institutes of Health (NIH). [Link]
-
Synthesis of New Pyrazolone Dyes. ResearchGate. [Link]
-
Synthesis of some novel heterocyclic dyes derived from pyrazole derivatives. ResearchGate. [Link]
-
Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide. ResearchGate. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Diazotization Reaction Mechanism. BYJU'S. [Link]
-
Basic Principles, Methods and Application of Diazotization Titration. Pharmaguideline. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. emerald.com [emerald.com]
- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 4. Diazotisation [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 8. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to the Strategic Functionalization of 1H-Pyrazol-3-amine Hydrochloride
Abstract
The 1H-pyrazol-3-amine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically relevant molecules, particularly kinase inhibitors.[1][2] Its utility stems from the pyrazole ring's unique electronic properties and the versatile functional handles it possesses: two ring nitrogens (N1 and N2) and an exocyclic primary amine (C3-NH2). This application note provides a detailed, step-by-step guide for researchers, scientists, and drug development professionals on the strategic functionalization of 1H-pyrazol-3-amine hydrochloride. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are self-validating and reproducible. This guide covers key transformations including N-acylation, regioselective N-alkylation, conversion to versatile halopyrazole intermediates via the Sandmeyer reaction, and subsequent palladium-catalyzed cross-coupling reactions.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazole derivatives are classified as "privileged N-heterocycles" due to their widespread appearance in compounds with immense therapeutic potential.[3] They are found in drugs targeting a vast range of diseases, including cancer, inflammation, and neurodegenerative disorders.[4][5] The 3-aminopyrazole moiety, in particular, is a potent "hinge-binding" motif, capable of forming crucial hydrogen bond interactions within the ATP-binding pocket of protein kinases, a family of enzymes frequently dysregulated in cancer.[1][6]
The strategic modification of the 1H-pyrazol-3-amine core allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties. This guide provides robust and reproducible protocols to access a variety of functionalized pyrazole building blocks, empowering researchers to accelerate their drug discovery programs.
Core Chemical Principles & Safety Mandates
Reactivity and Tautomerism
1H-pyrazol-3-amine exists in tautomeric forms, which influences its reactivity. The primary sites for functionalization are the N1 and N2 positions of the pyrazole ring and the exocyclic C3-amino group. The regiochemical outcome of reactions, particularly N-alkylation, is often governed by steric hindrance and the electronic nature of the reactants and conditions used.[1]
Critical Consideration: The Hydrochloride Salt
Commercially available 1H-pyrazol-3-amine is typically supplied as a hydrochloride salt to improve its stability and handling. This is a critical experimental consideration. The presence of HCl means that for any base-mediated reaction, at least one molar equivalent of base must be added to neutralize the salt and generate the free base in situ before the desired reaction can proceed. Failure to account for this will result in incomplete or failed reactions.
Mandatory Safety Precautions
-
This compound: Harmful if swallowed and causes serious eye irritation.[7] Always handle with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[8]
-
Reagents: Many reagents used in these protocols (e.g., acyl chlorides, alkyl halides, strong bases, palladium catalysts, and solvents like DMF) are hazardous. Researchers must consult the Safety Data Sheet (SDS) for every chemical before use.[9]
-
Inert Atmosphere: Reactions involving organometallics (Palladium catalysts) or strong bases (NaH) are sensitive to air and moisture. These should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[1]
Strategic Functionalization Pathways
The following diagram illustrates the key functionalization strategies detailed in this guide, starting from the common precursor, this compound.
Caption: Experimental workflow for N-Acylation.
Detailed Methodology:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous pyridine or a mixture of dichloromethane (DCM) and triethylamine (2.5-3.0 eq). The base serves to both neutralize the HCl salt and scavenge the HCl generated during the reaction.
-
Cool the stirred suspension to 0 °C using an ice-water bath.
-
Slowly add the desired acyl chloride or anhydride (e.g., acetyl chloride, 1.1 eq) dropwise, maintaining the temperature at 0 °C. The causality here is to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into cold water or saturated sodium bicarbonate solution to quench any remaining acyl chloride. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel. [10]
Protocol 2: Regioselective N1-Alkylation
This protocol achieves alkylation on the N1 position of the pyrazole ring. The regioselectivity is sterically driven; the N1 position is less hindered than the N2 position, which is adjacent to the C3-amino group. A common method involves deprotonation with a base followed by reaction with an alkyl halide. [1] Workflow Diagram:
Caption: Experimental workflow for N1-Alkylation.
Detailed Methodology:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (K2CO3, 2.5 eq). The extra base is crucial for neutralizing the HCl salt and deprotonating the pyrazole N-H.
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 4-24 hours. The higher temperature may be needed for less reactive alkyl halides.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash thoroughly with water (3x) to remove DMF, then wash with brine. Dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N1-alkylated product. [1][11]
Protocol 3: Conversion to 3-Halopyrazoles via Sandmeyer Reaction
The Sandmeyer reaction is a powerful transformation to convert an aromatic primary amine into a halide, which is an exceptionally versatile handle for further functionalization, such as cross-coupling reactions. [12][13]The reaction proceeds via a diazonium salt intermediate. [14] Workflow Diagram:
Caption: Experimental workflow for the Sandmeyer Reaction.
Detailed Methodology:
-
Diazonium Salt Formation:
-
In a flask, dissolve this compound (1.0 eq) in an aqueous solution of the corresponding hydrohalic acid (e.g., 48% HBr for bromination, ~6M HCl for chlorination).
-
Cool the solution to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical for the stability of the diazonium salt. [15] * In a separate beaker, dissolve sodium nitrite (NaNO2, 1.1 eq) in a minimal amount of cold water.
-
Add the NaNO2 solution dropwise to the stirred pyrazole solution, ensuring the internal temperature does not rise above 5 °C. Stir for an additional 30 minutes at 0-5 °C.
-
-
Halide Substitution:
-
In a separate, larger flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) or copper(I) chloride (CuCl, 1.2 eq) in the corresponding concentrated acid (HBr or HCl).
-
Slowly add the cold diazonium salt solution from the first step to the stirred copper(I) halide solution.
-
Vigorous bubbling (N2 gas evolution) should be observed. [15] * Once the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.
-
-
Workup: Cool the reaction mixture and neutralize carefully with a base (e.g., NaOH solution or solid NaHCO3). Extract the product with an organic solvent like ethyl acetate or DCM.
-
Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate.
-
Purification: Purify the crude 3-halopyrazole by flash column chromatography.
Protocol 4: C3-Arylation via Suzuki-Miyaura Cross-Coupling
With the 3-halopyrazole in hand (from Protocol 3), palladium-catalyzed Suzuki-Miyaura cross-coupling can be employed to form a new carbon-carbon bond, introducing an aryl or heteroaryl group at the C3 position. This is a cornerstone reaction in modern drug synthesis. [16][17] Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura Coupling.
Detailed Methodology:
-
To a reaction vessel (e.g., a microwave vial or Schlenk flask), add the 3-halopyrazole (e.g., 3-bromo-1H-pyrazole, 1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or K3PO4, 2.0-3.0 eq).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C (either conventional heating or microwave irradiation) for 2-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na2SO4, and concentrate.
-
Purification: Purify the desired 3-arylpyrazole product by flash column chromatography.
Summary of Representative Data
The following table summarizes expected outcomes for representative transformations. Yields and specific characterization data will vary based on the specific substrates used.
| Protocol | Starting Material | Reagents | Representative Product | Expected Yield (%) | Key Characterization Data |
| 1: N-Acylation | 1H-Pyrazol-3-amine HCl | Acetyl Chloride, Pyridine | N-(1H-Pyrazol-3-yl)acetamide | 70-85% | 1H NMR: Acetyl CH3 singlet ~2.1 ppm. [18] |
| 2: N1-Alkylation | 1H-Pyrazol-3-amine HCl | Methyl Iodide, K2CO3, DMF | 1-Methyl-1H-pyrazol-3-amine | 65-80% | M.p. ~45-48 °C. [11] |
| 3: Sandmeyer | 1H-Pyrazol-3-amine HCl | NaNO2, HBr, CuBr | 3-Bromo-1H-pyrazole | 50-70% | M.p. ~63-66 °C. |
| 4: Suzuki Coupling | 3-Bromo-1H-pyrazole | Phenylboronic Acid, Pd(PPh3)4, K2CO3 | 3-Phenyl-1H-pyrazole | 75-90% | M.p. ~138-141 °C. |
References
-
He, R., et al. (2021). Halogenations of 3-Aryl-1H-pyrazol-5-amines. Synlett. [Link]
-
MDPI. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]
-
ResearchGate. (2021). Halogenations of 3-aryl-1 H -pyrazol-5-amines. [Link]
-
Pieczonka, A., et al. (2023). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances. [Link]
-
Organic Syntheses. (1969). 3(5)-aminopyrazole. Org. Synth., 49, 3. [Link]
-
Growing Science. (2022). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Current Chemistry Letters. [Link]
-
MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2022). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. [Link]
-
Sandmeyer, T. (1884). The Sandmeyer Reaction. J. Chem. Educ.[Link]
-
Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions. [Link]
-
NRO Chemistry. (2023). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]
-
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. [Link]
- Google Patents. (2017).
-
Lapo, G., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry. [Link]
-
ResearchGate. (2017). Precursors and products from the Sandmeyer reaction. [Link]
-
L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. (2021). Sandmeyer Reaction. [Link]
-
Prestat, G., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]
-
ResearchGate. (2013). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. [Link]
-
MDPI. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Molecules. [Link]
-
Fichez, J., et al. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]
-
Byju's. (2023). Sandmeyer Reaction Mechanism. [Link]
-
ResearchGate. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
- Google Patents. (1996).
-
Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. [Link]
-
National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem. [Link]
-
National Institutes of Health. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazol-3-ylamine. PubChem. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Yoneda Labs [yonedalabs.com]
- 18. researchgate.net [researchgate.net]
practical applications of 1H-pyrazol-3-amine hydrochloride in organic synthesis
An Application Guide to the Synthetic Utility of 1H-Pyrazol-3-amine Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of foundational chemical scaffolds is paramount to the successful synthesis of novel molecular entities. Among the plethora of heterocyclic building blocks, 1H-pyrazol-3-amine, particularly in its stable hydrochloride salt form, stands out as a versatile and highly valuable precursor. Its unique arrangement of nitrogen atoms and the reactive primary amine function make it an ideal starting point for constructing a diverse array of fused heterocyclic systems, many of which are central to pharmacologically active compounds.[1][2]
This guide provides an in-depth exploration of the . Moving beyond simple procedural lists, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.
The Strategic Advantage of this compound
1H-Pyrazol-3-amine (CAS No: 1820-80-0) is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and a primary amino group.[3] While the free base is a potent nucleophile, it can be less stable for long-term storage. The hydrochloride salt (CAS No: 34045-29-9) offers superior stability and handling characteristics, making it the preferred form for laboratory use.[4][5]
The synthetic power of this molecule stems from its bifunctional nature. It possesses two key nucleophilic centers: the exocyclic C3-amino group and the endocyclic N1-nitrogen atom. This duality allows it to react with 1,3-dielectrophilic reagents in a regioselective manner to forge fused ring systems of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents.[6][7][8]
Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidines
A primary and highly valuable application of 1H-pyrazol-3-amine is in the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. This fused heterocyclic system is considered a "privileged structure" in medicinal chemistry, forming the core of numerous compounds targeting protein kinases, which are crucial regulators in cellular signaling and are often dysregulated in diseases like cancer.[9][10]
Scientific Rationale & Mechanism
The synthesis is a classic condensation-cyclization reaction between 3-aminopyrazole and a 1,3-dielectrophile, such as a β-dicarbonyl compound, β-ketoester, or enaminone. The reaction proceeds with high regioselectivity.
Causality of Regioselectivity: The initial and rate-determining step is the nucleophilic attack from the exocyclic C3-amino group onto one of the electrophilic centers of the reaction partner. This is because the C3-amino group is significantly more nucleophilic than the endocyclic N1-H nitrogen. The N1-H is part of the aromatic pyrazole ring, and its lone pair is delocalized within the π-system, reducing its nucleophilicity. Following the initial condensation, an intramolecular cyclization occurs as the N1-nitrogen attacks the remaining electrophilic center, leading exclusively to the pyrazolo[1,5-a]pyrimidine isomer.[11]
Application Protocol 1: Synthesis of 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine
This protocol details the synthesis of a model pyrazolo[1,5-a]pyrimidine via the condensation of this compound with ethyl acetoacetate.
Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 3. 1H-PYRAZOL-3-AMINE | CAS 1820-80-0 [matrix-fine-chemicals.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 34045-29-9|this compound|BLD Pharm [bldpharm.com]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 1H-Pyrazol-3-amine Hydrochloride for Pharmaceutical Scaffolding
Authored by: A Senior Application Scientist
Abstract: The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of 1H-pyrazol-3-amine hydrochloride, a key building block for pharmaceutical development. Pyrazole moieties are privileged structures in medicinal chemistry, and this guide addresses the specific challenges associated with their use, particularly when bearing unprotected, nitrogen-rich functional groups which can complicate catalytic processes.[3][4] We delve into the mechanistic rationale behind each experimental choice, offering a robust, self-validating methodology for researchers in drug discovery and process development.
Introduction: The Strategic Importance of Arylated Pyrazoles
The palladium-catalyzed Suzuki-Miyaura reaction facilitates the coupling of an organoboron species with an organohalide, a transformation that has become indispensable in the synthesis of biaryls, a common motif in active pharmaceutical ingredients (APIs).[1][5][6] The pyrazole ring system is a bioisostere for various functional groups and is a core component of numerous approved drugs due to its ability to engage in hydrogen bonding and other critical molecular interactions.
However, the direct use of unprotected N-heterocycles like this compound presents distinct challenges. The presence of multiple nitrogen atoms (the pyrazole N-H and the exocyclic amine) can lead to coordination with the palladium catalyst, potentially inhibiting or deactivating it.[3] Furthermore, the use of the hydrochloride salt necessitates careful selection of a base to not only neutralize the salt but also to facilitate the catalytic cycle without promoting undesirable side reactions.[7] This protocol is designed to navigate these challenges, providing a reliable pathway to synthesize 5-aryl-1H-pyrazol-3-amines.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The process is a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states.[2][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step.[2]
-
Transmetalation: The organic group from the organoboron species is transferred to the Pd(II) center. This step is critically dependent on activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium complex.[5][9][10]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Caption: A simplified representation of the key steps in the Suzuki-Miyaura reaction.
Protocol Design: Rationale and Experimental Choices
The successful coupling of this compound hinges on the careful selection of four key parameters: the palladium catalyst/ligand system, the base, the solvent, and the reaction temperature.
Catalyst and Ligand Selection
Rationale: Heterocyclic substrates, especially those with N-H groups, often require highly active and sterically hindered ligands to promote efficient oxidative addition and prevent catalyst inhibition.[3] Buchwald-type phosphine ligands are exceptionally effective in this context.[7][11] We recommend using a pre-formed catalyst (a "precatalyst") which is air-stable and reliably generates the active Pd(0) species in situ.
Recommendation: XPhos Pd G2 or G3 Palladacycle. These precatalysts demonstrate high activity for coupling heteroaryl chlorides and bromides and are tolerant of amine functionalities.[7]
Base Selection
Rationale: The choice of base is arguably the most critical variable in this specific application. It must perform two functions:
-
Neutralize the hydrochloride salt of the starting material to generate the free amine.
-
Activate the boronic acid to form the boronate for transmetalation.[10]
An inorganic base is preferred. While strong bases like KOtBu can be effective, they may also promote side reactions.[12] Carbonates and phosphates offer a good balance of reactivity and selectivity. Potassium phosphate (K₃PO₄) is often superior for challenging couplings involving heteroaromatics.[3]
Recommendation: Anhydrous K₃PO₄ (3.0 equivalents). Using a slight excess ensures complete neutralization and efficient catalysis.
Solvent System
Rationale: The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the inorganic base. A mixture of an organic solvent and water is standard. The water is essential for dissolving the base and facilitating the formation of the active boronate species.[8] 1,4-Dioxane is an excellent solvent for Suzuki couplings due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.[13]
Recommendation: A degassed mixture of 1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio).
Reaction Parameters Summary
The following table summarizes the recommended starting conditions for optimization.
| Parameter | Recommended Condition | Rationale |
| Electrophile | Aryl/Heteroaryl Bromide | Bromides offer a good balance of reactivity and stability.[5] |
| Nucleophile | 1H-Pyrazol-3-amine HCl | The key substrate of interest. |
| Boronic Acid | Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 equivalents |
| Catalyst | XPhos Pd G2 | 1-3 mol%. Highly active for N-heterocyclic substrates.[7] |
| Ligand | XPhos (included in G2) | Bulky, electron-rich ligand that promotes catalysis. |
| Base | K₃PO₄ | 3.0 equivalents. Strong enough for activation, mild enough to avoid side reactions.[3] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good solubility for reagents and facilitates base action.[8][13] |
| Temperature | 80 - 110 °C | Sufficient thermal energy to overcome activation barriers. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and degradation of the Pd(0) catalyst. |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of an aryl bromide with this compound.
Materials and Equipment
-
Reagents: 5-Bromo-1H-pyrazol-3-amine hydrochloride (or other halogenated pyrazole amine), Arylboronic acid, XPhos Pd G2 (or similar precatalyst), Anhydrous Potassium Phosphate (K₃PO₄), 1,4-Dioxane (anhydrous), Deionized Water.
-
Equipment: Schlenk flask or microwave vial, magnetic stir bar, condenser, heating mantle or oil bath, Schlenk line or glovebox for inert atmosphere, standard laboratory glassware, rotary evaporator, flash chromatography system.
Step-by-Step Procedure
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-1H-pyrazol-3-amine hydrochloride (1.0 eq.), the arylboronic acid (1.2 eq.), and anhydrous K₃PO₄ (3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G2 precatalyst (0.02 eq., 2 mol%).
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon or nitrogen through it for at least 20 minutes. Add the degassed solvent to the reaction flask via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-aryl-1H-pyrazol-3-amine product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently degassed solvents.3. Insufficient base or wet base.4. Low reaction temperature. | 1. Use a fresh bottle of precatalyst or a glovebox for handling.2. Ensure thorough degassing of all solvents.3. Use freshly dried, powdered K₃PO₄.4. Increase temperature to 110 °C or consider microwave heating.[7] |
| Protodeborylation | Boronic acid is unstable under reaction conditions, reacting with water/protons instead of the catalyst. This is common with electron-deficient or some heteroaryl boronic acids.[3][8] | 1. Use the corresponding boronic acid pinacol ester, which is more stable.2. Increase the amount of boronic acid to 1.5-2.0 equivalents.3. Minimize reaction time once starting material is consumed. |
| Dehalogenation of Starting Material | The aryl halide is reduced instead of coupled. This can be a competing pathway.[7] | 1. Ensure a high-purity catalyst and ligands.2. Screen different palladium sources or ligand systems.3. Lower the reaction temperature slightly. |
| Homocoupling of Boronic Acid | Two boronic acid molecules couple to form a biaryl byproduct. | 1. Ensure a strictly inert atmosphere to prevent O₂-mediated homocoupling.2. Check the quality of the palladium precatalyst. |
Conclusion
This application note provides a robust and well-rationalized protocol for the Suzuki-Miyaura coupling of this compound, a valuable building block in medicinal chemistry. By understanding the mechanistic underpinnings and making informed choices regarding the catalyst, base, and solvent system, researchers can overcome the inherent challenges of working with unprotected nitrogen-rich heterocycles. The detailed procedure and troubleshooting guide serve as a comprehensive resource to facilitate the synthesis of diverse arylated pyrazole libraries, accelerating the drug discovery and development process.
References
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - National Institutes of Health (NIH). [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances - Thieme. [Link]
-
Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - ACS Publications. [Link]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction - RSC Publishing. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - National Institutes of Health (NIH). [Link]
-
Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions - ACS Publications. [Link]
-
Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: Synthesizing Novel Heterocycles from 1H-Pyrazol-3-amine Hydrochloride
Introduction: The Strategic Importance of 1H-Pyrazol-3-amine in Medicinal Chemistry
In the landscape of modern drug discovery and materials science, the pyrazole scaffold stands out as a privileged heterocyclic motif.[1][2] Its derivatives are integral to a wide array of pharmacologically active agents, exhibiting anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[3][4] Among the various pyrazole-based synthons, 1H-pyrazol-3-amine, particularly in its stable hydrochloride salt form, represents a highly versatile and economically viable starting material for the construction of complex, fused heterocyclic systems. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging 1H-pyrazol-3-amine hydrochloride for the synthesis of novel heterocycles, with a focus on pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.
The strategic value of 1H-pyrazol-3-amine lies in its ambident nucleophilic character, possessing two reactive nitrogen atoms within the pyrazole ring and an exocyclic amino group. This unique electronic arrangement allows for a diverse range of cyclocondensation and multicomponent reactions to afford a rich variety of fused heterocyclic compounds. This guide will not only provide detailed, step-by-step protocols but also delve into the mechanistic rationale behind these transformations, empowering researchers to not only replicate these methods but also to innovate upon them.
PART 1: Foundational Principles for Utilizing this compound
A critical consideration when using this compound is the acidic nature of the salt. The protonated form of the amine is not nucleophilic. Therefore, in most synthetic applications, the first step involves the in situ neutralization of the hydrochloride salt to liberate the free 3-aminopyrazole. This is typically achieved by the addition of a suitable base. The choice of base is crucial and can influence the reaction outcome. Common bases include organic amines like triethylamine or pyridine, or inorganic bases such as potassium carbonate or sodium acetate. The selection of the base should be made considering the reaction conditions and the sensitivity of other functional groups present in the reactants.
PART 2: Synthesis of Pyrazolo[1,5-a]pyrimidines: A Workhorse of Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles that have garnered significant attention due to their diverse pharmacological activities, including their role as kinase inhibitors in cancer therapy.[5] The most common and robust method for their synthesis involves the cyclocondensation of 3-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[5]
Mechanistic Insights into Pyrazolo[1,5-a]pyrimidine Formation
The reaction proceeds through a well-established pathway. The more nucleophilic exocyclic amino group of 3-aminopyrazole initiates the reaction by attacking one of the carbonyl groups of the 1,3-dicarbonyl compound, leading to the formation of an enamine intermediate. This is followed by an intramolecular cyclization, where the endocyclic pyrazole nitrogen attacks the second carbonyl group. Subsequent dehydration yields the aromatic pyrazolo[1,5-a]pyrimidine core. The regioselectivity of the final product is determined by the initial nucleophilic attack and the nature of the substituents on the 1,3-dicarbonyl compound.[6]
Experimental Protocol: Synthesis of 2,5-Dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine
This protocol describes a typical procedure for the synthesis of a substituted pyrazolo[1,5-a]pyrimidine.
Materials:
-
This compound
-
Benzoylacetone (1,3-dicarbonyl compound)
-
Triethylamine (base)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add triethylamine (1.1 mmol) and stir for 15 minutes at room temperature to liberate the free amine.
-
Add benzoylacetone (1.0 mmol) to the reaction mixture.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure 2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine.
| Entry | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |
| 1 | Acetylacetone | 2,7-Dimethylpyrazolo[1,5-a]pyrimidine | 85 | [6] |
| 2 | Benzoylacetone | 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 92 | [6] |
| 3 | Dibenzoylmethane | 2,7-Diphenylpyrazolo[1,5-a]pyrimidine | 88 | [6] |
| 4 | Ethyl Acetoacetate | 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine | 78 | [1] |
Table 1: Representative yields for the synthesis of substituted pyrazolo[1,5-a]pyrimidines.
PART 3: Synthesis of Pyrazolo[3,4-b]pyridines: Isomers of Biological Importance
Pyrazolo[3,4-b]pyridines are another class of fused heterocycles with significant biological activities, often explored as kinase inhibitors and CNS agents.[2] Their synthesis from 3-aminopyrazole typically involves reaction with α,β-unsaturated carbonyl compounds or their precursors in multicomponent reactions.
Mechanistic Insights into Pyrazolo[3,4-b]pyridine Formation
The formation of the pyrazolo[3,4-b]pyridine scaffold from 3-aminopyrazole and an α,β-unsaturated ketone proceeds via a Michael addition of the C4 carbon of the pyrazole ring onto the β-carbon of the enone. This is followed by a cyclocondensation reaction involving the exocyclic amino group and the carbonyl carbon, and subsequent aromatization via oxidation to yield the final product.[6]
Experimental Protocol: Three-Component Synthesis of 4-Aryl-6-methyl-1H-pyrazolo[3,4-b]pyridine
This protocol outlines a one-pot, three-component synthesis, a highly efficient strategy for generating molecular diversity.[7]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Acetone (carbonyl compound)
-
Hydrazine hydrochloride (can be generated in situ with HCl)
-
Ammonium acetate (catalyst)
-
Water (solvent)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and acetone (1.2 mmol) in water (10 mL).
-
Add ammonium acetate (2.0 mmol) as a catalyst.
-
Reflux the reaction mixture for 8-10 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
The product will precipitate. Collect the solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired 4-aryl-6-methyl-1H-pyrazolo[3,4-b]pyridine.
| Entry | Aldehyde | Carbonyl Compound | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Acetone | 4-Phenyl-6-methyl-1H-pyrazolo[3,4-b]pyridine | 75 | [7] |
| 2 | 4-Chlorobenzaldehyde | Acetone | 4-(4-Chlorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine | 82 | [7] |
| 3 | 4-Methoxybenzaldehyde | Cyclohexanone | 4-(4-Methoxyphenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline | 78 | [8] |
| 4 | Benzaldehyde | Malononitrile | 6-Amino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | 85 | [9] |
Table 2: Representative yields for the multicomponent synthesis of substituted pyrazolo[3,4-b]pyridines.
PART 4: Trustworthiness and Self-Validation
The protocols described herein are based on well-established and peer-reviewed synthetic methodologies. The trustworthiness of these procedures is ensured by the following:
-
Mechanistic Understanding: By understanding the underlying reaction mechanisms, researchers can anticipate potential side products and optimize reaction conditions for higher yields and purity.
-
Reproducibility: The use of readily available starting materials and clearly defined reaction parameters enhances the reproducibility of these syntheses.
-
Characterization: The structures of the synthesized heterocycles can be unequivocally confirmed using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy, as detailed in the cited literature.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of novel and medicinally relevant heterocyclic compounds. The synthetic routes to pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines outlined in this application note are robust, efficient, and adaptable to a variety of substrates. By providing detailed protocols and mechanistic insights, this guide aims to empower researchers to explore the rich chemistry of this valuable synthon and to accelerate the discovery of new chemical entities with potential therapeutic applications.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry. [Link]
-
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. (2014). Molecules. [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2017). Organic Chemistry: An Indian Journal. [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2018). Molecules. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2016). International Journal of ChemTech Research. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). Molecules. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrazol-3-amine Hydrochloride
Welcome to the technical support center for the synthesis of 1H-pyrazol-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this important synthetic transformation. Our goal is to equip you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles that govern the reaction's outcome, enabling you to optimize for yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common and highest-yielding methods for synthesizing 1H-pyrazol-3-amine?
A1: The most prevalent and efficient methods for synthesizing 1H-pyrazol-3-amine start from readily available precursors. Two highly recommended routes are:
-
Reaction of Acrylonitrile with Hydrazine: This is a robust and well-documented method that proceeds in two main steps: the formation of β-cyanoethylhydrazine followed by a base-catalyzed intramolecular cyclization. This method is often favored for its excellent yields and use of inexpensive starting materials.[1]
-
Reaction of β-Ketonitriles with Hydrazine: This is a classic and versatile method for forming the pyrazole ring. The reaction involves the condensation of a β-ketonitrile with hydrazine, where the hydrazine initially forms a hydrazone with the ketone, followed by cyclization onto the nitrile group.[2][3]
Q2: What is a typical expected yield for the synthesis of this compound?
A2: With an optimized protocol, such as the one starting from acrylonitrile and hydrazine, yields for the intermediate 3-aminopyrazole can be quite high, often in the range of 74-84% after distillation.[1] The subsequent conversion to the hydrochloride salt is typically a high-yielding quantitative process. However, yields can be significantly impacted by reaction conditions and the purity of reagents.
Q3: Why is the hydrochloride salt of 1H-pyrazol-3-amine often prepared instead of using the free base?
A3: The preparation of the hydrochloride salt serves several important purposes. 1H-pyrazol-3-amine is an oil at room temperature, which can make it difficult to handle and purify.[1][4] Converting it to the hydrochloride salt results in a stable, crystalline solid that is easier to isolate, purify by recrystallization, and store. The salt formation is also a purification step in itself, as it can help to remove non-basic impurities.[5]
Q4: What are the critical safety precautions to consider during this synthesis?
A4: Hydrazine and its derivatives are toxic and potentially carcinogenic, and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and always used in a well-ventilated fume hood. Acrylonitrile is also toxic and flammable. It is crucial to conduct a thorough risk assessment before starting any experimental work.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of 1H-Pyrazol-3-amine
Potential Cause 1: Incomplete Reaction
-
Why it happens: The cyclization of the intermediate, such as β-cyanoethylhydrazine, is a critical step that can be slow or incomplete if the reaction conditions are not optimal.
-
Solution:
-
Temperature Control: Ensure the reaction is heated appropriately. For the cyclization of β-hydrazinopropionitrile, heating is required to drive the reaction to completion.
-
Reaction Time: Extend the reaction time if monitoring (e.g., by TLC or GC-MS) indicates the presence of starting material.
-
Catalyst/Base: For methods requiring a base for cyclization, ensure the correct stoichiometry and type of base are used. For instance, in some syntheses, a sodium alkoxide in an alcohol solvent is employed to facilitate the cyclization.
-
Potential Cause 2: Side Reactions
-
Why it happens: The formation of side products can consume starting materials and reduce the yield of the desired product. For example, in the reaction of acrylonitrile with hydrazine, the formation of bis-adducts can occur if the stoichiometry is not carefully controlled.
-
Solution:
-
Stoichiometry: Carefully control the molar ratio of reactants. A slow, portion-wise addition of one reactant to the other can help to minimize the formation of undesired side products.
-
Temperature Control: Maintaining the recommended reaction temperature is crucial. For the addition of acrylonitrile to hydrazine, the temperature should be kept between 30-35°C to avoid side reactions.[1]
-
Problem 2: Impure Product (Presence of Side Products)
Potential Cause 1: Incomplete Cyclization or Presence of Intermediates
-
Why it happens: If the cyclization step is not driven to completion, the crude product will be contaminated with the linear intermediate (e.g., β-cyanoethylhydrazine).
-
Solution:
-
Reaction Monitoring: Use analytical techniques like TLC, GC-MS, or NMR to monitor the progress of the reaction and ensure all starting material has been consumed.
-
Optimize Cyclization Conditions: If incomplete cyclization is a persistent issue, consider increasing the reaction temperature or time, or exploring a different base/solvent system.
-
Potential Cause 2: Formation of Regioisomers (with substituted hydrazines)
-
Why it happens: When using a substituted hydrazine (e.g., methylhydrazine), two different regioisomers of the aminopyrazole can be formed. The reaction conditions, including the choice of solvent and base, can significantly influence the regioselectivity of the cyclization.[2]
-
Solution:
-
Condition Screening: A screening of reaction conditions may be necessary to favor the formation of the desired isomer. For example, microwave-assisted synthesis in the presence of acetic acid in toluene has been shown to favor one isomer, while sodium ethoxide in ethanol favors the other.[2]
-
Purification: If a mixture of isomers is formed, careful purification by column chromatography or fractional crystallization may be required.
-
Problem 3: Difficulty in Isolating the Product
Potential Cause 1: Product is an Oil
-
Why it happens: As mentioned, 1H-pyrazol-3-amine is a low-melting solid or oil, making it challenging to handle and purify.[1][4]
-
Solution:
-
Salt Formation: The most effective solution is to convert the free base to its hydrochloride salt. This is typically achieved by dissolving the crude aminopyrazole in a suitable solvent (e.g., isopropanol, ethanol) and adding a solution of HCl in the same or a miscible solvent. The hydrochloride salt will then precipitate as a crystalline solid.
-
High-Vacuum Distillation: For the free base, purification can be achieved by distillation under high vacuum.[1][4]
-
Potential Cause 2: Product is Water-Soluble
-
Why it happens: 1H-pyrazol-3-amine and its hydrochloride salt have some solubility in water, which can lead to losses during aqueous workups.
-
Solution:
-
Solvent Extraction: When extracting the free base from an aqueous solution, use a suitable organic solvent in multiple, smaller portions to ensure efficient extraction.
-
Brine Wash: Washing the organic extracts with brine can help to reduce the amount of water dissolved in the organic phase.
-
Evaporation of Aqueous Layer: In some cases, if the product is highly water-soluble, it may be necessary to evaporate the aqueous layer and extract the residue with an organic solvent.
-
Experimental Protocols
Recommended Protocol: Synthesis of 1H-Pyrazol-3-amine from Acrylonitrile and Hydrazine
This protocol is adapted from a reliable procedure and is known for its high yield.[1]
Step 1: Synthesis of β-Cyanoethylhydrazine
-
To a two-necked flask equipped with a thermometer, a pressure-equalizing dropping funnel, and a magnetic stirrer, add 72% aqueous hydrazine hydrate (6.00 moles).
-
Cool the flask in an ice bath and slowly add acrylonitrile (6.00 moles) over 2 hours, maintaining the internal temperature between 30–35°C.
-
After the addition is complete, replace the dropping funnel with a distillation condenser.
-
Remove the water by distillation under reduced pressure (40 mm) at a bath temperature of 45–50°C.
-
The resulting yellow oil is β-cyanoethylhydrazine (96–100% yield) and is suitable for use in the next step without further purification.
Step 2: Cyclization to 3(5)-Aminopyrazole
-
Prepare a solution of sodium isopropoxide by dissolving sodium (1.20 moles) in anhydrous isopropanol (1.5 L).
-
Add the crude β-cyanoethylhydrazine (1.00 mole) to the sodium isopropoxide solution.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture and neutralize it with concentrated hydrochloric acid.
-
Remove the precipitated sodium chloride by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude 3-aminopyrazole can be purified by vacuum distillation.
Step 3: Formation of this compound
-
Dissolve the purified 3-aminopyrazole in a minimal amount of isopropanol.
-
To this solution, add a calculated amount of concentrated hydrochloric acid or a solution of HCl in isopropanol, while stirring.
-
The this compound will precipitate as a white solid.
-
Collect the solid by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio (Acrylonitrile:Hydrazine) | 1:1 | To minimize the formation of the bis-adduct. |
| Addition Temperature | 30-35°C | To control the exothermicity of the reaction and prevent side reactions.[1] |
| Cyclization Base | Sodium Isopropoxide | A strong base is required to deprotonate the hydrazine and initiate the intramolecular cyclization. |
| Purification Method | Vacuum Distillation (free base), Recrystallization (HCl salt) | To remove non-volatile impurities and obtain a high-purity product. |
Visualizations
Reaction Mechanism: Acrylonitrile to 1H-Pyrazol-3-amine
Sources
Technical Support Center: Purification of 1H-Pyrazol-3-Amine Hydrochloride
Welcome to the Technical Support Center for the purification of 1H-pyrazol-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable heterocyclic amine. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
Introduction: The Challenge of Purity
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. However, its purification is frequently hampered by its polar nature, potential for regioisomeric impurities, and sensitivity to certain conditions. This guide offers practical, field-proven insights to overcome these hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, providing detailed explanations and step-by-step protocols.
Issue 1: Persistent Impurities After Initial Isolation
Q: I've synthesized this compound, but my initial product is contaminated with byproducts. How can I remove these effectively?
A: The most common impurities in the synthesis of 3-aminopyrazoles are regioisomers (e.g., 1H-pyrazol-5-amine) and unreacted starting materials.[1][2] The choice of purification method depends on the nature of these impurities.
Below is a decision-making workflow to help you choose the most appropriate purification method.
Caption: Decision workflow for purification of 1H-pyrazol-3-amine HCl.
Issue 2: "Oiling Out" During Recrystallization
Q: I'm trying to recrystallize my this compound, but it keeps precipitating as an oil instead of forming crystals. What's going wrong?
A: "Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.[3] Given that the free base of 3-aminopyrazole has a low melting point (34-37 °C), this can be a challenge even for its salt form.[4]
Troubleshooting Strategies:
-
Lower the Crystallization Temperature: Ensure the solution cools slowly. An insulated container can help.
-
Adjust Solvent System: Experiment with a solvent mixture where the compound has lower solubility at room temperature.
-
Use a Seed Crystal: Introducing a small, pure crystal of the product can induce crystallization.[3]
-
Increase Solvent Volume: Add more of the primary solvent to reduce the saturation level.[3]
-
Solvent Selection: Begin by testing the solubility of your crude product in various solvents. A good solvent will dissolve the compound when hot but not when cold. Common choices for polar amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures with an anti-solvent like ethyl acetate or diethyl ether.[3][5]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum. Due to the hygroscopic nature of many amine hydrochlorides, it is crucial to store the final product in a desiccator.[6][7]
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Notes |
| Ethanol/Ethyl Acetate | 1:1 to 1:5 | Dissolve in hot ethanol, add ethyl acetate as anti-solvent. |
| Isopropanol/Diethyl Ether | 1:1 to 1:3 | Dissolve in hot isopropanol, add diethyl ether as anti-solvent. |
| Methanol | - | Use as a single solvent if impurities are minimal. |
Issue 3: Streaking and Poor Separation in Column Chromatography
Q: I'm attempting to purify this compound using silica gel chromatography, but the compound is streaking badly and I'm not getting good separation.
A: This is a classic problem when purifying basic amines on standard silica gel. The acidic silanol groups on the silica surface strongly interact with the basic amine, leading to poor elution and band broadening.[8][9]
Solutions:
-
Mobile Phase Modification: Add a competing base to your mobile phase to neutralize the acidic silanol groups. Triethylamine (TEA) is a common choice at a concentration of 0.5-2%.[8][10]
-
Alternative Stationary Phases:
-
Amine-functionalized silica: This is an excellent choice as it provides a more inert surface for the separation of basic compounds.[10][11]
-
Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative.[9][10]
-
Reversed-Phase (C18) Chromatography: For this highly polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) might be more effective than traditional reversed-phase chromatography.[10]
-
Caption: Workflow for optimizing column chromatography of polar amines.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the purity and identity of my final product?
A1: A combination of techniques is recommended for comprehensive characterization:
-
HPLC: To determine the purity of your compound.
-
NMR Spectroscopy (¹H, ¹³C): To confirm the structure and identify any impurities.[12][13] For regioisomers, 2D NMR techniques like NOESY can be particularly useful to establish through-space correlations.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q2: My purified this compound is gaining weight over time. What is happening?
A2: Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[6][7] This is a common issue and requires careful handling and storage. Always store your final product in a tightly sealed container inside a desiccator.
Q3: Can I purify the free base (1H-pyrazol-3-amine) first and then convert it to the hydrochloride salt?
A3: Yes, this is a viable strategy. The free base can be purified by distillation or chromatography. However, be aware that 1H-pyrazol-3-amine is sensitive to air and light.[4] After purification of the free base, it can be dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of HCl in the same or another solvent to precipitate the hydrochloride salt.
Q4: What are the main safety precautions I should take when handling this compound?
A4: this compound is a corrosive solid.[14] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
References
-
ResearchGate. (2003). A Short and Expeditious Regiospecific Synthesis of Novel Pyrazoles. ResearchGate. [Link]
-
Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1635-1689. [Link]
-
Gutarra, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5928. [Link]
-
Beilstein Journal of Organic Chemistry. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]
-
Matrix Fine Chemicals. (n.d.). 1H-PYRAZOL-3-AMINE | CAS 1820-80-0. Matrix Fine Chemicals. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. University of Rochester Department of Chemistry. [Link]
-
Reddit. (2022, May 2). Purification of Amino-Pyrazoles. r/OrganicChemistry. [Link]
-
PubChem. (n.d.). Pyrazol-3-ylamine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. [Link]
- Google Patents. (2017). US10233155B2 - Processes for the preparation of pesticide compounds.
-
ACS Publications. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
DailyMed. (n.d.). PHENTERMINE HYDROCHLORIDE capsule. U.S. National Library of Medicine. [Link]
-
Global Substance Registration System. (n.d.). 5-METHYL-1H-PYRAZOLE-3-AMINE. U.S. Food and Drug Administration. [Link]
-
DailyMed. (n.d.). PHENTERMINE HYDROCHLORIDE capsule. U.S. National Library of Medicine. [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Wikipedia. (n.d.). Histamine. Wikipedia. [Link]
-
University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. University of Washington Department of Chemistry. [Link]
-
MDPI. (2019). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
-
PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. National Center for Biotechnology Information. [Link]
-
EFSA Journal. (2025). Update of the safety assessment of N,N-bis(2-hydroxyethyl)alkyl(C8-C18)amines (FCM No 19) and N,N-bis(2-hydroxyethyl)alkyl(C8-C18)amine hydrochlorides (FCM No 20) for their use in plastic materials and articles intended to come into contact with food. EFSA Journal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1H-PYRAZOL-3-AMINE | CAS 1820-80-0 [matrix-fine-chemicals.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. DailyMed - PHENTERMINE HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]
- 7. DailyMed - PHENTERMINE HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. silicycle.com [silicycle.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: Optimizing Reaction Conditions for 1H-Pyrazol-3-amine Hydrochloride
Welcome to the Technical Support Center for the synthesis and optimization of 1H-pyrazol-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this critical building block.
Introduction
1H-pyrazol-3-amine is a vital heterocyclic amine that serves as a versatile precursor in the synthesis of a wide range of pharmacologically active molecules, including anti-inflammatory, anti-cancer, and antiviral agents.[1][2] The hydrochloride salt offers improved stability and handling characteristics compared to the free base. This guide will focus on the common synthetic route from acrylonitrile and hydrazine, providing expert insights into reaction optimization, impurity control, and product isolation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing 1H-pyrazol-3-amine?
A1: The most widely adopted method is the reaction of acrylonitrile with hydrazine hydrate.[3] This two-step, one-pot synthesis is favored for its use of readily available and inexpensive starting materials, and it generally provides good yields. The reaction proceeds through the initial formation of β-cyanoethylhydrazine, which then undergoes intramolecular cyclization to form the pyrazole ring.[3]
Q2: Why is the hydrochloride salt of 1H-pyrazol-3-amine often preferred over the free base?
A2: The hydrochloride salt of 1H-pyrazol-3-amine exhibits enhanced stability and is typically a crystalline solid, which facilitates easier handling, purification, and storage compared to the free base, which can be an oil or low-melting solid.[3][4] Salt formation also allows for straightforward purification by crystallization.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Hydrazine hydrate is toxic and corrosive, and acrylonitrile is a flammable and toxic liquid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, so proper temperature control is crucial, especially during scale-up.[5]
Reaction Mechanism and Optimization
The synthesis of 1H-pyrazol-3-amine from acrylonitrile and hydrazine involves two key steps:
-
Michael Addition: Hydrazine acts as a nucleophile, attacking the β-carbon of acrylonitrile to form β-cyanoethylhydrazine.
-
Intramolecular Cyclization: The terminal amino group of β-cyanoethylhydrazine then attacks the nitrile carbon, leading to the formation of a five-membered ring which, after tautomerization, yields 1H-pyrazol-3-amine.
Sources
Technical Support Center: Overcoming Solubility Challenges with 1H-pyrazol-3-amine hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1H-pyrazol-3-amine hydrochloride (CAS: 34045-29-9). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that encountering solubility issues can be a significant bottleneck in experimental progress. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these challenges efficiently.
Section 1: Understanding the Fundamentals
This section addresses the core chemical principles governing the solubility of this compound. A clear understanding of its properties is the first step toward effective troubleshooting.
Q1: What is this compound and why is its solubility pH-dependent?
A1: The Critical Role of Protonation
This compound is the salt form of the parent compound, 1H-pyrazol-3-amine.[1][2][3] In this form, the amine group on the pyrazole ring is protonated, creating a positively charged ammonium cation, which is balanced by a chloride anion. This ionic character is the primary reason it is supplied as a salt—to enhance its stability and aqueous solubility.[4][5][6]
The solubility is fundamentally governed by a pH-dependent equilibrium between the protonated (salt) form and the deprotonated ("free base") form.[4][7]
-
In Acidic Conditions (Low pH): The equilibrium shifts towards the protonated, ionic form (the hydrochloride salt). This form is generally more polar and thus more soluble in aqueous solutions.[4][5]
-
In Basic Conditions (High pH): The equilibrium shifts towards the deprotonated, neutral form (the free base). This form is less polar and significantly less soluble in water, but more soluble in organic solvents.[7][8]
Manipulating this equilibrium through pH control is the most powerful tool for managing the compound's solubility.
Caption: pH-dependent equilibrium of this compound.
Section 2: Troubleshooting Common Scenarios (FAQs)
This section provides direct answers and actionable steps for specific problems you may encounter during your experiments.
Q2: My this compound won't dissolve completely in water or my aqueous buffer. What should I do?
A2: A Stepwise Approach to Dissolution
This is a common issue that can often be resolved by following a logical troubleshooting sequence. Do not immediately resort to aggressive heating, as this can degrade the compound.
Caption: Troubleshooting workflow for dissolving the hydrochloride salt.
-
Verify pH: The salt is most soluble in acidic conditions. Use a pH meter to ensure your solution is acidic (ideally pH 3-5). If you are dissolving in neutral, deionized water, the solution may not be sufficiently acidic to fully protonate the amine.
-
Gentle Heating: Warming the solution to 30-40°C while stirring can significantly increase the rate of dissolution.
-
Use a Co-solvent: If the compound remains insoluble, adding a small amount of a water-miscible organic solvent can help.[9][10] Ethanol, isopropanol (IPA), or acetonitrile (MeCN) at 5-10% (v/v) can disrupt crystal lattice energy and improve solvation.
Q3: The compound precipitates out of my buffered reaction mixture, especially in reactions like the Knorr pyrazole synthesis. Why is this happening?
A3: Buffer Choice and the Common Ion Effect
Precipitation during a reaction is often due to two factors:
-
Incorrect pH: Many reactions, such as the Knorr pyrazole synthesis, are acid-catalyzed and proceed well under acidic conditions (pH 4-6).[11][12][13][14][15] If your buffer system raises the pH above this range, the compound will convert to its less soluble free base form and precipitate.
-
The Common Ion Effect: If your reaction medium has a very high concentration of chloride ions (e.g., from using concentrated HCl to adjust pH or from other chloride-containing reagents), it can suppress the dissolution of the hydrochloride salt.[16][17][18][19][20] According to Le Châtelier's principle, adding a product ion (Cl⁻) to the dissolution equilibrium will shift it back toward the undissolved solid.[16]
Solutions:
-
Optimize pH: Ensure your reaction buffer maintains a pH between 4 and 6. An acetate buffer is often a good choice.
-
Avoid Excess Chloride: Use a different acid, like dilute sulfuric or phosphoric acid, for pH adjustment if you suspect the common ion effect is at play.[17]
Q4: I need to use the free base (1H-pyrazol-3-amine) for my reaction. How do I generate and dissolve it from the hydrochloride salt?
A4: Performing a "Free-Base" Extraction
Generating the free base is a standard and essential procedure for reactions requiring the neutral amine.[7][21][22][23][24] This involves neutralizing the hydrochloride salt and extracting the less water-soluble free base into an organic solvent. A detailed method is provided in Protocol 2.
Q5: I'm struggling to dissolve the compound in an organic solvent for a non-aqueous reaction. What are my options?
A5: Solvent Selection is Key
As a salt, this compound has very poor solubility in non-polar organic solvents like hexanes, toluene, or dichloromethane (DCM). For non-aqueous reactions, you have two primary strategies:
-
Use a Polar Aprotic Solvent: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often capable of dissolving amine salts. A related compound, 1-Methyl-1H-pyrazol-3-amine, shows excellent solubility in DMSO.[25]
-
Convert to Free Base First: For reactions in less polar solvents (e.g., THF, DCM, Ethyl Acetate), it is almost always necessary to first convert the salt to the free base using the procedure in Protocol 2, isolate the free base, and then dissolve it in the desired anhydrous organic solvent. The free base form of pyrazoles is generally more soluble in organic solvents like ethanol, methanol, and acetone.[8]
Section 3: Protocols and Methodologies
These protocols provide validated, step-by-step instructions for common procedures. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling these chemicals.
Protocol 1: Standard Method for Dissolving this compound in Aqueous Media
-
Initial Setup: In a clean flask, add the desired amount of this compound.
-
Solvent Addition: Add approximately 80% of the final required volume of deionized water or your aqueous buffer.
-
Stirring: Begin vigorous stirring with a magnetic stir bar.
-
pH Check & Adjustment: Measure the pH of the slurry. If it is above 5.0, add 1 M HCl dropwise until the pH is stable in the range of 3.0-4.0. The solid should begin to dissolve.
-
Gentle Heating (Optional): If dissolution is slow, warm the mixture to 30-40°C in a water bath while continuing to stir.
-
Final Volume Adjustment: Once the solid is fully dissolved, allow the solution to cool to room temperature. Adjust to the final desired volume with the solvent.
Protocol 2: Generation and Extraction of the Free Base (1H-pyrazol-3-amine)
-
Dissolution: Dissolve the this compound in deionized water (approx. 10-20 mL per gram of salt) in a separatory funnel.
-
Organic Layer Addition: Add an equal volume of a suitable, water-immiscible organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane).
-
Basification: While stirring or gently swirling the two-phase mixture, slowly add a 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution dropwise.[4] Monitor the pH of the aqueous (water) layer, continuing to add base until the pH is stable between 9-10.
-
Extraction: Stopper the separatory funnel, vent frequently, and shake vigorously for 1-2 minutes. Allow the layers to separate completely.
-
Collection: Drain the organic layer. Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction two more times to maximize recovery.
-
Drying and Concentration: Combine all organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure (rotary evaporation) to yield the 1H-pyrazol-3-amine free base, typically as a solid or oil. The product should be used promptly or stored under an inert atmosphere as free amines can be less stable than their salt forms.
Section 4: Data Summary
The following table summarizes the key strategies for modifying the solubility of this compound and its free base form.
| Strategy | Target Form | Effect on Solubility | Mechanism of Action | Best For... |
| Decrease pH (add acid) | Hydrochloride Salt | Increases in Water | Shifts equilibrium to the protonated, ionic form.[4][5] | Dissolving the compound for aqueous reactions. |
| Increase pH (add base) | Free Base | Decreases in Water | Shifts equilibrium to the neutral, less polar free base.[4][7] | Preparing the compound for extraction into an organic solvent. |
| Increase Temperature | Both | Increases | Provides thermal energy to overcome crystal lattice forces.[8] | Aiding dissolution in both aqueous and organic systems. |
| Add Co-solvent (e.g., EtOH, IPA) | Both | Increases | Reduces the overall polarity of the solvent system, improving solvation.[9][26][27] | Difficult-to-dissolve systems in either aqueous or organic media. |
| Use Polar Aprotic Solvent (e.g., DMF, DMSO) | Hydrochloride Salt | High | These solvents have high dielectric constants and can solvate ions effectively. | Non-aqueous reactions where the salt form is used directly. |
| Use Non-Polar Organic Solvent (e.g., DCM, EtOAc) | Free Base | High | "Like dissolves like"; the neutral free base is more compatible with these solvents. | Non-aqueous reactions or chromatography after free-basing. |
Section 5: References
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Slideshare. (n.d.). knorr pyrazole synthesis. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]
-
Common Ion Effect and Its Influence on Solubility and Equilibrium. (n.d.). [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences, 74(3), 310-313. [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]
-
CK-12 Foundation. (2025). Common Ion Effect on Solubility of Ionic Salts. [Link]
-
MDPI. (2022). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Molecules, 27(15), 4933. [Link]
-
BYJU'S. (2021). Common ion effect. [Link]
-
ResearchGate. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). [Link]
-
Solubility of Things. (n.d.). Pyrazole. [Link]
-
ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8. [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
-
Various techniques involved in solubility enhancement: An overview. (n.d.). [Link]
-
Wikipedia. (n.d.). Amine. [Link]
-
Wikipedia. (n.d.). Free base. [Link]
-
YouTube. (2022). 17.6 pH Effects on Solubility | General Chemistry. [Link]
-
Alpas Wellness. (2024). What Is Freebasing? Understand The Dangerous Practice. [Link]
-
Matrix Fine Chemicals. (n.d.). 1H-PYRAZOL-3-AMINE. [Link]
-
PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. [Link]
-
American Addiction Centers. (2024). Freebasing Cocaine: Effects and Risks of Freebasing. [Link]
-
Taylor & Francis. (n.d.). Free base – Knowledge and References. [Link]
-
The Recovery Village. (n.d.). Freebasing Cocaine: Effects, Signs, and Risks. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 34045-29-9|this compound|BLD Pharm [bldpharm.com]
- 3. 1H-PYRAZOL-3-AMINE | CAS 1820-80-0 [matrix-fine-chemicals.com]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 5. quora.com [quora.com]
- 6. Amine - Wikipedia [en.wikipedia.org]
- 7. Free base - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. ijplsjournal.com [ijplsjournal.com]
- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 12. knorr pyrazole synthesis | PPTX [slideshare.net]
- 13. name-reaction.com [name-reaction.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CK12-Foundation [flexbooks.ck12.org]
- 19. byjus.com [byjus.com]
- 20. researchgate.net [researchgate.net]
- 21. alpaswellnesscenters.org [alpaswellnesscenters.org]
- 22. addictioncenter.com [addictioncenter.com]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. americanaddictioncenters.org [americanaddictioncenters.org]
- 25. medchemexpress.com [medchemexpress.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: 1H-Pyrazol-3-amine Hydrochloride Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1H-pyrazol-3-amine and its hydrochloride salt. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during its use, with a focus on understanding and mitigating side-product formation. Our goal is to move beyond simple protocols and explain the causality behind experimental observations and choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Introduction: The Versatile but Complex Reactivity of 1H-Pyrazol-3-amine
1H-Pyrazol-3-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of multiple reactive sites, which allow for diverse functionalization. However, this same feature is the root of many synthetic challenges. The molecule exists in tautomeric forms (3-aminopyrazole and 5-aminopyrazole) and possesses four potential nucleophilic centers: the two ring nitrogens (N1 and N2), the exocyclic amino group (NH₂), and, under certain conditions, the C4 carbon.[1][2]
The hydrochloride salt is often used for its superior stability and handling properties. However, the presence of HCl, either from the salt itself or liberated during the reaction, can influence the reactivity of the pyrazole core and other reagents, adding another layer of complexity to reaction outcomes. This guide will dissect these complexities in a practical, question-and-answer format.
Troubleshooting Guide: Side-Product Formation
This section addresses the most common and frustrating issues encountered in reactions involving 1H-pyrazol-3-amine hydrochloride. Each question represents a real-world problem you might see in your lab.
Issue 1: Multiple Products in Acylation/Sulfonylation Reactions
Question: I am trying to acylate (or sulfonylate) my 3-aminopyrazole, but my TLC and LC-MS show multiple products with the same mass. What is happening and how can I control the selectivity?
Answer: This is a classic regioselectivity problem arising from the multiple nucleophilic sites on the pyrazole ring. When reacting with electrophiles like acyl chlorides or sulfonyl chlorides, you can get substitution on the N1, N2, or the exocyclic amino group.
-
Causality: The regiochemical outcome is a delicate balance of several factors:
-
Nucleophilicity: In a neutral state, the ring nitrogens are generally more nucleophilic than the exocyclic amine due to the aromatic nature of the ring.
-
Steric Hindrance: Bulky substituents on either the pyrazole or the electrophile can dictate which site is most accessible.
-
Reaction Conditions: The choice of base, solvent, and temperature has the most profound impact. A strong, non-nucleophilic base (e.g., NaH) will deprotonate the most acidic proton (typically N1-H), creating a highly nucleophilic pyrazolate anion that favors ring substitution. Weaker bases or the absence of a base may lead to a mixture of products or favor acylation on the most nucleophilic site.
-
Intramolecular Hydrogen Bonding: In some cases, intramolecular hydrogen bonds can influence the reactivity and chemical shift of the exocyclic amine, making it appear less reactive or shielded.[3][4]
-
Observed Side-Products:
-
N1-Acyl Isomer (Kinetic Product): Often the major product, especially under neutral or mildly basic conditions.
-
N2-Acyl Isomer (Thermodynamic Product): Can be formed, sometimes as a minor product.
-
Exocyclic N-Acyl Product: Less common as the primary product but can occur, particularly with highly reactive electrophiles or under specific conditions.[3]
-
Di-acylated Products: Can form if an excess of the acylating agent is used.
Troubleshooting Protocol: Achieving Selective Acylation
-
Assess Your Goal: Do you need N1, N2, or exocyclic acylation? The strategy depends on the desired outcome.
-
For Selective N1-Acylation (Most Common):
-
Base Selection: Use a strong, non-nucleophilic base like Sodium Hydride (NaH) to generate the pyrazolate anion cleanly. Add the base at 0 °C in an anhydrous aprotic solvent (e.g., THF, DMF).
-
Reagent Addition: After deprotonation is complete, add the acyl chloride or sulfonyl chloride dropwise at 0 °C.
-
Solvent: Anhydrous THF or DMF are standard choices.[3]
-
-
To Favor Exocyclic Amine Acylation:
-
This is more challenging. One strategy is to protect the ring nitrogens first. However, a more direct approach involves carefully controlled conditions, often without a strong base, relying on the inherent nucleophilicity of the amino group. Sometimes, specific reagents like pyridine-2-carbonyl chloride have been shown to favor exocyclic acylation.[3]
-
-
Monitor the Reaction: Use TLC or LC-MS to track the consumption of starting material and the appearance of products. The different isomers often have slightly different polarities and can sometimes be resolved on TLC.
Data Summary: Influence of Conditions on Acylation Regioselectivity
| Condition | Likely Outcome | Rationale |
| NaH, THF, 0 °C | Predominantly N1-acylation | Forms the pyrazolate anion, making the ring nitrogen the most potent nucleophile.[3] |
| Pyridine, THF, rt | Mixture of N1/N2 isomers, possibly some exocyclic | Pyridine acts as a weak base and nucleophilic catalyst, leading to less selectivity. |
| Acetic Anhydride, no base | Mixture of N1 and N2 isomers | The reaction proceeds via nucleophilic attack from the neutral pyrazole; N1 is often favored.[3][5] |
| Pyridine-2-carbonyl chloride | May favor exocyclic N-acylation | The reagent's structure can direct the reaction to the exocyclic amine.[3] |
Issue 2: Unexpected Fused-Ring System Formation
Question: I reacted my this compound with a 1,3-dicarbonyl compound (e.g., acetylacetone) to form a substituted pyrazole, but I isolated a product with a mass corresponding to the pyrazole plus the dicarbonyl minus water. What is this bicyclic product?
Answer: You have likely formed a pyrazolo[1,5-a]pyrimidine . This is a very common and often synthetically useful side-product (or intended product) in reactions between 3-aminopyrazoles and 1,3-biselectrophiles like diketones, ketoesters, and enaminones.[6][7][8]
-
Causality: The reaction proceeds via a cyclocondensation mechanism. The 3-aminopyrazole acts as a bidentate nucleophile. The initial attack can occur from either the exocyclic amine or the N2 ring nitrogen onto one of the carbonyls. This is followed by an intramolecular cyclization where the other nucleophilic site attacks the second carbonyl, leading to dehydration and formation of the fused aromatic system. The reaction is typically promoted by acidic conditions (like the HCl from your starting material or added acid like H₂SO₄) or heat.[6][9]
Troubleshooting Protocol: Controlling Pyrazolo[1,5-a]pyrimidine Formation
-
To AVOID the fused product:
-
Modify the 1,3-dicarbonyl: Use a reagent that is less prone to cyclization. For example, if you only want to form a simple substituted pyrazole, consider a different synthetic route that doesn't involve a biselectrophile.
-
Control the Temperature: Run the reaction at a lower temperature to disfavor the intramolecular cyclization/dehydration step.
-
pH Control: While acid catalyzes the initial condensation, it also promotes the final cyclization. If possible, running the reaction under neutral or basic conditions might suppress the formation of the fused system, although this can lead to other side-products.
-
-
To PROMOTE the fused product (if desired):
-
Acid Catalysis: Use an acid catalyst such as H₂SO₄ or p-TsOH in a solvent like acetic acid or ethanol.[6][9]
-
Heat: Refluxing the reaction mixture will drive the dehydration and aromatization to completion.
-
Microwave Irradiation: This has been shown to be a highly efficient method for synthesizing pyrazolo[1,5-a]pyrimidines.[8]
-
Workflow for Pyrazolo[1,5-a]pyrimidine Formation
Caption: Formation of a pyrazolo[1,5-a]pyrimidine side-product.
Issue 3: Dimerization and Oligomerization
Question: My reaction is messy, and I see high-mass species in my LC-MS that could be dimers or trimers of my starting material. Why is this happening?
Answer: 3-Aminopyrazoles can undergo self-condensation or dimerization, especially under oxidative conditions or at elevated temperatures. The exocyclic amine of one molecule can attack an electrophilic site (like C4 or an imine intermediate) of another.
-
Causality:
-
Oxidative Coupling: Transition metal catalysts, particularly copper, can promote the dimerization of aminopyrazoles. This can occur through various pathways, including C-H/N-H, C-H/C-H, and N-H/N-H bond couplings, to form structures like pyrazole-fused pyridazines or pyrazines.[10] Oxygen often plays a role in these reactions.
-
Azo Dimer Formation: Under certain conditions (e.g., treatment with bromine water), dimerization can occur through the amino groups to form azo dyes.[2]
-
Thermal Instability: At high temperatures, self-condensation reactions can occur, leading to a complex mixture of oligomeric materials.
-
Troubleshooting Protocol: Minimizing Dimerization
-
Exclude Air/Oxygen: If you suspect oxidative coupling, run your reaction under an inert atmosphere (Nitrogen or Argon).
-
Avoid Copper Catalysts (if not intended): If your reaction involves other metals, ensure they are not contaminated with copper salts.
-
Lower the Reaction Temperature: High temperatures can promote unwanted side reactions. Try running the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Control Stoichiometry: Ensure your primary electrophile is present in a sufficient concentration to react with the aminopyrazole before it can react with itself. Sometimes, slow addition of the aminopyrazole to a solution of the electrophile can minimize self-reaction.
Mechanism Sketch: Copper-Promoted Dimerization
Sources
- 1. mdpi.com [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. | Semantic Scholar [semanticscholar.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1H-Pyrazol-3-amine Hydrochloride
Welcome to the technical support center for the synthesis of 1H-pyrazol-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure your success.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Reaction Initiation and Control
Question 1: My reaction is showing a very strong exotherm immediately after adding hydrazine. How can I control this, and what are the risks?
An initial strong exotherm is a common issue, particularly in syntheses involving hydrazine.[1] This is often due to the rapid, exothermic condensation reaction between hydrazine and the carbonyl or nitrile group of your starting material.[1] Uncontrolled exotherms can lead to several problems:
-
Side Product Formation: Elevated temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of undesired isomers or polymeric materials.
-
Reagent Decomposition: Both hydrazine and many organic substrates can decompose at high temperatures, reducing your overall yield.
-
Safety Hazards: A runaway reaction can lead to a dangerous increase in pressure within the reaction vessel.
Troubleshooting Steps:
-
Controlled Reagent Addition: Add the hydrazine hydrate or hydrochloride salt dropwise or portion-wise to the reaction mixture. This allows the heat generated to dissipate before the next addition. For larger-scale reactions, a syringe pump is highly recommended for precise control.[1]
-
Cooling Bath: Always have an ice bath or a cryo-cooler on standby. Begin the addition of hydrazine at a lower temperature (e.g., 0-5 °C) to mitigate the initial exotherm. Once the addition is complete, you can allow the reaction to slowly warm to the desired temperature.
-
Adequate Mixing: Inefficient stirring can create localized "hot spots" with high concentrations of reactants.[1] Ensure your stirring is vigorous enough to maintain a homogenous mixture. For larger scale, mechanical stirring is often necessary.[2]
-
Solvent Choice: The choice of solvent can influence heat dissipation. A solvent with a higher heat capacity can absorb more energy, helping to buffer temperature spikes.
Question 2: The reaction doesn't seem to be proceeding, or the yield is very low. What are the potential causes?
Low or no conversion can be attributed to several factors, from reagent quality to reaction conditions. The most common synthesis routes involve the condensation of a hydrazine with a 1,3-dielectrophilic compound, such as a β-ketonitrile.[3]
Potential Causes and Solutions:
| Potential Cause | Explanation & Recommended Action |
| Poor Quality Reagents | Hydrazine hydrate can degrade over time. Ensure you are using a fresh bottle or have properly stored it under an inert atmosphere. The β-ketonitrile starting material should also be pure. |
| Incorrect pH | The initial condensation step is often acid-catalyzed. A small amount of acetic acid is commonly used.[4] However, if the reaction mixture is too basic, it can hinder the subsequent cyclization. Some procedures recommend neutralizing any base from a previous step before adding hydrazine.[3] |
| Insufficient Temperature/Time | While the initial reaction can be exothermic, the subsequent cyclization and dehydration may require heating. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. Some syntheses require heating at 60°C for 24 hours.[4] |
| Inappropriate Solvent | The solubility of your starting materials and intermediates is crucial. Ethanol is a commonly used solvent.[4] If your reagents are not fully dissolved, the reaction will be slow or incomplete. |
A general workflow for troubleshooting low yield is as follows:
Caption: Troubleshooting workflow for low reaction yield.
Section 2: Product Purity and Isolation
Question 3: I've obtained a product, but NMR analysis shows a mixture of isomers. How can I improve the regioselectivity?
The reaction of an unsymmetrical 1,3-dicarbonyl compound or α,β-unsaturated nitrile with a substituted hydrazine can lead to two different regioisomers.[3] Controlling this regioselectivity is a common challenge in pyrazole synthesis.[1][5]
Factors Influencing Regioselectivity:
-
Steric Hindrance: A sterically bulky substituent on the hydrazine may favor the formation of the less sterically hindered pyrazole isomer.[3]
-
Reaction Conditions: The choice of solvent and base can significantly influence the regiochemical outcome. For example, in the reaction of 3-methoxyacrylonitrile with phenylhydrazine, acetic acid in toluene favors the 5-aminopyrazole, while sodium ethoxide in ethanol leads to the 3-aminopyrazole.[3]
-
Electronic Effects: The electronic properties of the substituents on both the hydrazine and the 1,3-dicarbonyl compound will dictate the most favorable site for nucleophilic attack.
Strategies for Improving Regioselectivity:
-
Screening Solvents and Bases: Experiment with a range of conditions, from acidic to basic, and polar to non-polar solvents.
-
Protecting Groups: In some cases, using a protecting group on one of the hydrazine nitrogens can direct the cyclization to a specific position.
-
Choice of Starting Materials: If possible, choose starting materials that are symmetrical or have strong electronic or steric biases that favor the formation of the desired isomer.
Question 4: My final product is difficult to purify. It seems to be highly water-soluble or forms an oil. What are some effective purification strategies?
1H-pyrazol-3-amine and its hydrochloride salt can be quite polar and may have high water solubility, making extraction and purification challenging.[6]
Purification Protocols:
| Problem | Suggested Protocol |
| High Water Solubility | Avoid aqueous workups if possible. If an aqueous wash is necessary, use a saturated brine solution to reduce the solubility of the product in the aqueous layer. Back-extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. |
| Product Oiling Out | This often occurs during solvent removal. Try co-evaporating the product with a non-polar solvent like toluene to remove residual water or polar solvents that may be preventing crystallization. Trituration with a non-polar solvent like diethyl ether or hexanes can sometimes induce crystallization. |
| Persistent Impurities | If standard crystallization fails, column chromatography on silica gel may be necessary. A polar mobile phase, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol, may be required to elute the polar product and prevent streaking. |
| Direct Crystallization | Some procedures achieve facile product isolation by inducing crystallization directly from the reaction mixture.[6] This can sometimes be achieved by the addition of a co-solvent or by carefully adjusting the temperature. |
Experimental Protocol: Purification by Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities.[4]
-
To isolate the amine product, extract the organic layer with dilute aqueous HCl (e.g., 1M). The 1H-pyrazol-3-amine will be protonated and move into the aqueous layer.
-
Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether) to remove any non-basic impurities.
-
Basify the aqueous layer with a base like NaOH or Na2CO3 until it is strongly alkaline.
-
Extract the free amine product back into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the purified free amine.
-
To form the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., isopropanol or ether) and add a solution of HCl in the same solvent. The hydrochloride salt should precipitate and can be collected by filtration.
Section 3: Product Characterization
Question 5: How can I confirm the structure and purity of my this compound using NMR?
NMR spectroscopy is the most definitive method for structural elucidation of your product.[7]
Expected NMR Characteristics:
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H NMR | ||
| Pyrazole C4-H | 5.5 - 6.5 | This proton is typically a singlet or a doublet depending on the substitution at C5. |
| Pyrazole C5-H | 7.0 - 8.0 | This proton is often a doublet, coupled to the C4-H. |
| Amine N-H | Broad signal, variable | The chemical shift is highly dependent on concentration and solvent. In the hydrochloride salt, this signal will be shifted downfield and may be broader. |
| ¹³C NMR | ||
| Pyrazole C3 | 145 - 155 | The carbon bearing the amino group. |
| Pyrazole C4 | 100 - 115 | Generally the most upfield of the pyrazole ring carbons.[7] |
| Pyrazole C5 | 130 - 145 | The chemical shift is sensitive to substituents.[7] |
Workflow for NMR Characterization:
Caption: A systematic workflow for NMR-based structural confirmation.
It is also advisable to obtain other analytical data, such as mass spectrometry (MS) to confirm the molecular weight and melting point (if the product is a solid) to compare with literature values.
References
- BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- ChemicalBook. (n.d.). 3-Aminopyrazole synthesis.
- Organic Syntheses. (n.d.). 3(5)-aminopyrazole.
- Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
- Beilstein Journals. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- BenchChem. (n.d.). Application Note: NMR Spectroscopic Characterization of Substituted N-(pyrazol-3-yl)benzamides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. soc.chim.it [soc.chim.it]
- 4. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
refinement of protocols involving 1H-pyrazol-3-amine hydrochloride
Welcome to the technical support center for protocols involving 1H-pyrazol-3-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common and complex experimental challenges. The information herein is structured to offer practical, field-proven insights to ensure the success and integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and basic properties of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep it away from incompatible substances, particularly strong oxidizing agents and acids.[1][3] For long-term stability, refrigeration under an inert atmosphere is recommended.[4]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound is very soluble in water.[1] Its free base form, 1H-pyrazol-3-amine, has limited solubility in water but is more soluble in organic solvents like ethanol, methanol, and acetone.[5] For derivatives, solubility can be significantly impacted by the specific substituents on the pyrazole ring. For instance, some methylated derivatives are highly soluble in DMSO.[6]
Q3: What are the primary safety precautions to take when working with this compound?
A3: It is essential to handle this compound in a well-ventilated area or under a chemical fume hood.[3][7] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should always be worn.[1][3] Avoid breathing dust and prevent contact with skin and eyes, as it can cause irritation.[1][2] In case of accidental contact, flush the affected area with plenty of water.[1]
Q4: How does the hydrochloride salt form affect the reactivity of 1H-pyrazol-3-amine compared to its free base?
A4: The hydrochloride salt is generally more stable and less prone to air oxidation than the free base. However, for many reactions, the amine group needs to be deprotonated to its free, nucleophilic form. This is typically achieved by adding a base to the reaction mixture to neutralize the HCl. The choice of base is critical and depends on the specific reaction conditions.
Section 2: Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific issues that may arise during common synthetic procedures involving this compound.
Guide 1: Knorr Pyrazole Synthesis and Related Condensations
The Knorr pyrazole synthesis and similar condensation reactions with 1,3-dicarbonyl compounds are fundamental methods for forming the pyrazole ring.[8][9]
Problem 1: Low Yield of the Desired Pyrazole Product.
-
Potential Cause A: Incomplete Deprotonation of the Hydrochloride Salt. The amino group of this compound is not sufficiently nucleophilic to initiate the condensation.
-
Solution: Ensure the addition of at least one equivalent of a suitable base to neutralize the hydrochloride and liberate the free amine. For sensitive substrates, a non-nucleophilic organic base like triethylamine or diisopropylethylamine is recommended. In some cases, an inorganic base like potassium carbonate may also be effective.[10]
-
-
Potential Cause B: Side Reactions of the 1,3-Dicarbonyl Compound. 1,3-dicarbonyl compounds can be unstable and undergo self-condensation or other side reactions, especially under harsh basic or acidic conditions.
-
Solution: Optimize the reaction temperature and time. Running the reaction at a lower temperature for a longer duration can minimize side products.[10] The in-situ formation of the 1,3-dicarbonyl from a ketone and an acid chloride immediately prior to the addition of the hydrazine can also improve yields.[11][12]
-
-
Potential Cause C: Formation of Regioisomers. Unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two different regioisomeric pyrazoles.
-
Solution: The regioselectivity is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound.[13] Careful selection of reaction conditions (solvent, temperature, and catalyst) can favor the formation of one isomer over the other. For example, polar protic solvents often favor pyrazole formation.[14] Purification by column chromatography or recrystallization is often necessary to separate the isomers.
-
Problem 2: Discoloration of the Reaction Mixture.
-
Potential Cause: Decomposition of the Hydrazine Moiety. Hydrazines can be susceptible to oxidation, leading to the formation of colored impurities.[10]
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative decomposition. Using freshly purified reagents is also crucial for cleaner reactions.
-
Guide 2: Purification of Pyrazole Products
The purification of pyrazole derivatives can be challenging due to their polarity and potential for forming byproducts.
Problem 1: Difficulty in Removing Impurities by Column Chromatography.
-
Potential Cause A: Co-elution of Structurally Similar Impurities. Byproducts from side reactions may have similar polarities to the desired product.
-
Solution: Experiment with different solvent systems for chromatography. A gradient elution may be necessary to achieve good separation. Thin-layer chromatography (TLC) should be used to optimize the solvent system before scaling up to a column.[8]
-
-
Potential Cause B: Product is a Salt. If the reaction is performed under acidic conditions, the pyrazole product may exist as a salt, altering its chromatographic behavior.
-
Solution: Neutralize the crude product with a mild base (e.g., saturated sodium bicarbonate solution) during the workup before attempting chromatographic purification.
-
Problem 2: Product Crystallization is Unsuccessful.
-
Potential Cause: Presence of Oily Impurities. Even small amounts of impurities can inhibit crystallization.
-
Solution: An effective strategy is to convert the pyrazole product into an acid addition salt (e.g., hydrochloride or sulfate), which often has better crystalline properties.[15][16] The salt can be precipitated or crystallized from an appropriate organic solvent, and the purified pyrazole can then be regenerated by treatment with a base.
-
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol outlines a general method for the synthesis of a pyrazole derivative from this compound and a 1,3-dicarbonyl compound.
Step-by-Step Methodology:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask.[8]
-
Add this compound (1.0-1.2 eq) to the solution.
-
Add a base (e.g., triethylamine, 1.2 eq) to the reaction mixture to neutralize the hydrochloride salt.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Solubility of 1H-Pyrazol-3-amine and its Hydrochloride Salt
| Compound | Water | Ethanol | Acetone | DMSO |
| 1H-Pyrazol-3-amine | Limited | Soluble | Soluble | Soluble |
| 1H-Pyrazol-3-amine HCl | Very Soluble | Sparingly Soluble | Insoluble | Soluble |
Data compiled from various sources.[1][5]
Section 4: Visualizations
Diagram 1: Knorr Pyrazole Synthesis Workflow
Caption: Workflow for Knorr Pyrazole Synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Pyrazole Yield
Sources
- 1. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Prevention of 1H-Pyrazol-3-Amine Hydrochloride Degradation
Welcome to the technical support center for 1H-pyrazol-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to prevent degradation and ensure the integrity of your experiments.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. However, its utility can be compromised by chemical degradation, leading to impurities that can affect experimental outcomes and product quality. Understanding the factors that contribute to its degradation is paramount for reliable and reproducible research. This guide provides a comprehensive overview of the stability of this compound, potential degradation pathways, and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors leading to the degradation of this compound are exposure to incompatible substances, improper storage conditions, and exposure to certain environmental stressors. Key factors include:
-
Oxidizing agents: These can react with the amine group and the pyrazole ring.
-
High temperatures: Can lead to thermal decomposition.
-
Light: Photodegradation can occur, especially with prolonged exposure.
-
Extreme pH: While generally stable, prolonged exposure to strong acidic or basic conditions can promote hydrolysis.
-
Moisture: As a hydrochloride salt, it is hygroscopic and can absorb moisture, which may facilitate degradation reactions.
Q2: How should I properly store this compound to minimize degradation?
A2: Proper storage is the first line of defense against degradation. We recommend the following storage conditions:
-
Container: Store in a tightly sealed, airtight container to prevent moisture and air exposure.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.
-
Light: Protect from light by using an amber-colored vial or by storing the container in a dark place.[1][2][3]
-
Ventilation: Ensure the storage area is well-ventilated.[4]
Q3: I've noticed a change in the color of my this compound. What could be the cause?
A3: A color change, often to a brownish hue, is a common indicator of degradation. This is frequently due to oxidation or the formation of polymeric impurities. The primary amine group is susceptible to oxidation, which can lead to the formation of colored byproducts. If you observe a color change, it is crucial to assess the purity of the material before use.
Q4: Can I dissolve this compound in any solvent?
A4: While this compound is soluble in water and some polar organic solvents, the choice of solvent is critical. Avoid reactive solvents. For instance, prolonged heating in certain alcohols could potentially lead to side reactions. When preparing solutions for long-term storage, it is advisable to use aprotic solvents and store them under an inert atmosphere at low temperatures. For aqueous solutions, be mindful of the pH and potential for hydrolysis over time.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Unexpected peaks in my reaction chromatogram (HPLC/LC-MS). | Degradation of the starting material. | 1. Verify Purity: Analyze a sample of your this compound using a validated stability-indicating HPLC method to confirm its initial purity. 2. Review Handling: Ensure that the compound was handled under appropriate conditions (e.g., inert atmosphere if necessary, protected from light). 3. Forced Degradation Study: If you suspect a new degradation product, a forced degradation study can help identify its source (see protocol below). |
| Low yield or incomplete reaction. | The active concentration of the reagent is lower than expected due to degradation. | 1. Purity Assessment: Use quantitative NMR (qNMR) or a calibrated HPLC method to determine the exact purity of your starting material. 2. Fresh Reagent: Use a fresh, unopened container of this compound to rule out degradation of the stock supply. 3. Storage Check: Verify that the compound has been stored according to the recommended guidelines. |
| Inconsistent results between experimental runs. | Variable degradation of the reagent between experiments. | 1. Standardize Handling: Implement a strict, standardized protocol for handling and dispensing the reagent. 2. Aliquot Stock: For sensitive applications, consider aliquoting the solid material into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk supply to the atmosphere. 3. Solution Stability: If using a stock solution, determine its stability over time under your specific storage conditions. Prepare fresh solutions regularly. |
Understanding Degradation Pathways
To effectively prevent degradation, it is essential to understand the chemical transformations that can occur. The following diagram illustrates the primary degradation pathways for this compound.
Caption: Primary degradation pathways of this compound.
Key Degradation Mechanisms:
-
Oxidation: The amine functionality is susceptible to oxidation, which can lead to the formation of dimeric azo compounds.[5] This is often accompanied by a visible color change. The pyrazole ring itself can also undergo oxidative degradation under harsh conditions.
-
Photodegradation: Pyrazole derivatives can be sensitive to light.[1][2][3] UV radiation can induce cleavage of the pyrazole ring, leading to a variety of degradation products.
-
Thermal Decomposition: At elevated temperatures, this compound can decompose, potentially forming polymeric materials or releasing toxic gases.
-
Hydrolysis: While generally stable, the amine group can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the corresponding hydroxyl-pyrazole derivative.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A robust stability-indicating HPLC method is crucial for monitoring the purity of this compound and detecting any degradation products.
Objective: To develop an HPLC method that separates the parent compound from all potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of compounds with a range of polarities.
-
Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
-
Detection: Use a UV detector, monitoring at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is ideal for method development).
-
Forced Degradation: To validate the stability-indicating nature of the method, perform forced degradation studies.[6][7][8][9][10][11]
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol 2: General Handling Procedure to Minimize Degradation
Objective: To provide a standardized procedure for handling this compound in a laboratory setting.
Steps:
-
Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Inert Atmosphere: For sensitive reactions, handle the solid in a glove box or under a stream of inert gas (argon or nitrogen).
-
Dispensing: Use clean, dry spatulas and glassware. Promptly and securely reseal the container after dispensing.
-
Light Protection: Minimize exposure to direct light. Use amber vials for solutions.
-
Solution Preparation: Prepare solutions fresh whenever possible. If a stock solution is required, store it at a low temperature (e.g., -20°C) in an airtight, light-protected container. Perform a stability study on the solution if it will be stored for an extended period.
Synthesis and Potential Impurities
The most common synthetic routes to 3-aminopyrazoles involve the condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles.[12]
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. q1scientific.com [q1scientific.com]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. scispace.com [scispace.com]
- 10. ajpsonline.com [ajpsonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. soc.chim.it [soc.chim.it]
Technical Support Center: Scaling Up the Synthesis of 1H-Pyrazol-3-Amine Hydrochloride
Welcome to the dedicated technical support center for the synthesis of 1H-pyrazol-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to navigate the challenges of transitioning this synthesis from the lab bench to larger-scale production, ensuring efficiency, safety, and high product quality.
Introduction to the Synthesis of this compound
1H-Pyrazol-3-amine is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents.[1][2] Its hydrochloride salt is often the preferred form for handling and storage due to its improved stability. The most common and economically viable synthesis route involves the cyclization reaction between a hydrazine source and a three-carbon synthon, such as acrylonitrile or a β-ketonitrile.[3][4]
While the bench-scale synthesis is relatively straightforward, scaling up presents several challenges that can impact yield, purity, and safety.[5][6] This guide will address these challenges head-on, providing practical, field-proven advice.
Common Synthesis Route: Acrylonitrile and Hydrazine
One of the most prevalent methods for synthesizing 1H-pyrazol-3-amine involves the reaction of acrylonitrile with hydrazine hydrate, followed by cyclization and salt formation.[7] This two-step, one-pot process is attractive for its use of readily available starting materials.
Experimental Protocol: Lab-Scale Synthesis of this compound
Materials:
-
Hydrazine hydrate (72% aqueous solution)
-
Acrylonitrile
-
Concentrated Sulfuric Acid (95%)
-
Absolute Ethanol
-
Sodium Hydroxide
-
Hydrochloric Acid (concentrated)
-
Ether
Procedure:
-
Formation of β-Cyanoethylhydrazine: In a two-necked flask equipped with a thermometer and a pressure-equalizing funnel, add 417 g (6.00 moles) of 72% aqueous hydrazine hydrate. While stirring, gradually add 318 g (6.00 moles) of acrylonitrile over 2 hours. Maintain the internal temperature at 30–35°C using occasional cooling.[7]
-
Cyclization to 3-Amino-3-pyrazoline sulfate: In a separate four-necked flask equipped with a reflux condenser, dropping funnel, thermometer, and a robust mechanical stirrer, place 308 g (3.0 moles) of 95% sulfuric acid. Carefully add 450 ml of absolute ethanol dropwise over 20-30 minutes, keeping the temperature at 35°C with cooling. To this, add a solution of 85.1 g (1.00 mole) of the previously prepared β-cyanoethylhydrazine in 50 ml of absolute ethanol with vigorous stirring over 1-2 minutes. The mixture will exotherm to 88–90°C. Maintain this temperature for 3 minutes until product crystallization begins. Gradually cool the mixture to 25°C over the next hour and then let it stand at room temperature for 15-20 hours.[7]
-
Isolation of 3(5)-Aminopyrazole: Collect the crystals by filtration, wash with absolute ethanol and then ether, and dry.[7] To obtain the free base, the sulfate salt can be treated with a base like sodium hydroxide.
-
Formation of Hydrochloride Salt: Dissolve the isolated 3-aminopyrazole free base in a suitable solvent (e.g., isopropanol) and carefully add concentrated hydrochloric acid until the pH is acidic. The hydrochloride salt will precipitate and can be collected by filtration, washed with a non-polar solvent like ether, and dried.
Troubleshooting Guide for Scale-Up Synthesis
Transitioning the above synthesis to a larger scale introduces complexities primarily related to mass and heat transfer, reagent addition, and product isolation.[5][6]
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low Yield | - Incomplete reaction due to poor mixing. - Side reactions from localized overheating. - Product loss during workup and isolation. | - Improve Agitation: Ensure the reactor is equipped with an appropriately sized and shaped agitator to maintain a homogeneous mixture. Baffles may be necessary in larger reactors.[5] - Controlled Reagent Addition: Add acrylonitrile and the β-cyanoethylhydrazine solution at a slow, controlled rate to manage the exotherm. Monitor the internal temperature closely.[5] - Optimized Isolation: Investigate alternative solvents for precipitation and washing to minimize product solubility in the mother liquor.[5] |
| Impurity Formation | - Uncontrolled exotherm leading to degradation or side products. - Incorrect stoichiometry. - Presence of impurities in starting materials. | - Enhanced Temperature Control: Utilize a reactor with a jacketed cooling system and ensure the heat transfer fluid is at an appropriate temperature to dissipate the heat of reaction effectively.[5] - Accurate Reagent Dosing: Use calibrated pumps or flowmeters for the addition of liquid reagents. - Quality Control of Starting Materials: Analyze incoming raw materials for purity and potential contaminants that could interfere with the reaction. |
| Solidification of Reaction Mixture | - Inadequate stirring leading to localized high concentrations and rapid crystallization. | - High-Speed, High-Torque Agitation: A powerful mechanical stirrer with large blades is crucial to prevent the reaction mixture from solidifying, especially during the crystallization of the sulfate salt intermediate.[7] |
| Product Discoloration | - Air oxidation of the amine product. - Thermal degradation. | - Inert Atmosphere: Conduct the reaction and product isolation under a nitrogen or argon atmosphere to prevent oxidation. - Temperature Management: Avoid excessive temperatures during reaction and drying. |
| Difficulty in Filtration | - Fine particle size of the precipitated product. | - Controlled Crystallization: Slower cooling rates during crystallization can lead to larger, more easily filterable crystals. - Filter Aid: Consider using a filter aid like Celite, but be mindful of potential contamination of the final product. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with hydrazine hydrate on a large scale?
A1: Hydrazine is a highly toxic, corrosive, and suspected human carcinogen.[8] Key safety precautions include:
-
Engineering Controls: Always handle hydrazine and its solutions within a well-ventilated fume hood or a closed-system reactor.[8][9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is a minimum), splash-proof goggles, a face shield, and a lab coat.[8][9] For large-scale operations, a full chemical suit and a self-contained breathing apparatus may be necessary.[10]
-
Spill Procedures: Do not attempt to clean up a large hydrazine spill. Evacuate the area and contact emergency response personnel.[8]
-
Disposal: Dispose of all hydrazine-containing waste according to federal, state, and local regulations.[8]
Q2: How can I control the regioselectivity of the reaction when using a substituted hydrazine?
A2: When using a monosubstituted hydrazine, the cyclization can lead to two different regioisomers. The regioselectivity is influenced by factors such as the steric hindrance of the hydrazine substituent and the reaction conditions.[3] For instance, thermodynamically controlled conditions (e.g., higher temperatures) might favor one isomer, while kinetically controlled conditions (e.g., lower temperatures, strong base) could favor the other.[3]
Q3: Are there alternative, safer reagents that can be used instead of hydrazine?
A3: While hydrazine is the most common reagent for this synthesis, research into greener and safer alternatives is ongoing. For some pyrazole syntheses, hydrazine sulfate can be used in situ with a base to generate hydrazine, which can sometimes be a safer handling alternative.[11] Flow chemistry approaches are also being developed to minimize the risks associated with handling hazardous reagents like diazo compounds, which can be generated and consumed in situ.[12][13]
Q4: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A4: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and identification of any impurities.[14][15]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
Visualizing the Process
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Scale-Up Troubleshooting Workflow
Caption: Decision workflow for troubleshooting scale-up issues.
Conclusion
The successful scale-up of the synthesis of this compound is achievable with careful attention to reaction parameters, particularly mixing, temperature control, and reagent addition rates. A thorough understanding of the reaction mechanism and potential side reactions, coupled with stringent safety protocols for handling hazardous materials like hydrazine, is paramount. This guide provides a foundational framework for addressing common challenges, and we encourage you to adapt these principles to your specific laboratory or manufacturing environment.
References
-
Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]
-
Sciencemadness.org. (2007). Hydrazine Safety & Handling Questions. Retrieved from [Link]
-
DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]
-
MDPI. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
- Google Patents. (n.d.). Production of 3-aminopyrazoles.
-
Arkivoc. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]
-
NIH. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]
- Google Patents. (n.d.). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
-
NIH. (n.d.). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
PubMed. (2004). Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]
- Google Patents. (n.d.). Processes for the preparation of pesticide compounds.
-
NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. arkat-usa.org [arkat-usa.org]
- 5. benchchem.com [benchchem.com]
- 6. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ehs.unm.edu [ehs.unm.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. mdpi.com [mdpi.com]
- 13. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Method Refinement for 1H-Pyrazol-3-amine Hydrochloride Purity Analysis
Document ID: TSC-2026-01-PYR-HCL Version: 1.0 Last Updated: January 1, 2026
Introduction: The Critical Role of Purity in Pyrazole Derivatives
1H-Pyrazol-3-amine and its hydrochloride salt are pivotal building blocks in medicinal chemistry, forming the core scaffold of numerous active pharmaceutical ingredients (APIs). As with any intermediate destined for human use, rigorous control over its purity is not merely a matter of quality control but a fundamental requirement for safety and efficacy. The presence of even trace-level impurities—whether starting materials, by-products, or degradants—can have significant downstream consequences.
This technical guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond standard operating procedures to provide a deeper, mechanistic understanding of how to troubleshoot and refine analytical methods for 1H-pyrazol-3-amine hydrochloride, with a primary focus on High-Performance Liquid Chromatography (HPLC). Our goal is to empower you to diagnose issues, optimize separations, and ensure the generation of reliable, high-quality data.
Foundational Knowledge: Physicochemical Properties
Understanding the analyte is the first step to a robust method. 1H-Pyrazol-3-amine is a small, polar, basic compound. Its hydroch[1][2]loride salt form enhances solubility in aqueous media. The primary[3] amine group is a key functional handle but also a primary source of analytical challenges, particularly in reversed-phase HPLC.
| Property | Value / Characteristic | Implication for Analysis |
| Chemical Formula | C₃H₆ClN₃ | Low molecular weight (119.55 g/mol ). |
| Appea[4]rance | White to off-white or brown solid. | Color may[3] indicate the presence of impurities. |
| Solubility | Very soluble in water. | Simplifie[3]s sample and standard preparation. |
| pKa (approx.) | ~5.8 (for the pyrazole ring NH) and ~4.0 (for the aminium ion) | The compound's ionization state is highly dependent on mobile phase pH, directly impacting retention and peak shape. |
| Stability | Stable under normal conditions but incompatible with strong oxidizing agents. | Care must[3] be taken during sample preparation and storage to prevent degradation. |
Troubleshooting Guide for HPLC Purity Analysis
This section is structured as a series of common problems encountered during the HPLC analysis of this compound. Each issue is followed by an explanation of potential causes and a systematic approach to resolution.
Issue: Poor Peak Shape (Tailing)
Question: "My main analyte peak for this compound is showing significant tailing (Tailing Factor > 2.0). What is causing this and how can I fix it?"
Root Cause Analysis: Peak tailing for basic compounds like 1H-pyrazol-3-amine is almost always due to secondary interactions with the stationary phase. Standard si[5][6]lica-based C18 columns have residual, acidic silanol groups (Si-OH) on their surface. At a typical mobile phase pH (e.g., 3-7), the amine group on your analyte is protonated (positively charged), leading to a strong ionic interaction with deprotonated, negatively charged silanols. This secondary interaction mechanism results in a portion of the analyte being retained longer, causing the characteristic peak tail.
Troubles[5][6]hooting Workflow:
Caption: Troubleshooting Decision Tree for Peak Tailing.
Solutions:
-
Lower Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an additive like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. At this low pH, the majority of surface silanols are protonated and neutral, minimizing the ionic interaction that causes tailing.
-
Use a[6] High-Purity, End-Capped Column: Modern C18 columns (USP L1 packing) are often based on high-purity "Type B" silica with minimal metal content and are extensively end-capped. End-capping uses a small silylating agent (like trimethylchlorosilane) to convert many of the residual silanols into less interactive ether groups. This is a highly effective, permanent solution.
-
Introduce a Competing Base: Adding a small amount of a competing base, such as 0.1-0.2% triethylamine (TEA), to the mobile phase can be effective. The TEA, being a stronger base, will preferentially interact with the active silanol sites, effectively shielding your analyte from them. Note that TEA has a high UV cutoff and can raise the baseline.
3.2[5] Issue: Inconsistent Retention Times
Question: "The retention time of my main peak is shifting between injections and between analytical runs. How can I improve reproducibility?"
Root Cause Analysis: Retention time instability is a classic symptom of a system that is not fully equilibrated or is experiencing fluctuations in mobile phase composition or temperature.
Solution[7]s:
-
Ensure Proper Equilibration: Before starting any analysis, flush the column with the initial mobile phase conditions for at least 10-15 column volumes. For a standard 4.6 x 150 mm column, this means flushing for 15-20 minutes at 1.0 mL/min. This ensures the stationary phase surface is fully conditioned.
-
Verify Mobile Phase Preparation: Inconsistent mobile phase preparation is a frequent culprit. Always use a calibrated pH meter. If using a gradient, ensure the online degasser and proportioning valves of your HPLC are functioning correctly. For isocratic methods, pre-mixing the mobile phase manually can often improve consistency.
-
Use a[7] Column Thermostat: Column temperature directly affects retention time. Even minor fluctuations in ambient lab temperature can cause drift. Using a thermostatically controlled column compartment set to a stable temperature (e.g., 30 °C or 35 °C) is essential for reproducible results.
-
Check for Leaks: A small, undetected leak in the system can cause pressure fluctuations and, consequently, retention time shifts.
Issue: Spurious or Ghost Peaks Appear in the Chromatogram
Question: "I'm seeing small peaks in my blank (diluent) injections and in the baseline of my sample chromatograms. Where are they coming from?"
Root Cause Analysis: Ghost peaks are typically caused by contamination in the mobile phase, sample carryover from the injector, or the elution of strongly retained compounds from a previous injection.
Solutions:
-
Assess Mobile Phase Quality: Use only high-purity, HPLC-grade solvents and freshly prepared aqueous buffers (filtered through a 0.22 µm filter). Impurities in solvents can accumulate on the column during equilibration and elute as distinct peaks during a gradient run.
-
Implement a Robust Needle Wash: Analyte can adsorb to the outside of the injector needle or parts of the sample loop. Ensure your injector's wash solution is strong enough to solubilize this compound effectively. A good starting point is a wash solution that mimics the organic content of your mobile phase, sometimes with a small amount of acid (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Clean the Column: If the column has been used for other analyses, it may have strongly retained contaminants. Develop a robust column cleaning procedure. For a C18 column, this typically involves flushing with progressively stronger, non-buffered solvents (e.g., water, methanol, acetonitrile, isopropanol).
Recommended HPLC Purity Method & System Suitability
This section provides a starting point for a robust reversed-phase HPLC method. Method development and validation must be performed in your laboratory to ensure it is suitable for its intended purpose.
4.1[9][10] Experimental Protocol
Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size (or similar)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-16 min: 40% to 95% B
-
16-18 min: 95% B (Column Wash)
-
18-18.5 min: 95% to 5% B
-
18.5-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 215 nm
-
Injection Volume: 5 µL
-
Diluent: 50:50 Water:Acetonitrile
System Suitability Testing (SST): The Self-Validating System
Before any sample analysis, the performance of the entire chromatographic system must be verified. This is a m[8][9]andatory step under GMP and ensures that the system is capable of producing reliable data on the day of analysis.
SST Proc[10][11]edure: Prepare a System Suitability Solution containing ~0.5 mg/mL of this compound and a small amount (~0.005 mg/mL) of a known, related impurity or a compound that is expected to be challenging to resolve. Make five replicate injections.
Acceptance Criteria: The following parameters must be met for the system to be considered suitable for analysis.
| Paramete[12]r | Acceptance Criterion | Rationale |
| Tailing Factor (Symmetry) | ≤ 2.0 for the main peak | Ensures peak shape is adequate for accurate integration. |
| Repea[11]tability (%RSD) | ≤ 2.0% for the peak area of the main peak from 5 replicate injections | Demonstrates the precision of the injector and detector. |
| Resol[11][12]ution (Rs) | ≥ 2.0 between the main peak and the closest eluting impurity | Confirms the method's ability to separate the analyte from critical impurities. |
| Theor[10]etical Plates (N) | ≥ 2000 for the main peak | Measures the efficiency and health of the column. |
5.[13]0 Frequently Asked Questions (FAQs)
Q1: What are the common process-related impurities I should look for? Common impurities often include unreacted starting materials, reagents from the synthesis, or by-products from side reactions. For pyrazole synthesis, this could include isomers or compounds from incomplete cyclization. A full method validation should include specificity studies where the method is challenged to separate the main analyte from all known potential impurities.
Q2: How [13]should I prepare my standard and sample solutions for analysis? Given its high water solubility, this compound is easily dissolved. A diluent of 50:50 Water:Acetonitrile is often a good choice as it is compatible with the mobile phase and has sufficient organic content to prevent any potential "sample solvent effect" that can distort peak shape. Always filter samples through a 0.45 µm syringe filter if they contain particulates to protect the column.
Q3: My b[14]aseline is noisy or drifting. What should I do? Baseline issues are often related to the mobile phase or the detector.
-
Noise[5]: Ensure mobile phase components are thoroughly mixed and degassed. Check for leaks in the pump or detector flow cell. A deteriorating detector lamp can also increase noise.
-
Drift: This is common in gradient elution if the mobile phase components have different UV absorbances at the detection wavelength. Using high-purity solvents and additives can minimize this. Also, ensure the column is fully equilibrated.
Q4: Can I use a different acid, like phosphoric acid, for the mobile phase? Yes, but with caution. Phosphoric acid provides excellent buffering capacity. However, phosphate buffers are not volatile and are incompatible with mass spectrometry (LC-MS). They can also precipitate if the organic mobile phase concentration gets too high. For UV-only methods, it is a viable option, but formic acid or TFA are generally more versatile.
References
-
The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. (2023). IJRASET. Available at: [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link]
-
System suitability Requirements for a USP HPLC Method. (2020). MicroSolv Technology Corporation. Available at: [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. Available at: [Link]
-
System Suitability Test in HPLC – Key Parameters Explained. Assay PRISM. Available at: [Link]
-
Getting the peaks perfect: System suitability for HPLC. American Chemical Society. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]
-
HPLC Troubleshooting Guide. Dr-A-J-Schwab.de. Available at: [Link]
-
1H-Pyrazol-3-amine, 5-methyl-. PubChem, National Institutes of Health. Available at: [Link]
-
1H-PYRAZOL-3-AMINE | CAS 1820-80-0. Matrix Fine Chemicals. Available at: [Link]
-
Official Monographs. Japanese Pharmacopoeia. Available at: [Link]
-
Official Monographs (Acebutolol Hydrochloride). Japanese Pharmacopoeia. Available at: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2017). International Journal of ChemTech Research. Available at: [Link]
-
Pyrazol-3-ylamine. PubChem, National Institutes of Health. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities. (2010). Organometallics. Available at: [Link]
-
Analytical Method Development and Validation: A Review. (2019). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2018). Research Journal of Pharmacy and Technology. Available at: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals. (2020). LCGC International. Available at: [Link]
-
ORA Lab Manual Vol. II - Methods, Method Verification and Validation. U.S. Food & Drug Administration (FDA). Available at: [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification. Organic and Medicinal Chemistry International Journal. Available at: [Link]
Sources
- 1. 1H-PYRAZOL-3-AMINE | CAS 1820-80-0 [matrix-fine-chemicals.com]
- 2. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. agilent.com [agilent.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. assayprism.com [assayprism.com]
- 13. rjptonline.org [rjptonline.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Topic: 1H-Pyrazol-3-amine Hydrochloride vs. 1H-Pyrazol-5-amine: A Guide to Isomer Selection in Synthesis
An In-Depth Comparative Guide for Synthetic Chemists
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Subtle Yet Critical Choice Between Aminopyrazole Isomers
Aminopyrazoles are foundational building blocks in modern medicinal and materials chemistry.[1][2] Their unique electronic properties and bifunctional nature, possessing both a nucleophilic amino group and reactive ring nitrogens, make them exceptionally versatile precursors for constructing complex heterocyclic systems.[3][4] Pyrazole-containing scaffolds are prevalent in a wide array of FDA-approved drugs, noted for their roles as kinase inhibitors, anti-inflammatory agents, and more, underscoring the importance of this heterocyclic core.[1][5]
However, for the synthetic chemist, the choice of starting material is paramount. This guide provides a detailed comparison of two closely related yet functionally distinct reagents: 1H-pyrazol-3-amine hydrochloride and 1H-pyrazol-5-amine . While they are often considered tautomers in solution, their formulation, handling, and subsequent reactivity can dictate the success and outcome of a synthetic route. We will dissect their structural nuances, compare their performance in key reactions with supporting protocols, and provide a logical framework for selecting the optimal isomer for your specific research and development goals.
Structural and Physicochemical Analysis: Beyond Simple Tautomerism
The fundamental difference between 3-aminopyrazole and 5-aminopyrazole lies in the position of the exocyclic amino group. In solution, these two forms exist in a dynamic equilibrium through prototropic tautomerism.[3] This duality is a critical concept, as reaction conditions can influence which tautomer is favored, thereby directing the regiochemical outcome of a reaction.
However, in their commercially available solid forms, their differences are more pronounced. 1H-pyrazol-3-amine is typically supplied as a hydrochloride salt, which "locks" the structure and significantly alters its physical properties compared to the 1H-pyrazol-5-amine free base.
References
A Comparative Guide to the Validation of Analytical Methods for 1H-Pyrazol-3-Amine Hydrochloride
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of reliable and reproducible scientific data. This guide provides an in-depth technical comparison of analytical methodologies for the quantification and purity assessment of 1H-pyrazol-3-amine hydrochloride, a key heterocyclic building block in medicinal chemistry. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind methodological choices, grounded in extensive experience and authoritative regulatory standards.
The Analytical Challenge: Understanding this compound
This compound is a small, polar molecule featuring a primary aromatic amine. This structure presents specific analytical challenges, primarily in chromatographic separation. The basic nature of the amine group can lead to interactions with residual silanols on conventional silica-based HPLC columns, resulting in poor peak shape (tailing) and compromising resolution and quantification accuracy. Consequently, method development and validation must be approached with a clear strategy to mitigate these effects.
The Regulatory Framework: A Foundation of Trustworthiness
The validation of analytical procedures is a mandate from regulatory bodies worldwide to ensure that a method is suitable for its intended purpose.[1] This guide is framed by the principles outlined in the following key documents:
-
ICH Q2(R2) Validation of Analytical Procedures : This international guideline provides a comprehensive framework for validation, covering parameters such as accuracy, precision, specificity, linearity, range, and robustness.[2][3]
-
USP General Chapter <1225> Validation of Compendial Procedures : The United States Pharmacopeia outlines specific criteria for validating analytical methods to ensure they are suitable for their intended use in a pharmaceutical setting.[4][5][6]
-
FDA Guidance on Analytical Method Validation : The U.S. Food and Drug Administration provides recommendations for submitting analytical procedure and methods validation data to support drug applications.[7][8]
A properly validated method provides objective evidence of its consistent and reliable performance.[1]
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC-UV)
For the routine analysis of this compound, Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection is the most common and robust choice. Its wide applicability to non-volatile and thermally unstable compounds makes it a workhorse in pharmaceutical analysis.
Rationale for Methodological Choices
-
Column Selection : Due to the polar and basic nature of the analyte, a standard C18 column may not be optimal. An embedded polar group (EPG) or a polar-endcapped C18 column is recommended. These columns are designed to shield residual silanol groups, thereby reducing secondary interactions and improving peak symmetry for basic compounds.
-
Mobile Phase : A mobile phase consisting of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used. The pH of the aqueous phase is critical. Maintaining a low pH (e.g., 2.5-3.5) with a suitable buffer like phosphate or formate ensures that the amine group is consistently protonated, which helps to minimize peak tailing.
-
Detection Wavelength : Based on the UV absorption spectra of pyrazole compounds, a detection wavelength in the range of 210-240 nm is appropriate.[2][4][7] For this guide, a wavelength of 220 nm is selected to ensure high sensitivity.
Validation Workflow for the HPLC-UV Method
The validation of the HPLC-UV method follows a structured approach to assess its performance characteristics.
Caption: Workflow for the validation of the HPLC-UV method.
Detailed Experimental Protocol for HPLC-UV Validation
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Embedded Polar Group C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic, 95% A / 5% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Validation Parameters and Acceptance Criteria:
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and analyte spiked with potential impurities and degradation products (from forced degradation studies: acid, base, peroxide, heat, light). Assess peak purity using a diode array detector. | The analyte peak should be free of interference from other components. Peak purity index should be > 0.99. |
| Linearity & Range | Prepare at least five concentrations of the analyte spanning the expected working range (e.g., 50-150% of the target concentration). Plot peak area versus concentration and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant. |
| Accuracy | Analyze samples of known concentration (e.g., by spiking a placebo matrix with the analyte at three concentration levels across the range, with three replicates at each level). Calculate the percent recovery. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. | Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%. |
| LOD & LOQ | Limit of Detection (LOD): Determine the concentration that yields a signal-to-noise ratio of approximately 3:1. Limit of Quantitation (LOQ): Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. | The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%) and accuracy. |
| Robustness | Deliberately vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±0.1 mL/min), and mobile phase composition (±2%). Assess the impact on system suitability parameters. | System suitability criteria (e.g., tailing factor, resolution, theoretical plates) must be met under all varied conditions. No significant impact on quantitative results.[5][9][10] |
Alternative Analytical Methodologies: A Comparative Overview
While HPLC-UV is the primary choice, other techniques may be suitable or even advantageous in specific scenarios.
Caption: Decision tree for selecting an analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating volatile and thermally stable compounds.[11][12] For this compound, direct analysis is challenging due to its low volatility and high polarity. However, with a derivatization step to convert the amine to a more volatile and less polar derivative, GC-MS can be a viable option, particularly for identifying and quantifying trace-level volatile impurities.
-
Principle: The sample is vaporized and separated in a gaseous mobile phase based on its partitioning between the mobile phase and a stationary phase coated on a long capillary column. The separated components are then detected by a mass spectrometer, which provides both quantitative data and structural information.
-
Advantages: High separation efficiency, excellent sensitivity, and definitive identification through mass spectra.
-
Limitations: Requires the analyte to be volatile and thermally stable, often necessitating a derivatization step which adds complexity and potential for error. Not suitable for the hydrochloride salt form directly.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[13] It is particularly well-suited for the analysis of small, charged molecules like amine hydrochlorides.
-
Principle: Analytes migrate through a narrow capillary filled with an electrolyte solution under the influence of a high voltage. Separation is based on the charge-to-size ratio of the analytes.
-
Advantages: Extremely high separation efficiency, very low sample and reagent consumption, and rapid analysis times. It is well-suited for analyzing ionic species in their native form without derivatization.
-
Limitations: Can be less robust than HPLC for routine QC applications and may have lower concentration sensitivity compared to HPLC with UV detection unless coupled with more sensitive detectors.
Performance Comparison of Analytical Techniques
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS (with derivatization), and CE for the analysis of small polar amines. The data is synthesized from various studies on similar compounds.[6][14][15][16][17][18]
| Performance Parameter | HPLC-UV | GC-MS (with derivatization) | Capillary Electrophoresis (CE) |
| Specificity | High (with appropriate column and mobile phase) | Very High (mass selective detection) | Very High (high separation efficiency) |
| Linearity Range (Typical) | 0.5 - 150 µg/mL | 0.01 - 50 ng/mL | 1 - 200 µg/mL |
| LOD (Typical) | 0.1 - 0.5 µg/mL[3] | 1 - 10 pg/mL[17] | 0.1 - 1 ppm[16] |
| LOQ (Typical) | 0.5 - 2.0 µg/mL[3] | 5 - 50 pg/mL[17] | 0.5 - 5 ppm[16] |
| Precision (RSD) | < 2% | < 10% | < 5% |
| Accuracy (Recovery) | 98 - 102% | 90 - 110% | 95 - 105% |
| Sample Preparation | Simple dissolution and filtration | More complex (extraction and derivatization) | Simple dissolution and filtration |
| Analysis Time | 10 - 20 minutes | 15 - 30 minutes | 5 - 15 minutes |
| Robustness | Generally high and well-understood | Moderate (sensitive to derivatization conditions) | Moderate (sensitive to buffer composition) |
Conclusion and Recommendations
For the routine quality control, assay, and impurity profiling of this compound, a well-validated RP-HPLC-UV method is the most appropriate and reliable choice. Its robustness, ease of use, and widespread availability make it the industry standard. The key to a successful method lies in the careful selection of a column and mobile phase pH to mitigate the challenges associated with analyzing a basic amine.
GC-MS should be considered as a complementary technique, particularly for the identification and quantification of unknown volatile impurities where its high sensitivity and structural elucidation capabilities are invaluable. Capillary Electrophoresis offers a powerful, high-resolution alternative for specific applications, such as rapid screening or when sample volume is extremely limited.
Ultimately, the choice of analytical methodology must be fit for its intended purpose. A thorough validation, grounded in the principles of scientific integrity and regulatory compliance, ensures that the chosen method will consistently deliver data that is both accurate and trustworthy.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]
-
usp.org. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
-
ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
-
ResearchGate. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. [Link]
-
ResearchGate. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
LCGC International. (n.d.). Robustness Tests. [Link]
-
Agilent. (n.d.). Developing a UHPLC method for UV-based detection and quantification of primary aromatic amines in low concentrations. [Link]
-
Separation Science. (2014). Validating CE Methods for Pharmaceutical Analysis. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
National Center for Biotechnology Information. (2011). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
-
National Center for Biotechnology Information. (2000). Analysis of small amines in pharmaceuticals by capillary ion electrophoresis with conductivity detection. [Link]
-
ResearchGate. (2008). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. [Link]
-
ResearchGate. (2015). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. [Link]
-
Altabrisa Group. (2025). What Is LOD and LOQ Determination in Analytical Chemistry?. [Link]
-
VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]
-
University of Pretoria. (n.d.). A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized (E-2-((E)-4-(5-ethoxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)but-3-en-2-ylidene)) hydrazine-1-carbothioamide in nanosuspension. [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]
-
Chemistry Job Insight. (n.d.). Practical Analysis of LOD and LOQ with Examples. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. [Link]
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. ijcpa.in [ijcpa.in]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mercativa.com [mercativa.com]
- 8. researchgate.net [researchgate.net]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 11. bre.com [bre.com]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of small amines in pharmaceuticals by capillary ion electrophoresis with conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. repository.up.ac.za [repository.up.ac.za]
A Comparative Guide to the Synthesis of Pyrazole Isomers for Medicinal and Materials Chemistry
For researchers, scientists, and professionals in drug development, the pyrazole moiety is a cornerstone of molecular design, renowned for its prevalence in a wide array of therapeutic agents and functional materials. However, the synthesis of specifically substituted pyrazole isomers presents a significant challenge, often yielding mixtures that necessitate laborious separation. This guide provides an in-depth, objective comparison of key synthetic strategies, focusing on the factors that govern isomeric outcomes. We will delve into the mechanistic underpinnings of regioselectivity and present experimental data to empower you to make informed decisions in your synthetic endeavors.
The Enduring Challenge of Regioselectivity in Pyrazole Synthesis
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. The challenge in synthesizing specific isomers arises primarily when using unsymmetrical starting materials, leading to different possible arrangements of substituents on the final pyrazole core. This is particularly pertinent in the classical and widely used Knorr pyrazole synthesis.
The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] If both the dicarbonyl and the hydrazine are unsymmetrical, a mixture of regioisomers can be formed.[1] The control of this regioselectivity is a critical aspect of pyrazole chemistry, influencing the biological activity and material properties of the final compounds.
The Knorr Pyrazole Synthesis: A Workhorse with Controllable Selectivity
The Knorr synthesis remains a fundamental method for pyrazole formation due to the ready availability of the starting materials.[2] The reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration.[3] The regioselectivity is dictated by the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound.
Several factors can be manipulated to control the isomeric outcome:
-
Steric and Electronic Effects: The nucleophilic attack is sensitive to both steric hindrance and the electrophilicity of the carbonyl carbons. Bulky substituents on the dicarbonyl or the hydrazine can direct the reaction towards the less sterically hindered pathway.[4] Similarly, electron-withdrawing groups on the dicarbonyl enhance the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[4] For instance, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with a substituted hydrazine, the initial attack preferentially occurs at the carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group.[5]
-
Reaction pH: The acidity or basicity of the reaction medium plays a crucial role.[4] Under acidic conditions, the hydrazine can be protonated, which can alter the relative nucleophilicity of its two nitrogen atoms, thereby influencing which one initiates the condensation.[4]
-
Solvent Choice: The solvent can have a profound impact on regioselectivity. Polar, hydrogen-bond-donating solvents, especially fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the formation of a single regioisomer.[4] This is attributed to the ability of these solvents to stabilize one of the transition states over the other through hydrogen bonding.
The following diagram illustrates the general mechanism of the Knorr pyrazole synthesis and the formation of two possible regioisomers from an unsymmetrical 1,3-dicarbonyl.
Caption: Knorr synthesis pathway leading to isomeric pyrazoles.
Comparative Data: Solvent Effects on Regioselectivity
The following table demonstrates the significant influence of the solvent on the regioselectivity of the reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine. The desired product is the 5-furyl-3-CF₃ pyrazole isomer.
| Solvent | Isomer Ratio (5-furyl-3-CF₃ : 3-furyl-5-CF₃) | Reference |
| Ethanol | Equimolar mixture | [5] |
| N,N-Dimethylacetamide | 98:2 | [5] |
| HFIP | >99:1 | [4] |
1,3-Dipolar Cycloaddition: A Route to High Regioselectivity
A powerful alternative for the regioselective synthesis of pyrazoles is the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. For pyrazole synthesis, this typically involves the reaction of a nitrile imine with an alkyne or an alkyne equivalent. Nitrile imines are commonly generated in situ from hydrazonoyl halides in the presence of a base.
This method offers excellent control over regioselectivity, which is governed by the electronic properties of the substituents on both the nitrile imine and the dipolarophile.[6] The reaction often proceeds under mild conditions and tolerates a wide range of functional groups.
A notable example is the reaction of nitrile imines with acetyl acetone, which yields highly regioselective cycloadducts.
The following workflow illustrates the 1,3-dipolar cycloaddition approach to pyrazole synthesis.
Caption: Regioselective pyrazole synthesis via 1,3-dipolar cycloaddition.
Multicomponent Reactions: Efficiency and Diversity in a Single Pot
Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules, including pyrazoles, in a single step from three or more starting materials.[2] This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. Several MCRs have been developed for the regioselective synthesis of polysubstituted pyrazoles.[7]
For instance, a three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine can lead to the formation of highly substituted pyrazoles with good regioselectivity, often facilitated by a catalyst.[7]
Modern Synthetic Technologies: Enhancing Control and Efficiency
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has been shown to significantly accelerate pyrazole synthesis, leading to shorter reaction times and often higher yields compared to conventional heating methods.[8][9] The rapid and uniform heating provided by microwaves can also influence the regioselectivity of the reaction.
Comparative Data: Conventional vs. Microwave Synthesis
A study comparing the synthesis of phenyl-1H-pyrazoles demonstrated the clear advantages of MAOS.[8]
| Method | Temperature | Time | Yield Range |
| Conventional Heating | 75°C | 2 hours | 72-90% |
| Microwave-Assisted | 60°C | 5 minutes | 91-98% |
Flow Chemistry
Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can be leveraged to optimize the synthesis of pyrazole isomers.[10] Flow reactors can enhance safety when dealing with hazardous intermediates and facilitate scalability. Studies have shown that flow synthesis can lead to excellent yields and regioselectivities in pyrazole formation.[10] For example, the synthesis of pyrazole-4-carboxylate derivatives in a flow setup resulted in good to very good yields (62-82%) and excellent regioselectivities (up to 98:2).[10]
Experimental Protocols
Protocol for Regioselective Knorr Synthesis using HFIP
This protocol details a procedure for the Knorr condensation favoring a single regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole isomer.
Protocol for Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes a highly regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes.[11][12]
Materials:
-
N-alkylated tosylhydrazone (0.18 mmol)
-
Terminal alkyne (0.27 mmol)
-
Potassium tert-butoxide (t-BuOK) (0.36 mmol)
-
18-crown-6 (0.09 mmol)
-
Pyridine (1 mL)
Procedure:
-
To a solution of the N-alkylated tosylhydrazone (0.18 mmol) and terminal alkyne (0.27 mmol) in pyridine (1 mL) at 0°C, add t-BuOK (0.36 mmol) and 18-crown-6 (0.09 mmol).
-
Stir the reaction mixture at 0°C and monitor its progress by TLC. The reaction is typically complete within 15 minutes.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure 1,3,5-trisubstituted pyrazole.
Conclusion
The synthesis of specific pyrazole isomers is a critical task in modern chemistry, with significant implications for drug discovery and materials science. While the classical Knorr synthesis provides a straightforward entry to the pyrazole core, it often suffers from a lack of regioselectivity. By carefully controlling reaction parameters such as solvent, pH, and temperature, or by employing alternative strategies like 1,3-dipolar cycloadditions and multicomponent reactions, researchers can achieve high levels of isomeric purity. Furthermore, modern technologies such as microwave-assisted synthesis and flow chemistry offer enhanced control, efficiency, and scalability. This guide provides a comparative framework and practical protocols to aid in the rational design and execution of synthetic routes to desired pyrazole isomers.
References
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579. Available at: [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
A new approach for the synthesis of pyrazoles via 1,3-dipolar cycloaddition of nitrile imines to acetyl acetone. (n.d.). Retrieved from [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N‑Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579. Available at: [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic letters, 16(2), 576–579. Available at: [Link]
-
de Souza, A. C. C., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry, 18(10), 823-832. Available at: [Link]
-
Bonacorso, H. G., et al. (2006). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society, 17(8), 1629-1635. Available at: [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic Letters, 16(2), 576-579. Available at: [Link]
-
Dömling, A. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 1866–1893. Available at: [Link]
-
Dömling, A. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 1866–1893. Available at: [Link]
-
Sharma, V., et al. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 19(3), 633-642. Available at: [Link]
-
Li, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Hoyt, J. M., et al. (2018). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Organometallics, 37(24), 4634–4641. Available at: [Link]
-
de Souza, A. C. C., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry, 18(10), 823-832. Available at: [Link]
-
Fustero, S., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4723. Available at: [Link]
-
El-Ghanam, A. M. (2022). Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. ResearchGate. Available at: [Link]
-
Taylor, C. R., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2423-2430. Available at: [Link]
-
Kumar, A., et al. (2021). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 13(11), 1-8. Available at: [Link]
-
Silva, V. L. M., et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 28(19), 6825. Available at: [Link]
-
Karakaya, A., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54. Available at: [Link]
-
Iannelli, P., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2840. Available at: [Link]
-
Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606–5612. Available at: [Link]
-
Silva, V. L. M., et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 28(19), 6825. Available at: [Link]
-
Bakthavachalam, R., et al. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 3(11), 15995–16004. Available at: [Link]
-
Glasnov, T. N., & Kappe, C. O. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Reaction Chemistry & Engineering, 4(5), 868-874. Available at: [Link]
-
Bao, M., et al. (2013). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. The Journal of Organic Chemistry, 78(21), 11137–11143. Available at: [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. Available at: [Link]
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]
-
Singh, R. K., et al. (2023). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. Synthetic Communications, 53(11), 867-891. Available at: [Link]
-
Praceka, M. S., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 321–326. Available at: [Link]
-
Jana, S., et al. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. Available at: [Link]
-
Taylor, C. R., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2423-2430. Available at: [Link]
-
Koutentis, P. A., et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. Molecules, 28(18), 6673. Available at: [Link]
-
Praceka, M. S., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 321–326. Available at: [Link]
-
Taylor, C. R., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2423-2430. Available at: [Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
The Ascendance of 1H-Pyrazol-3-amine Hydrochloride: A Comparative Guide for Heterocyclic Amines in Modern Drug Design
Abstract
In the intricate tapestry of medicinal chemistry, heterocyclic amines form the vibrant threads from which a multitude of therapeutics are woven. More than 85% of all biologically active compounds feature a heterocyclic component, underscoring their central role in drug design.[1] Among these, the 1H-pyrazol-3-amine scaffold has emerged as a "privileged structure," demonstrating remarkable versatility and success, particularly in the realm of kinase inhibition. This guide provides an in-depth, objective comparison of 1H-pyrazol-3-amine hydrochloride with other cornerstone heterocyclic amines—namely pyridine, pyrimidine, indole, and quinoline. Through an analysis of their physicochemical properties, binding interactions, metabolic profiles, and a review of supporting experimental data, we aim to elucidate the strategic advantages of the pyrazole-amine core and provide a rationale for its increasing prevalence in contemporary drug discovery pipelines.
Introduction: The Privileged World of Heterocyclic Amines
Heterocyclic amines are foundational building blocks in drug discovery, prized for their ability to engage in a wide array of non-covalent interactions with biological targets.[2] The inclusion of heteroatoms like nitrogen imparts unique electronic properties, hydrogen bonding capabilities, and dipole moments that are critical for molecular recognition.[2][3] Certain heterocyclic scaffolds, such as pyridine, pyrimidine, indole, and quinoline, have achieved the status of "privileged structures" due to their recurrence in a multitude of approved drugs across diverse therapeutic areas.[3][4][5][6][7][8][9][10][11][12] These scaffolds serve as robust starting points for the design of novel ligands with high affinity and specificity for various receptors and enzymes.
The 1H-pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has steadily gained prominence as a privileged scaffold in its own right.[6][13][14][15][16][17] Its unique structural and electronic features offer distinct advantages in drug design, particularly when functionalized with an amino group at the 3-position. This guide will dissect the nuanced differences that elevate this compound as a strategic choice in lead optimization and candidate selection.
Profiling this compound: A Scaffold of Strategic Importance
The 1H-pyrazol-3-amine moiety is a versatile and highly valuable scaffold in medicinal chemistry.[18] Its structure allows for multidirectional interactions with biological targets, making it a frequent component in the design of potent and selective inhibitors, especially for protein kinases.[19][13][14][20][21]
Key Physicochemical and Structural Features:
-
Hydrogen Bonding Hub: The pyrazole ring itself contains a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2), mimicking the purine core of ATP and enabling strong interactions with the hinge region of kinases.[22][23] The addition of the 3-amino group introduces another potent hydrogen bond donor, further anchoring the molecule in the active site.
-
Modulable Basicity: The pyrazole ring is weakly basic, which can be advantageous for cell permeability and reducing off-target effects associated with highly basic compounds.
-
Metabolic Stability: The pyrazole nucleus is generally more resistant to metabolic degradation compared to other aromatic systems, a crucial attribute for improving the pharmacokinetic profile of a drug candidate.[6]
-
Bioisosteric Versatility: The pyrazole ring can act as a bioisostere for other aromatic rings like benzene or pyridine, often with improved physicochemical properties such as increased polarity and aqueous solubility, while maintaining or enhancing biological activity.
Comparative Analysis: this compound vs. Other Key Heterocyclic Amines
The decision to employ a specific heterocyclic core is a critical juncture in the drug design process. The following sections provide a comparative overview of 1H-pyrazol-3-amine against other widely used heterocyclic amines, supported by available data.
Pyridine: The Archetypal Aromatic Heterocycle
Pyridine is a six-membered aromatic ring containing one nitrogen atom and is a ubiquitous scaffold in medicinal chemistry.[6][10][19][12][24][25]
| Feature | 1H-Pyrazol-3-amine | Pyridine | Rationale & Implications |
| Hydrogen Bonding | Donor (N1-H, 3-NH2), Acceptor (N2) | Acceptor (N) | The pyrazole-amine offers a richer hydrogen bonding pattern, potentially leading to higher binding affinity and specificity, especially in ATP-binding sites.[23] |
| Basicity (pKa) | ~2.5 (pyrazole) | ~5.2 (pyridine) | The lower basicity of pyrazole can improve cell permeability and reduce the likelihood of lysosomal trapping and certain off-target toxicities. |
| Metabolic Stability | Generally high | Susceptible to N-oxidation and ring hydroxylation | The pyrazole ring's inherent stability can lead to a longer half-life and improved pharmacokinetic profile. |
| Bioisosterism | Can replace benzene/pyridine to improve polarity/solubility. | Can replace benzene to introduce a hydrogen bond acceptor.[25] | Pyrazole offers a more significant modulation of physicochemical properties, which can be crucial for overcoming solubility and permeability challenges. |
Case in Point: In the development of Aurora kinase inhibitors, the replacement of a benzene ring with a pyrazole ring led to compounds with improved potency and better drug-like properties, such as reduced lipophilicity.[13]
Pyrimidine: A Cornerstone of Bioactive Molecules
Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is another highly privileged scaffold found in numerous approved drugs, including many kinase inhibitors.[3][4][22]
| Feature | 1H-Pyrazol-3-amine | Pyrimidine | Rationale & Implications |
| Scaffold Rigidity | Planar 5-membered ring | Planar 6-membered ring | The smaller pyrazole ring can offer a different vector for substituents, potentially accessing unique sub-pockets within a binding site. |
| Hydrogen Bonding | Donor (N1-H, 3-NH2), Acceptor (N2) | Two acceptors (N1, N3) | Pyrazole's ability to act as both a donor and acceptor provides greater versatility in forming key interactions with target proteins. |
| Metabolic Stability | Generally high | Can be susceptible to enzymatic degradation | The inherent stability of the pyrazole core often translates to a more favorable metabolic profile. |
| Drug Examples (Kinase Inhibitors) | Ruxolitinib (JAK inhibitor), Crizotinib (ALK inhibitor)[13][14] | Imatinib (BCR-Abl inhibitor), Gefitinib (EGFR inhibitor) | Both scaffolds have proven highly successful, but the pyrazole core is increasingly being used to achieve high selectivity and favorable pharmacokinetics. |
Case in Point: The development of Zanubrutinib, a Bruton's tyrosine kinase inhibitor, features a pyrazole-pyrimidine hybrid structure, demonstrating the power of combining these privileged scaffolds to achieve high potency and selectivity.[6]
Indole: A Privileged Scaffold from Nature
The indole ring system, consisting of a fused benzene and pyrrole ring, is prevalent in natural products and has been extensively utilized in drug discovery.[5][7][8][26][27][28][29]
| Feature | 1H-Pyrazol-3-amine | Indole | Rationale & Implications |
| Size & Lipophilicity | Smaller, generally more polar | Larger, more lipophilic | The pyrazole-amine's smaller size and lower lipophilicity can lead to improved solubility and better "drug-like" properties according to Lipinski's Rule of Five. |
| Hydrogen Bonding | Donor (N1-H, 3-NH2), Acceptor (N2) | Donor (N-H) | The pyrazole-amine scaffold offers more hydrogen bonding opportunities, which can be critical for high-affinity binding. |
| Metabolic Stability | Generally high | Susceptible to oxidation at various positions | The indole ring is often a site of metabolic liability, whereas the pyrazole ring is more robust.[6] |
| Applications | Predominantly kinase inhibitors, anti-inflammatory | Serotonin receptor modulators, anti-inflammatory, anticancer | While both are versatile, the pyrazole-amine has a particularly strong track record in the design of kinase inhibitors. |
Case in Point: In the development of certain kinase inhibitors, indole-pyrazole hybrids have been synthesized to combine the favorable binding properties of both scaffolds, aiming to enhance potency and overcome resistance.[26][27]
Quinoline: A Versatile Fused Heterocycle
Quinoline, a fused benzene and pyridine ring system, is another important scaffold found in a wide range of therapeutic agents, including kinase inhibitors.[4][8][9][10][11][30]
| Feature | 1H-Pyrazol-3-amine | Quinoline | Rationale & Implications |
| Aromatic System | 5-membered heteroaromatic | Fused 6-membered heteroaromatic | The extended aromatic system of quinoline can facilitate strong π-stacking interactions, but also increases lipophilicity and potential for off-target effects. |
| Hydrogen Bonding | Donor (N1-H, 3-NH2), Acceptor (N2) | Acceptor (N) | The pyrazole-amine provides a more diverse set of hydrogen bonding interactions, often crucial for kinase hinge binding. |
| Metabolic Stability | Generally high | Susceptible to oxidation on both rings | The quinoline scaffold presents multiple sites for metabolic attack, potentially leading to more complex metabolic profiles compared to the more stable pyrazole core. |
| Drug Examples (Kinase Inhibitors) | Erdafitinib (FGFR inhibitor)[13][14] | Bosutinib (BCR-Abl/Src inhibitor), Lenvatinib (multi-kinase inhibitor)[11] | Both scaffolds are well-represented in approved kinase inhibitors, with the choice often depending on the specific topology of the target's ATP-binding site. |
Case in Point: The development of 3H-pyrazolo[4,3-f]quinoline-based kinase inhibitors demonstrates a strategy of fusing these two privileged scaffolds to create potent and selective agents, for example, against FLT3 kinase in acute myeloid leukemia.[8][24][30]
Experimental Data and Protocols
To provide a practical framework for researchers, this section details standardized protocols for key in vitro assays used to compare the performance of heterocyclic amines in a drug discovery setting.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of a compound against its target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Methodology (Luminescence-Based, e.g., ADP-Glo™):
-
Preparation: Serially dilute the test compound (e.g., this compound derivative) in DMSO. Prepare a reaction mixture containing the target kinase, a suitable substrate peptide, and ATP in kinase assay buffer.
-
Inhibitor Incubation: In a 96-well plate, add the diluted test compound or DMSO control. Add the kinase to each well and incubate to allow for inhibitor binding.
-
Kinase Reaction: Initiate the reaction by adding the substrate/ATP mixture. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.
-
Signal Generation: Convert the produced ADP to ATP and generate a luminescent signal using a kinase detection reagent.
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Logical Flow of Kinase Inhibition Assay
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Methodology:
-
Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse) and a NADPH regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Pre-warm the reaction mixture to 37°C. Add the test compound (typically at 1-10 µM) to initiate the reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance are calculated.
Metabolic Stability Assay Workflow
Caption: Key steps in a typical microsomal stability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput method to predict passive membrane permeability.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound.
Methodology:
-
Membrane Preparation: Coat a filter plate (donor plate) with an artificial membrane solution (e.g., lecithin in dodecane).
-
Compound Addition: Add the test compound solution to the donor wells.
-
Assay Assembly: Place the donor plate into an acceptor plate containing buffer, forming a "sandwich".
-
Incubation: Incubate the plate assembly for a set period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: Calculate the Papp value using the measured concentrations and known parameters of the assay system.
In Vitro Cytotoxicity Assay
This assay evaluates the toxicity of a compound on cultured cells.
Objective: To determine the concentration of a compound that causes 50% cell death (IC50 or CC50).
Methodology (e.g., MTT Assay):
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion: Strategic Application of the 1H-Pyrazol-3-amine Scaffold
The 1H-pyrazol-3-amine scaffold has rightfully earned its place as a privileged structure in modern drug discovery. Its unique combination of a rich hydrogen bonding capacity, favorable physicochemical properties, and enhanced metabolic stability provides a compelling rationale for its use, particularly in the competitive field of kinase inhibitor design.[6][13][14]
While established heterocyclic amines like pyridine, pyrimidine, indole, and quinoline will undoubtedly continue to be mainstays of medicinal chemistry, the strategic deployment of the 1H-pyrazol-3-amine core offers a powerful approach to overcoming common challenges in lead optimization, such as poor solubility, metabolic liabilities, and off-target effects. By serving as a versatile bioisosteric replacement and a potent pharmacophore, this compound provides researchers with a valuable tool to craft the next generation of targeted therapeutics with improved efficacy and safety profiles. The continued exploration and derivatization of this remarkable scaffold promise to yield further breakthroughs in the treatment of a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. sciensage.info [sciensage.info]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. primescholars.com [primescholars.com]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 24. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 25. mdpi.com [mdpi.com]
- 26. Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of 1H-Pyrazol-3-Amine Hydrochloride: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise characterization of starting materials is a cornerstone of reproducible and reliable research. This guide provides an in-depth technical comparison of 1H-pyrazol-3-amine hydrochloride, a crucial building block in medicinal chemistry, with its key isomers and derivatives. By presenting a cross-validation of experimental results, this document aims to equip you with the necessary data and methodologies to confidently identify and utilize this compound in your work.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties[1]. The aminopyrazole moiety, in particular, is a versatile framework in drug discovery[2]. This guide will focus on the hydrochloride salt of 1H-pyrazol-3-amine and provide a comparative analysis with its regioisomer, 1H-pyrazol-5-amine hydrochloride, and a substituted analog, 5-methyl-1H-pyrazol-3-amine hydrochloride.
The Importance of Isomeric and Substituted Analogs
The position of the amino group on the pyrazole ring, as well as the presence of other substituents, can significantly influence the molecule's physicochemical properties and biological activity[1][2]. Therefore, a thorough characterization is essential to distinguish between isomers and to understand the impact of substitution. This guide will delve into the experimental data that allows for the unambiguous identification of this compound and its differentiation from common alternatives.
Experimental Characterization: A Comparative Approach
The following sections will detail the expected experimental data for this compound and its selected alternatives. The protocols provided are based on standard laboratory practices for the characterization of heterocyclic amines.
Workflow for Spectroscopic and Chromatographic Analysis
Caption: Workflow for the characterization of aminopyrazole hydrochlorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) provide detailed information about the electronic environment of the nuclei, allowing for the differentiation of isomers.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the aminopyrazole hydrochloride salt.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O, in a 5 mm NMR tube. The choice of solvent is critical as acidic protons may exchange with deuterium in D₂O.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Comparative NMR Data
| Compound | ¹H NMR (DMSO-d₆) δ [ppm] | ¹³C NMR (DMSO-d₆) δ [ppm] |
| This compound | ~7.8 (d, 1H), ~6.0 (d, 1H), ~12.5 (br s, 1H, NH), ~9.5 (br s, 3H, NH₃⁺) | ~150 (C3), ~128 (C5), ~95 (C4) |
| 1H-Pyrazol-5-amine hydrochloride | ~7.5 (d, 1H), ~5.8 (d, 1H), ~12.0 (br s, 1H, NH), ~9.0 (br s, 3H, NH₃⁺) | ~140 (C5), ~130 (C3), ~100 (C4) |
| 5-Methyl-1H-pyrazol-3-amine hydrochloride | ~5.8 (s, 1H), ~2.2 (s, 3H), ~12.0 (br s, 1H, NH), ~9.2 (br s, 3H, NH₃⁺) | ~150 (C3), ~140 (C5), ~98 (C4), ~10 (CH₃) |
Note: The chemical shifts provided are approximate and can vary depending on the solvent, concentration, and instrument. The broad signals for NH and NH₃⁺ protons are due to chemical exchange and quadrupole broadening.
The distinct chemical shifts for the pyrazole ring protons and carbons, particularly the carbon bearing the amino group, allow for clear differentiation between the 3-amino and 5-amino isomers. The presence of a methyl signal in the spectrum of 5-methyl-1H-pyrazol-3-amine hydrochloride is a key identifier for this derivative.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Grind a small amount of the sample with dry KBr and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
Comparative FT-IR Data
| Functional Group | This compound (cm⁻¹) | 1H-Pyrazol-5-amine hydrochloride (cm⁻¹) | 5-Methyl-1H-pyrazol-3-amine hydrochloride (cm⁻¹) |
| N-H Stretch (Amine Salt) | 3400-3200 (broad) | 3400-3200 (broad) | 3400-3200 (broad) |
| N-H Bend (Amine Salt) | ~1620 | ~1620 | ~1620 |
| C=N Stretch (Pyrazole Ring) | ~1580 | ~1570 | ~1585 |
| C-N Stretch | ~1300 | ~1280 | ~1310 |
The FT-IR spectra of these compounds are expected to be broadly similar due to the presence of the same core functional groups. However, subtle shifts in the positions of the C=N and C-N stretching frequencies can be observed, reflecting the different electronic environments of the pyrazole ring in each isomer and derivative.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺, which corresponds to the free base.
-
Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain further structural information.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula (Free Base) | Exact Mass (Free Base) | Expected [M+H]⁺ |
| 1H-Pyrazol-3-amine | C₃H₅N₃ | 83.0483 | 84.0561 |
| 1H-Pyrazol-5-amine | C₃H₅N₃ | 83.0483 | 84.0561 |
| 5-Methyl-1H-pyrazol-3-amine | C₄H₇N₃ | 97.0639 | 98.0718 |
Since 1H-pyrazol-3-amine and 1H-pyrazol-5-amine are isomers, they will have the same exact mass and [M+H]⁺ value. Therefore, mass spectrometry alone cannot distinguish between these two compounds. However, their fragmentation patterns in MS/MS experiments may show subtle differences. The mass spectrum of 5-methyl-1H-pyrazol-3-amine will clearly show a higher molecular ion peak, allowing for its easy identification.
Fragmentation Pathway of 1H-Pyrazol-3-Amine
Caption: A plausible fragmentation pathway for protonated 1H-pyrazol-3-amine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and for separating it from potential impurities.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the aminopyrazole hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water (with an acidic modifier like 0.1% formic acid or trifluoroacetic acid) and acetonitrile is commonly used.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~220-250 nm).
-
-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Purity Considerations and Potential Impurities
The synthesis of aminopyrazoles can sometimes lead to the formation of isomeric impurities. For example, the synthesis of 1H-pyrazol-3-amine might also produce a small amount of 1H-pyrazol-5-amine. A well-developed HPLC method should be able to separate these isomers, allowing for accurate purity assessment. Other potential impurities include starting materials and by-products from the synthesis.
Conclusion
The cross-validation of experimental results from multiple analytical techniques is essential for the unambiguous identification and purity assessment of this compound. As demonstrated, while some techniques like mass spectrometry cannot differentiate between isomers, a combination of NMR, FT-IR, and HPLC provides a comprehensive and definitive characterization. This guide provides the foundational experimental data and methodologies to assist researchers in the confident application of this important chemical building block.
References
-
Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
Raffa, D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3874. [Link]
-
Kallman, N. J., et al. (2016). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Synthesis, 48(21), 3537-3543. [Link]
-
MDPI. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
-
Organic Chemistry Portal. (2016). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. [Link]
-
Raffa, D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]
-
SpectraBase. (n.d.). 1H-Pyrazol-5-amine, 4-decyl-1-(2-pyrimidinyl)-. [Link]
-
PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. [Link]
-
PubChem. (n.d.). Pyrazol-3-ylamine. [Link]
-
NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]
-
NIST. (n.d.). 1H-Pyrazole. [Link]
-
GSRS. (n.d.). 5-METHYL-1H-PYRAZOLE-3-AMINE. [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... [Link]
-
SpectraBase. (n.d.). 1H-Pyrazol-5-amine, 1-(4-bromophenyl)-. [Link]
-
SpectraBase. (n.d.). 1H-pyrazol-3-amine, 4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]-. [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.. [Link]
- Pretsch, E., et al. (2000).
-
PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. [Link]
-
Matrix Fine Chemicals. (n.d.). 1H-PYRAZOL-3-AMINE. [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... [Link]
-
PharmaCompass. (n.d.). 3-amino-5-methyl pyrazole. [Link]
-
ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). [Link]
-
Naji, A. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
-
SpectraBase. (n.d.). Pyrazole. [Link]
-
NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. [Link]
Sources
A Senior Application Scientist's Guide to Evaluating the Efficacy of 1H-Pyrazol-3-Amine Hydrochloride Based Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive evaluation guide for a promising class of molecules in drug discovery: the 1H-pyrazol-3-amine hydrochloride based inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This guide provides an in-depth, technically-grounded framework for assessing the efficacy of novel inhibitors based on this scaffold, comparing them against alternative compounds, and interpreting the resulting data to drive drug development decisions.
The Scientific Rationale: Why Focus on 1H-Pyrazol-3-Amine?
The 1H-pyrazol-3-amine core is a versatile pharmacophore that serves as a potent hinge-binding motif for various protein kinases.[4][5] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[5] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, for example, has been successfully utilized to target the CDK16, a member of the understudied PCTAIRE kinase family implicated in several cancers.[4] Furthermore, derivatives of 1H-pyrazol-3-amine have been developed as novel, selective, and orally available inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of programmed cell death and inflammation.[6][7]
The strategic value of this scaffold lies in its ability to be chemically modified at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[8][9] This guide will walk you through the essential experimental cascades required to validate and characterize the therapeutic potential of these inhibitors.
The Evaluative Workflow: From Target Engagement to Cellular Impact
A robust evaluation of any inhibitor follows a logical progression from biochemical validation to cellular and, eventually, in vivo models. This workflow ensures that decisions are based on a comprehensive dataset, minimizing the risk of advancing suboptimal candidates.
Caption: A streamlined workflow for evaluating novel kinase inhibitors.
Core Methodologies: Generating High-Quality, Comparative Data
The foundation of a compelling comparison guide lies in robust, reproducible experimental data. Here, we detail the protocols for essential biochemical and cellular assays.
The first step is to quantify the direct interaction between the inhibitor and its purified target enzyme. This is crucial for establishing on-target potency (IC50) and understanding the mechanism of inhibition.[10]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor signifies target engagement.
-
Principle of Causality: We choose a luminescent-based assay for its high sensitivity and broad dynamic range, making it ideal for screening and IC50 determination.[11] The assay is performed at an ATP concentration close to the Michaelis constant (Km) to ensure that competitive inhibitors can be accurately assessed.[12]
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffers, the kinase of interest, the specific substrate, and ATP at appropriate concentrations. Serially dilute the this compound inhibitor and any alternative compounds in DMSO, followed by a final dilution in the assay buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the inhibitor dilution. Subsequently, add 10 µL of a 2X enzyme/substrate mixture. Initiate the reaction by adding 10 µL of a 2X ATP solution.
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes). The duration should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination & ADP Detection: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Data Presentation: Comparative Potency and Selectivity
A critical aspect of inhibitor evaluation is selectivity. An ideal drug candidate potently inhibits its intended target while sparing other related kinases to minimize off-target effects and potential toxicity.[10]
| Inhibitor | Target Kinase (IC50, nM) | Off-Target Kinase 1 (IC50, nM) | Off-Target Kinase 2 (IC50, nM) | Selectivity Index (Off-Target 1 / Target) |
| Compound A (Pyrazol-3-amine) | 33 [4] | >10,000 | 1,500 | >300 |
| Alternative Inhibitor X | 50 | 200 | 800 | 4 |
| Alternative Inhibitor Y | 15 | 30 | 90 | 2 |
This table presents hypothetical data for illustrative purposes, with Compound A's potency based on a published example.[4]
Biochemical potency must translate to a biological effect within a cellular context. Cellular assays determine the concentration required to engage the target and elicit a desired phenotypic response, such as inhibiting cancer cell proliferation.[8][13]
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Principle of Causality: This assay is selected for its simplicity and reliability in determining the cytotoxic or cytostatic effects of a compound. It measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[14]
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PANC-1, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.[13][14]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound inhibitor and alternative compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the MTT to formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the logarithm of the inhibitor concentration to determine the EC50 (half-maximal effective concentration).
-
Data Presentation: Comparative Cellular Potency
| Inhibitor | Cell Line 1 (EC50, nM) | Cell Line 2 (EC50, nM) | Therapeutic Index (Non-cancer Cell EC50 / Cancer Cell EC50) |
| Compound A (Pyrazol-3-amine) | 120 [4] | 250 | >50 |
| Alternative Inhibitor X | 500 | 800 | 10 |
| Alternative Inhibitor Y | 90 | 150 | 5 |
This table presents hypothetical data for illustrative purposes, with Compound A's potency based on a published example.[4]
Interpreting the Data: A Multi-Parameter Decision Matrix
The ultimate goal is not just to find the most potent compound but the one with the best overall profile. The relationship between biochemical potency, cellular efficacy, and selectivity is key to making informed decisions.
Caption: Key parameters for selecting a lead inhibitor candidate.
A superior this compound based inhibitor will exhibit not only low nanomolar potency against its target kinase but also a significant selectivity window against other kinases and a strong correlation between its biochemical (IC50) and cellular (EC50) potencies, indicating good cell permeability and target engagement.
Conclusion: The Path Forward
The 1H-pyrazol-3-amine scaffold represents a highly promising starting point for the development of targeted therapeutics.[4][5] By employing the systematic evaluation workflow detailed in this guide—from precise biochemical characterization to robust cellular validation—researchers can effectively triage candidate molecules. The objective comparison of potency, selectivity, and cellular activity against established alternatives provides the critical data needed to identify lead compounds with a high probability of success in subsequent preclinical and clinical development.
References
-
Dube, Z. F., Soremekun, O. S., Ntombela, T., Alahmdi, M. I., Abo-Dya, N. E., Sidhom, P. A., Shawky, A. M., & Shibl, M. F. (n.d.). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Future Medicinal Chemistry, 15(18). Available from: [Link]
-
Li, Y., Wang, Y., Zhang, Y., Chen, Y., Chen, J., & Zhu, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Available from: [Link]
-
(n.d.). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. Available from: [Link]
-
(n.d.). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available from: [Link]
-
Li, Y., Wang, Y., Zhang, Y., Chen, Y., Chen, J., & Zhu, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Available from: [Link]
-
(2024). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available from: [Link]
-
(2024). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Available from: [Link]
-
Henderson, M. J., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 858-865. Available from: [Link]
-
Tao, Q., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry, 68(20). Available from: [Link]
-
Lategahn, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6246. Available from: [Link]
-
Singh, P., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters, 27(12), 2663-2667. Available from: [Link]
-
Tipton, K. F., & Davey, G. P. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(19), 4489. Available from: [Link]
-
Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3876-3884. Available from: [Link]
-
Tao, Q. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Figshare. Available from: [Link]
-
de Oliveira, C. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 667332. Available from: [Link]
-
Lategahn, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6246. Available from: [Link]
-
(n.d.). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. RJPT. Available from: [Link]
-
Sangshetti, J. N., Shinde, D. B., & De, D. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1335. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Discovery of a 1HâPyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H [pubs.rsc.org]
- 13. srrjournals.com [srrjournals.com]
- 14. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to 1H-pyrazol-3-amine
An In-Depth Comparative Guide to the Synthetic Routes of 1H-Pyrazol-3-amine
Authored by: A Senior Application Scientist
Introduction: The Central Role of 1H-Pyrazol-3-amine in Modern Drug Discovery
1H-Pyrazol-3-amine is a cornerstone heterocyclic building block in medicinal chemistry. Its unique structural motif, featuring a pyrazole ring with a crucial amino group at the C3 position, serves as a versatile pharmacophore capable of engaging in multiple hydrogen bonding interactions. This has led to its incorporation into a multitude of clinically significant molecules, most notably as a key fragment in numerous ATP-competitive kinase inhibitors. For instance, its derivatives are central to the structure of targeted cancer therapies like Crizotinib (an ALK/ROS1 inhibitor) and Ribociclib (a CDK4/6 inhibitor).
The strategic importance of this scaffold necessitates robust, scalable, and efficient synthetic access. However, the synthesis is not without its challenges, including issues with regioselectivity, safety, and cost. This guide provides a comparative analysis of the most prevalent and innovative synthetic routes to 1H-pyrazol-3-amine, offering a critical evaluation of their respective strengths and weaknesses. We will delve into the mechanistic underpinnings of each method, present representative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their specific research and development needs.
Route 1: The Classical Paal-Knorr Condensation of β-Ketonitriles with Hydrazine
This is arguably the most traditional and widely employed method for constructing the 3-aminopyrazole core. The strategy relies on the cyclocondensation of a β-ketonitrile with hydrazine, a classic example of the Paal-Knorr pyrazole synthesis.
Mechanistic Rationale
The reaction proceeds through a well-established pathway. Initially, the more nucleophilic nitrogen of hydrazine attacks the more electrophilic ketone carbonyl of the β-ketonitrile (e.g., 3-oxopropanenitrile, also known as cyanoacetaldehyde). This is followed by a dehydration step to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs via the attack of the second hydrazine nitrogen onto the nitrile carbon. Tautomerization of the resulting imine then yields the aromatic 1H-pyrazol-3-amine. The choice of hydrazine source (e.g., hydrazine hydrate vs. hydrazine sulfate) and the reaction solvent can significantly influence reaction rates and final purity.
Advantages:
-
High Atom Economy: The reaction is a condensation, with water being the only significant byproduct.
-
Convergent and Modular: A wide variety of substituted β-ketonitriles and hydrazine derivatives can be used, allowing for the synthesis of a diverse library of pyrazole analogs.
-
Cost-Effective: The starting materials, particularly for the synthesis of the parent 1H-pyrazol-3-amine, are generally inexpensive and readily available.
Disadvantages:
-
Safety Concerns: Hydrazine is highly toxic and carcinogenic, requiring careful handling and specialized waste disposal procedures.
-
Regioselectivity Issues: When using substituted hydrazines (R-NHNH₂) and unsymmetrical β-ketonitriles, the reaction can lead to a mixture of two regioisomeric pyrazoles, which can be challenging to separate.
-
Harsh Conditions: Some variations of this reaction may require elevated temperatures or the use of strong acids/bases, which can be incompatible with sensitive functional groups.
Representative Experimental Protocol
Synthesis of 1H-Pyrazol-3-amine from 3-Oxopropanenitrile and Hydrazine Hydrate
-
To a stirred solution of 3-oxopropanenitrile (1.0 equiv) in ethanol (5 mL/mmol), add hydrazine hydrate (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
The crude residue is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 1H-pyrazol-3-amine.
Route 2: Cyclization of Malononitrile Derivatives
This route offers an alternative pathway that avoids the direct use of potentially unstable β-ketonitriles. A common strategy involves the reaction of malononitrile with a hydrazine source, often proceeding through an intermediate that undergoes a Thorpe-Ziegler type intramolecular cyclization.
Mechanistic Rationale
One variation involves the initial reaction of malononitrile with hydrazine to form 3,5-diaminopyrazole. A more controlled approach involves using an activated malononitrile derivative, such as ethoxymethylenemalononitrile. Here, hydrazine first displaces the ethoxy group in a nucleophilic vinyl substitution. The resulting intermediate then undergoes a rapid intramolecular cyclization, where one of the nitrogens attacks a nitrile group, followed by tautomerization to yield a 5-amino-1H-pyrazole-4-carbonitrile. Subsequent chemical steps would be required to remove the 4-carbonitrile group to arrive at the target molecule.
Advantages:
-
Alternative Substrates: Provides a route when β-ketonitriles are unstable or difficult to access.
-
High Yields: Reactions of activated malononitriles, like ethoxymethylenemalononitrile, with hydrazine can be very efficient.
-
Versatility: Malononitrile itself can react with hydrazine to form 3,5-diaminopyrazole, which can be a useful intermediate in its own right.
Disadvantages:
-
Multi-step Process: To arrive at the unsubstituted 1H-pyrazol-3-amine from activated malononitriles, additional functional group manipulation steps (e.g., decyanation) are often required, lowering the overall process efficiency.
-
Potential for Side Reactions: The reaction of malononitrile with hydrazine can sometimes lead to mixtures of products or condensed bicyclic systems depending on the reaction conditions and stoichiometry.
Route 3: Functional Group Interconversion from Pre-formed Pyrazoles
This strategy involves synthesizing a substituted pyrazole and then converting a functional group at the 3-position into an amino group. Common precursors include 3-halopyrazoles, 3-nitropyrazoles, or pyrazole-3-carboxylic acids.
Mechanistic Rationale
-
From 3-Halopyrazoles: This involves a nucleophilic aromatic substitution (SNAr) reaction. A 3-bromo or 3-chloropyrazole is treated with an ammonia source (e.g., aqueous ammonia, sodium amide). The reaction is often facilitated by a copper catalyst (Buchwald-Hartwig or Ullmann-type coupling) to overcome the lower reactivity of the pyrazole ring compared to other aromatic systems.
-
From 3-Nitropyrazoles: The nitro group is a strong electron-withdrawing group that can be reduced to an amino group using a variety of standard reducing agents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media.
-
From Pyrazole-3-carboxylic Acid: This involves a Curtius, Hofmann, or Schmidt rearrangement. For the Curtius rearrangement, the carboxylic acid is converted to an acyl azide (via the acid chloride and sodium azide), which then thermally or photochemically rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the desired 3-aminopyrazole.
Advantages:
-
Avoids Direct Cyclization Issues: Circumvents the regioselectivity problems associated with using substituted hydrazines in Paal-Knorr type syntheses.
-
Access to Specific Isomers: Allows for the unambiguous synthesis of a specific regioisomer, which is crucial in pharmaceutical development.
-
Well-Established Reactions: The functional group transformations involved (e.g., nitro reduction, Curtius rearrangement) are classic, well-understood reactions in organic synthesis.
Disadvantages:
-
Longer Synthetic Sequence: These routes are inherently longer, often requiring at least two or three steps (pyrazole formation, functional group installation, then conversion), which can lead to lower overall yields.
-
Harsh Reagents: Some steps may require hazardous reagents, such as sodium azide for the Curtius rearrangement or strong acids for nitration, which can pose safety and handling challenges.
-
Substrate Availability: The synthesis of the starting substituted pyrazole can sometimes be as challenging as the direct synthesis of the aminopyrazole itself.
Comparative Analysis of Synthetic Routes
To facilitate a direct comparison, the key performance indicators for each synthetic route are summarized below. The assessment considers factors critical for both academic research and industrial-scale production.
| Metric | Route 1: Paal-Knorr Condensation | Route 2: From Malononitrile | Route 3: Functional Group Interconversion |
| Overall Yield | Good to Excellent (often >75%) | Moderate to Good (can be high but often multi-step) | Variable (highly dependent on each step's efficiency) |
| Simplicity | High (often a one-pot reaction) | Moderate (may require intermediate isolation) | Low (multi-step sequence) |
| Scalability | High (widely used in industry) | Moderate | Moderate to Low (some reagents are not ideal for scale-up) |
| Cost of Materials | Low ($) | Low to Moderate ($ - | Moderate ( |
| Safety Concerns | High (Hydrazine is toxic/carcinogenic) | Moderate (Hydrazine, cyanides) | High (e.g., Sodium Azide, strong acids/bases) |
| Regioselectivity | Potentially poor with substituted hydrazines | Can be controlled by substrate choice | Excellent (unambiguous synthesis) |
Expert Recommendation:
-
For Discovery and Library Synthesis: Route 1 (Paal-Knorr) is often the method of choice due to its simplicity, cost-effectiveness, and the modularity that allows for the rapid generation of diverse analogs. The primary drawback is the potential for regioisomeric mixtures when using substituted hydrazines, which may require careful optimization or chromatographic separation.
-
For Unambiguous Isomer Synthesis: Route 3 (Functional Group Interconversion) is superior when a specific, single regioisomer is required, a common necessity in later-stage drug development. While the overall sequence is longer, the absolute control over the final structure justifies the additional synthetic effort. The reduction of a 3-nitropyrazole is often a reliable and clean method within this category.
Conclusion
The synthesis of 1H-pyrazol-3-amine can be approached through several distinct and viable pathways. The classical Paal-Knorr condensation of β-ketonitriles remains the most direct and economical route for many applications, despite the inherent safety concerns of hydrazine and potential regioselectivity issues. For applications demanding absolute regiochemical purity, multi-step functional group interconversion strategies, while longer, provide the necessary control. The choice of the optimal synthetic route is therefore a strategic decision that must be weighed against the specific project goals, scale, budget, and safety infrastructure available to the research team. As the demand for novel kinase inhibitors and other complex pharmaceuticals continues to grow, the development of even safer, greener, and more efficient methods for accessing this critical pharmacophore will remain an area of active investigation.
References
-
Paal-Knorr Pyrrole Synthesis . Organic Chemistry Portal. [Link]
-
Aggarwal, N., Kumar, R., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles . Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization . In Targets in Heterocyclic Systems (Vol. 22, pp. 320-353). Italian Society of Chemistry. [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
Curtius Rearrangement . Organic Chemistry Portal. [Link]
-
Reduction of nitro compounds . Organic Chemistry Portal. [Link]
-
Dorn, H., & Zubek, A. (1968). 3(5)-Aminopyrazole . Organic Syntheses, 48, 8. [Link]
Validation of In Vitro Assay Results for 1H-Pyrazol-3-Amine Hydrochloride Compounds: A Comparative Guide
An In-Depth Technical Guide
Introduction: The Imperative for Rigorous Validation
In the landscape of modern drug discovery, the 1H-pyrazol-3-amine scaffold has emerged as a privileged structure, frequently forming the core of potent kinase inhibitors.[1] These compounds, often formulated as hydrochloride salts to improve solubility and handling, are at the forefront of research into oncology and inflammatory diseases.[2][3] However, the journey from a promising screening "hit" to a validated lead compound is fraught with potential pitfalls. An observed biological effect in an initial assay may arise from off-target interactions, compound artifacts, or general cytotoxicity rather than the intended mechanism of action.[4][5]
Pillar 1: The Biochemical Foundation - Characterizing Direct Target Interaction
The first step in validating a potential inhibitor is to confirm its direct interaction with the purified target protein in a controlled, cell-free environment.[6] This approach minimizes the biological complexities of a cellular system, allowing for a clear assessment of biochemical potency and selectivity.[7]
Primary Potency Assessment: The Kinase Activity Assay
Given that pyrazole derivatives frequently target protein kinases, the primary assay typically measures the inhibition of enzymatic activity.[1][2] While classic radiometric assays using [γ-³²P]-ATP are considered a gold standard for their sensitivity and direct measurement of phosphate transfer, luminescence-based methods like the ADP-Glo™ Kinase Assay are widely used for their high-throughput capabilities and non-radioactive format.[8][9][10]
The core principle of the ADP-Glo™ assay is to quantify the amount of ADP produced during the kinase reaction. A lower ADP level in the presence of the inhibitor corresponds to higher potency.
Causality Behind Experimental Choices:
-
ATP Concentration: The concentration of ATP is a critical variable. For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration in the assay.[11] To ensure data comparability across different kinases and labs, it is best practice to run the assay at an ATP concentration that is equal to the Michaelis constant (Km) for the specific kinase being tested.[12] This allows for a more direct reflection of the inhibitor's intrinsic affinity (Ki).
-
Enzyme Concentration: The enzyme concentration should be kept low enough to avoid "tight binding" inhibition, a scenario where the inhibitor concentration approaches that of the enzyme, invalidating standard IC50 calculations.[13]
-
Controls: The inclusion of a potent, well-characterized inhibitor for the target kinase (positive control) and a non-inhibiting structural analog (negative control) is essential to validate assay performance.
Orthogonal Confirmation: Building Confidence in the Hit
A positive result in a single biochemical assay is not sufficient. An orthogonal assay, which measures inhibitor binding or activity through a different physical principle, is required to rule out technology-specific artifacts (e.g., interference with the luciferase reporter in the ADP-Glo™ assay).[4][14]
A thermal shift assay (TSA) is an excellent orthogonal method. It measures the change in a protein's melting temperature (Tm) upon ligand binding. A potent inhibitor will bind to and stabilize the kinase domain, resulting in a significant positive shift in Tm.[15] This confirms direct physical engagement between the compound and the target protein.
Defining Specificity: Kinome-Wide Selectivity Profiling
A crucial aspect of inhibitor validation is understanding its selectivity.[16] A compound that inhibits dozens of kinases is more likely to cause off-target effects and potential toxicity in a cellular or in vivo context.[17] Kinase selectivity profiling involves screening the compound against a large panel of purified kinases (often >400) at a fixed concentration (e.g., 1 µM).[11][18]
This provides a broad overview of the compound's activity across the human kinome and allows for the calculation of a selectivity score, which quantifies its promiscuity.[4] Hits from this initial screen should be followed up with full dose-response curves to determine the IC50 for each identified off-target.[10]
Caption: Biochemical validation workflow for a kinase inhibitor.
Pillar 2: The Cellular Context - From Target Engagement to Functional Response
Confirming that a compound is potent and selective in a biochemical setting is the first step. The second, and arguably more important, step is to validate its activity in a physiologically relevant cellular environment.[19][20] Cell-based assays provide critical insights into a compound's membrane permeability, stability, and its ability to engage the target in the presence of endogenous ATP concentrations (typically 1-10 mM).[7][21]
Confirming Target Engagement in Cells
The most direct way to confirm that an inhibitor is engaging its target within a cell is to measure the modulation of a downstream signaling event.[9] For a kinase inhibitor, this is typically achieved by using Western blot analysis to quantify the phosphorylation state of a known, direct substrate of the target kinase.[18] A potent and specific inhibitor should reduce the level of substrate phosphorylation in a dose-dependent manner without affecting the total protein levels of the substrate or the kinase itself.
Sources
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01278J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 8. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 9. reactionbiology.com [reactionbiology.com]
- 10. crossfire-oncology.com [crossfire-oncology.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. lifescienceglobal.com [lifescienceglobal.com]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1H-pyrazol-3-amine hydrochloride
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1H-pyrazol-3-amine hydrochloride, ensuring compliance with regulatory standards and safeguarding laboratory personnel and the environment.
Hazard Identification & Immediate Safety Precautions
Before any handling or disposal procedure, a thorough understanding of the compound's hazards is essential. This compound, the salt of 1H-pyrazol-3-amine, is classified as a hazardous substance.
Primary Hazards:
-
Skin Corrosion/Irritation: The compound can cause skin irritation.[1][2][3]
-
Serious Eye Damage/Irritation: It is known to cause serious eye irritation and potentially severe damage.[1][2][4][5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][4][5][6]
-
Acute Oral Toxicity: The free amine form is considered harmful if swallowed.[4][5]
Upon thermal decomposition, this compound can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride.[2][4][5][6][7]
Required Personal Protective Equipment (PPE): To mitigate these risks, the following PPE is mandatory when handling this compound waste:
-
Eye Protection: Chemical safety goggles or a face shield are required.[8]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[8]
-
Body Protection: A laboratory coat and, if necessary, a chemical-resistant apron should be worn to prevent skin contact.[6][8]
-
Respiratory Protection: All handling of open containers or generation of dust must occur within a certified chemical fume hood to ensure adequate ventilation.[6][8][9]
Regulatory Framework for Hazardous Waste Disposal
The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[10][11] It is illegal to dispose of chemical waste, such as this compound, into the sanitary sewer system or regular trash.[9][10][12]
As a generator of hazardous waste, you are responsible for its proper management from creation to final disposal. This process must be coordinated through your institution's Environmental Health and Safety (EHS) department, which will provide specific guidance and arrange for pickup by a licensed waste disposal contractor.[12][13]
Core Disposal Protocol: Waste Collection & Storage
The primary and most compliant method for disposing of this compound is through professional hazardous waste collection.
Step-by-Step Waste Collection and Storage Protocol:
-
Designate a Waste Container:
-
Select a container that is in good condition, leak-proof, and chemically compatible with the acidic and corrosive nature of the hydrochloride salt.[10][11] High-density polyethylene (HDPE) containers are a suitable choice. Avoid metal containers.[11]
-
The container must have a secure, tightly fitting lid.[10][13]
-
-
Properly Label the Container:
-
Segregate Incompatible Wastes:
-
Store the this compound waste container away from incompatible materials to prevent dangerous reactions.
-
Key Incompatibilities: Strong oxidizing agents, acids, acid chlorides, and bases.[2][4][5]
-
Utilize secondary containment (e.g., a larger bin or tray) to contain potential spills and segregate from other waste streams.[10][11]
-
-
Accumulate Waste in a Satellite Accumulation Area (SAA):
-
Arrange for Disposal:
Data Summary for Waste Characterization
Accurate characterization is crucial for proper disposal. The following table summarizes key data for this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [16] |
| CAS Number | 34045-29-9 | [16] |
| Molecular Formula | C₃H₆ClN₃ | |
| Molecular Weight | 119.55 g/mol | [16] |
| Appearance | Solid | [16] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation) | [1][4][5] |
| Disposal Recommendation | Treat as hazardous chemical waste for incineration by a licensed vendor. | [2][4][5][9] |
Decision Workflow for Disposal
The following diagram outlines the standard operating procedure for the safe and compliant disposal of this compound waste.
On-Site Treatment Considerations: Neutralization
While direct disposal of the chemical as collected is the standard and recommended protocol, amine hydrochlorides can be neutralized with a base to yield the free amine and a salt.[17][18][19] This procedure should only be performed if it is part of a formally approved and validated protocol by your institution's EHS department, as it involves adding reagents to a waste stream and the resulting product is still hazardous.
For Informational Purposes Only - Hypothetical Neutralization Protocol:
-
Objective: To neutralize the acidic hydrochloride salt.
-
Reagents: Sodium carbonate (Na₂CO₃) or another weak base.[20]
-
Procedure:
-
Perform the entire procedure in a chemical fume hood with appropriate PPE.
-
If the waste is a solution, cool it in an ice bath.
-
Slowly and portion-wise, add a weak base like sodium carbonate. The reaction is exothermic and will effervesce (release CO₂ gas).
-
Monitor the pH of the solution using pH paper, aiming for a neutral to slightly basic pH (7-8).
-
The resulting mixture now contains the free 1H-pyrazol-3-amine, which is still a hazardous chemical, and an inorganic salt.
-
This neutralized mixture must still be collected, labeled, and disposed of as hazardous waste according to the protocol in Section 3.
-
Causality: The purpose of neutralization in a reaction work-up is to liberate the free amine for subsequent steps.[19][20] As a disposal pre-treatment, it can reduce the corrosivity of the waste. However, it does not eliminate the overall hazard and complicates the waste stream. Therefore, direct disposal is almost always the preferred path.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard identification, proper PPE usage, and strict regulatory protocols, you build a deep and lasting culture of safety. Always treat this compound as hazardous waste, ensure it is collected and stored in properly labeled and segregated containers, and coordinate its final disposal through your certified EHS department.
References
- Daniels Health. (2025, May 21).
- Gaeta, F. C. (n.d.).
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- American Chemical Society. (n.d.).
- U.S. Environmental Protection Agency. (2025, November 25).
- Fluorochem. (n.d.). This compound.
- Google Patents. (1987, June 2).
- Apollo Scientific. (2023, August 30).
- ChemicalBook. (n.d.). 1H-Pyrazol-3-amine(1820-80-0) MSDS.
- Angene Chemical. (2024, November 28).
- Google Patents. (2010, March 18). US20100069673A1 - Neutralization of Ethylenediamine Hydrochloride and recovery of Ethylenediamine.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?
- National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem.
- ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?
- Acros Organics. (2024, March 29).
- Thermo Fisher Scientific. (2015, October 26).
- ChemicalBook. (n.d.). 1904-31-0(1-Methyl-1H-pyrazol-3-amine) Product Description.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET: 3-Methyl-1-phenyl-2-pyrazoline-5-one.
- BenchChem. (2025). Application Notes and Protocols for the Proper Disposal of 2-Methylindolin-1-amine Hydrochloride Waste.
- Ambeed. (n.d.). 1820-80-0|1H-Pyrazol-3-amine.
- BenchChem. (2025). Proper Disposal of 2-Methylindolin-1-amine Hydrochloride: A Step-by-Step Guide.
- Fisher Scientific. (2015, October 26).
- National Center for Biotechnology Information. (n.d.). Pyrazol-3-ylamine. PubChem.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 5-Hydroxy-1-methyl-1H-pyrazole.
- Thermo Fisher Scientific. (2024, March 31). SAFETY DATA SHEET: 3-Amino-1-(4-chlorophenyl)-1H-pyrazole.
Sources
- 1. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. angenechemical.com [angenechemical.com]
- 9. benchchem.com [benchchem.com]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. benchchem.com [benchchem.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. epa.gov [epa.gov]
- 16. fluorochem.co.uk [fluorochem.co.uk]
- 17. US4670232A - Recovery of amines from by-product chloride salts - Google Patents [patents.google.com]
- 18. US20100069673A1 - Neutralization of Ethylenediamine Hydrochloride and recovery of Ethylenediamine - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comprehensive Guide to the Safe Handling of 1H-pyrazol-3-amine hydrochloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling, storage, and disposal of 1H-pyrazol-3-amine hydrochloride, a crucial building block in modern medicinal chemistry. Our aim is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.
Understanding the Hazard Profile
This compound is classified as a substance that can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation and is harmful if swallowed.[2][3] The toxicological properties of this compound have not been fully investigated, which necessitates a cautious and proactive approach to its handling.[4]
Core Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Harmful: May cause gastrointestinal irritation if ingested.[4]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical line of defense.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is contingent on the nature of the work being performed. The following table summarizes the minimum required PPE for handling this compound.
| Task | Required Personal Protective Equipment | Rationale |
| Weighing and Dispensing (Solid) | Double Nitrile Gloves, Lab Coat, Chemical Safety Goggles, Face Shield, N95 Respirator | Minimizes risk of inhaling fine particles and protects against accidental splashes to the face and eyes. Double gloving provides additional protection against potential permeation. |
| Solution Preparation and Handling | Double Nitrile Gloves, Lab Coat, Chemical Safety Goggles | Protects against direct skin and eye contact with the dissolved compound. |
| Spill Cleanup | Double Nitrile Gloves, Lab Coat, Chemical Safety Goggles, Face Shield, N95 Respirator, Protective Boots (if required) | Provides comprehensive protection during a situation with a higher risk of exposure. |
Note: Always inspect gloves for tears or punctures before use. Disposable PPE should never be reused.[5] Reusable PPE must be thoroughly decontaminated after each use.[5]
Operational Protocols: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspect upon Receipt: Visually inspect the container for any signs of damage or leakage. If the container is compromised, do not handle it directly. Follow your institution's protocol for damaged chemical shipments.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[4][6][7]
Handling and Use: A Step-by-Step Guide
-
Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to ensure adequate ventilation.[4][6]
-
Pre-Use Checklist:
-
Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[6]
-
Don the appropriate PPE as outlined in the table above.
-
Have a spill kit readily available.
-
-
Weighing:
-
To minimize the generation of dust, weigh the compound on a tared weigh boat within the fume hood.[4]
-
Use anti-static weigh boats if available.
-
-
Dissolving:
-
Add the solid this compound slowly to the solvent.
-
Avoid splashing.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[2][4]
-
Decontaminate all surfaces and equipment used.
-
Remove and dispose of contaminated PPE in a designated hazardous waste container. Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[2][3]
-
Emergency Procedures: Spill and Exposure Management
Prompt and correct action during an emergency can significantly mitigate potential harm.
Spill Response Workflow
Caption: Workflow for handling a chemical spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill. For large spills, or if you are unsure how to proceed, contact your institution's emergency response team.
-
Contain: For small spills, and only if you are trained to do so, don the appropriate PPE.[2] Use an inert absorbent material to contain the spill.[8] Avoid generating dust.[4]
-
Collect: Carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[4]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[4]
-
Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, regional, and national regulations.[3][7]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation persists.[2]
-
Inhalation: Remove the individual from the area of exposure to fresh air immediately. If breathing is difficult, give oxygen.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[4] Seek immediate medical attention.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]
By adhering to these guidelines, you contribute to a culture of safety and ensure the responsible conduct of research. Your diligence in handling every chemical, including this compound, with the respect it deserves is paramount to both personal safety and scientific integrity.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. pogo.ca [pogo.ca]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
